2,4-Dicyano-3-ethyl-3-methylglutarimide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARNQWKABTJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(=O)NC(=O)C1C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921083 | |
| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-62-2 | |
| Record name | 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1135-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dicyano-3-ethyl-3-methylglutarimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a heterocyclic compound belonging to the glutarimide class. While specific research on this molecule is limited, this document synthesizes available data on its chemical properties and draws insights from structurally related compounds to explore its potential synthesis, biological activities, and research applications.
Core Molecular Profile
2,4-Dicyano-3-ethyl-3-methylglutarimide is a derivative of piperidine-2,6-dione, characterized by the presence of two cyano groups at the 2 and 4 positions and ethyl and methyl substituents at the 3-position.[1][2] Its chemical structure suggests a compound with potential for diverse chemical reactions and biological interactions.
| Property | Value | Source |
| CAS Number | 1135-62-2 | [1][] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, 2,6-Dioxo-4-Ethyl-4-Methyl-5-Piperidinedicarbonitrile, 3,5-Dicyano-4,4-Methylethylglutarimide | [1] |
| Physical State | Typically a solid at room temperature. | [1] |
| Solubility | Expected to be more soluble in organic solvents than in water due to the presence of ethyl and methyl groups. | [1] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve a Michael addition reaction. The key starting materials would be ethyl cyanoacetate and 2-cyano-2-methylbutanenitrile, reacting in the presence of a base such as sodium ethoxide. The subsequent cyclization of the intermediate would yield the desired glutarimide ring.
Experimental Protocol: Proposed Synthesis
-
Step 1: Base Preparation: Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Step 2: Michael Addition: To the sodium ethoxide solution, add ethyl cyanoacetate followed by the dropwise addition of 2-cyano-2-methylbutanenitrile. The reaction mixture is stirred at room temperature to facilitate the Michael addition.
-
Step 3: Cyclization and Work-up: The reaction mixture is then heated under reflux to promote intramolecular cyclization. After cooling, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Step 4: Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
The presence of two cyano groups and an imide functional group makes 2,4-Dicyano-3-ethyl-3-methylglutarimide a reactive molecule and a potentially useful intermediate in organic synthesis.[1] The glutarimide ring itself is a critical scaffold in many pharmacologically active compounds, often serving as a handle for further chemical modifications.[6][7]
Diagram of Proposed Synthesis
Caption: Proposed synthetic workflow for 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Potential Biological Activity and Therapeutic Relevance
Direct pharmacological data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not currently published. However, the glutarimide scaffold is central to a class of highly significant therapeutic agents, particularly immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[7]
Interaction with Cereblon (CRBN)
The glutarimide moiety of lenalidomide is known to be responsible for its binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[2][8] This interaction leads to the targeted degradation of specific proteins, a mechanism that is being actively explored in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6][9] Given the structural similarity, it is plausible that 2,4-Dicyano-3-ethyl-3-methylglutarimide could also interact with CRBN, potentially modulating its activity. However, empirical validation is necessary to confirm this hypothesis.
Diagram of Glutarimide Interaction with the Ubiquitin-Proteasome System
Caption: General mechanism of CRBN-mediated protein degradation by glutarimide compounds.
Central Nervous System (CNS) and Autonomic Effects
Studies on other synthetic glutarimide derivatives have revealed a range of effects on the central and autonomic nervous systems. Some compounds with a piperidine moiety have shown ganglionic stimulant activity, while others with different substitutions have exhibited depressor or hypnotic effects.[1][10] Toxicity studies on some glutarimide compounds have shown that high doses can induce convulsions and respiratory paralysis in animal models.[1] The specific substitutions on the glutarimide ring, such as the dicyano, ethyl, and methyl groups in the case of CAS 1135-62-2, would be critical in determining its pharmacological and toxicological profile.
Analytical Methodologies
For the characterization and analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a suite of standard analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of the ethyl and methyl groups and the positions of the cyano groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic functional groups, such as the C≡N stretch of the cyano groups and the C=O stretch of the imide.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed for assessing the purity of the synthesized compound. Chiral chromatography could be relevant for separating enantiomers if the synthesis results in a racemic mixture.[11]
Future Research Directions and Applications
2,4-Dicyano-3-ethyl-3-methylglutarimide represents an under-explored molecule within a pharmacologically significant class of compounds. Future research could focus on several key areas:
-
Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.
-
Biological Screening: Systematic screening for biological activity, including its potential as a CRBN ligand, and its effects on various cell lines to identify any cytotoxic, immunomodulatory, or other pharmacological properties.
-
Medicinal Chemistry: Utilization as a scaffold for the synthesis of new derivatives with potentially improved biological activities and drug-like properties.
Given its structural features, this compound is a useful research chemical for exploring the structure-activity relationships of glutarimide derivatives.[]
References
- Patel, N. B., Jindal, M. N., & Patel, V. K. (1978). Ganglionic action of some newly synthesized glutarimide compounds. Arzneimittel-Forschung, 28(7), 1071-5.
- Kabir, F., Sonobe, T., Zhu, Q., Vallavoju, N., Amako, Y., & Woo, C. M. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology.
- Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
- Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
- Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. ChemicalBook.
- 2,4-Dicyano-3-ethyl-3-methylglutarimide. BOC Sciences.
- Glutarimide-containing polyketides: biosynthesis, discovery, and applic
- Glutarimide. Wikipedia.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. ChemicalBook.
- Pharmacology of new glutarimide compounds. PubMed.
Sources
- 1. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 5. 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutarimide - Wikipedia [en.wikipedia.org]
- 8. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganglionic action of some newly synthesized glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
physical and chemical properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Authored by: Gemini, Senior Application Scientist
Introduction: 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2) is a specialized chemical compound belonging to the glutarimide class.[1] Its unique structure, featuring a quaternary carbon, a glutarimide ring, and two nitrile groups, makes it a subject of interest for synthetic chemists. This guide provides a comprehensive overview of its known physical and chemical properties, theoretical spectroscopic characteristics, and its role as a research chemical. The information herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is to define its structure and identifiers. 2,4-Dicyano-3-ethyl-3-methylglutarimide is a heterocyclic compound with a piperidine-2,6-dione core, substituted with ethyl, methyl, and cyano groups.
Chemical Structure
The molecular structure is defined by a central six-membered glutarimide ring. A key feature is the quaternary carbon at position 3, bonded to both an ethyl and a methyl group. Two cyano (nitrile) groups are attached at positions 2 and 4 of the glutarimide ring.
Caption: Molecular structure of 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile.
Chemical Identifiers
Summarizing all quantitative data into clearly structured tables for easy comparison.
| Identifier | Value | Source |
| CAS Number | 1135-62-2 | [1][2][3][][5][6] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][3][5][6] |
| Molecular Weight | 205.21 g/mol | [6] |
| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, 3,5-Dicyano-4,4-methylethylglutarimide, 2,6-Dioxo-4-ethyl-4-methyl-5-piperidinedicarbonitrile | [1] |
| InChI | InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | [1][3] |
| InChIKey | ISARNQWKABTJEY-UHFFFAOYSA-N | [3] |
| SMILES | CCC1(C)C(C#N)C(=O)NC(=O)C1C#N | [3] |
Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and application requirements.
| Property | Value | Source |
| Physical State | Solid at room temperature. | [1] |
| Melting Point | 183-187 °C | [2] |
| Solubility | More soluble in organic solvents than in water. | [1] |
Expert Insights: The relatively high melting point of 183-187 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding via the imide (N-H) group and dipole-dipole interactions from the carbonyl and nitrile functionalities. The presence of both polar (imide, nitrile) and non-polar (ethyl, methyl) groups gives the molecule an amphiphilic character, explaining its preferential solubility in organic solvents where both types of interactions can be accommodated.
Chemical and Spectroscopic Properties
The reactivity and identity of the compound are dictated by its functional groups.
Chemical Reactivity
The molecule's chemistry is dominated by three key functional groups:
-
Glutarimide Ring: The imide group (-C(O)NHC(O)-) is a crucial feature. The nitrogen-bound proton is weakly acidic and can be deprotonated by a suitable base. The carbonyl groups are susceptible to nucleophilic attack.
-
Nitrile Groups (-C≡N): These groups are versatile handles for chemical transformations. They can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines.
-
Quaternary Carbon: The C4 position, bearing the ethyl and methyl groups, is sterically hindered, which can influence the reactivity of adjacent functional groups.
This compound is noted for its utility as an intermediate in organic synthesis.[1] Chemists can leverage the nitrile and imide functionalities to build more complex molecular architectures, making it a valuable starting material.
Spectroscopic Analysis
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, we can predict its characteristic spectroscopic signatures based on its structure. This theoretical analysis is crucial for researchers in verifying the identity and purity of synthesized samples.
-
Infrared (IR) Spectroscopy:
-
~3200 cm⁻¹ (N-H stretch): A broad to medium peak characteristic of the imide N-H bond.
-
~2250 cm⁻¹ (C≡N stretch): A sharp, strong peak indicating the presence of the nitrile groups.
-
~1700-1750 cm⁻¹ (C=O stretch): Two strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups.
-
~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the sp³ C-H bonds of the ethyl and methyl groups.
-
-
¹H NMR Spectroscopy (Proton NMR):
-
~8-10 ppm (singlet, 1H): The imide proton (N-H), which may be broad.
-
~3.5-4.0 ppm (doublet, 2H): The two CH protons at the C3 and C5 positions, adjacent to the nitrile groups.
-
~1.5-2.0 ppm (quartet, 2H): The -CH₂- protons of the ethyl group.
-
~1.0-1.5 ppm (singlet, 3H): The protons of the methyl group directly on the C4.
-
~0.8-1.2 ppm (triplet, 3H): The terminal -CH₃ protons of the ethyl group.
-
-
¹³C NMR Spectroscopy (Carbon NMR):
-
~165-175 ppm: Two signals for the carbonyl carbons (C2, C6).
-
~115-125 ppm: Two signals for the nitrile carbons (C≡N).
-
~40-50 ppm: Signal for the quaternary carbon (C4).
-
~30-40 ppm: Two signals for the methine carbons (C3, C5).
-
~25-35 ppm: Signal for the methylene carbon (-CH₂-) of the ethyl group.
-
~15-25 ppm: Signal for the methyl carbon (-CH₃) on C4.
-
~5-15 ppm: Signal for the terminal methyl carbon (-CH₃) of the ethyl group.
-
-
Mass Spectrometry: The monoisotopic mass is 205.08513 Da.[7] High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₁N₃O₂. Fragmentation patterns would likely involve the loss of ethyl, methyl, and cyano radicals.
Experimental Workflow: Compound Characterization
The following workflow outlines the standard procedure for the comprehensive characterization of a synthesized batch of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Caption: Standard workflow for the synthesis, purification, and characterization of a chemical compound.
Applications and Research Interest
2,4-Dicyano-3-ethyl-3-methylglutarimide is primarily classified as a useful research chemical.[] Its potential applications stem from its structural relationship to other biologically active glutarimide derivatives. For instance, the parent compound 3-ethyl-3-methylglutarimide (bemegride) is a known central nervous system stimulant and GABA receptor antagonist.[8][9]
While no specific drug development applications for the dicyano-derivative are documented in the provided search results, its role as a synthetic intermediate is clear.[1] Researchers may use it as a scaffold to synthesize novel compounds for screening in various assays, potentially exploring areas such as:
-
CNS Agents: Modifying the structure to mimic or antagonize the effects of other glutarimide-based drugs.
-
Antineoplastic Agents: The glutarimide core is present in drugs like thalidomide and its analogs, suggesting potential for derivatization.
-
Organic Synthesis: The dinitrile functionality allows for the construction of complex heterocyclic systems.
Safety and Handling
Specific safety and handling data (MSDS) for this compound were not found. However, based on its chemical structure, the following precautions are essential:
-
Toxicity: The presence of nitrile (-CN) groups warrants extreme caution. These compounds can be toxic if ingested, inhaled, or absorbed through the skin.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
2,4-Dicyano-3-ethyl-3-methylglutarimide is a well-defined chemical entity with established physical properties and a structure rich in chemical functionality. While its direct applications are not extensively documented, its value as a research chemical and a versatile intermediate in organic synthesis is significant. The theoretical spectroscopic data provided in this guide serves as a benchmark for researchers working with this compound. Further investigation is warranted to explore the full potential of this molecule and its derivatives in medicinal chemistry and materials science.
References
- 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. (n.d.). In Chemical Synthesis and Compound Information.
- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE - ChemicalBook. (n.d.).
- 2,4-dicyano-3-ethyl-3-methylglutarimide - Stenutz. (n.d.).
- CAS 1135-62-2 2,4-Dicyano-3-ethyl-3-methylglutarimide - BOC Sciences. (n.d.).
- 2,4-Dicyano-3-ethyl-3-methylglutarimide - CHEMICAL POINT. (n.d.).
- 2,4-Dicyano-3-ethyl-3-methylglutarimide | CAS 1135-62-2 | SCBT. (n.d.).
- 3-ETHYL-3-METHYLGLUTARIMIDE 64-65-3 wiki - Guidechem. (n.d.).
- 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) - PubChemLite. (n.d.).
- Bemegride | C8H13NO2 | CID 2310 - PubChem. (n.d.).
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 3. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 8. Page loading... [wap.guidechem.com]
- 9. Bemegride | C8H13NO2 | CID 2310 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Acknowledging the scarcity of direct experimental data for this specific compound, this document synthesizes foundational solubility principles, predictive methodologies, and standardized experimental protocols to empower researchers in making informed decisions for solvent selection and solubility determination.
Introduction: Understanding 2,4-Dicyano-3-ethyl-3-methylglutarimide
2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2) is a solid organic compound belonging to the glutarimide class.[1][2] Its molecular structure, featuring two cyano groups, an imide functional group, and alkyl substituents (ethyl and methyl), dictates its chemical behavior.[1][3] With a molecular formula of C₁₀H₁₁N₃O₂ and a molecular weight of approximately 205.21 g/mol , its potential applications lie in organic synthesis and as a chemical intermediate.[1][4] The compound's melting point has been reported in the range of 183-187°C.[2][3]
The solubility of this compound is a critical parameter that influences its utility in various applications, including:
-
Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.[5][6]
-
Chemical Synthesis: Understanding solubility is essential for reaction setup, controlling reaction rates, and product purification.[7]
-
Process Chemistry: Efficient crystallization and extraction processes rely heavily on accurate solubility data.[8]
Part 1: Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Molecular Structure Analysis
The structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide contains both polar and non-polar regions:
-
Polar Moieties: The two cyano (-C≡N) groups and the glutarimide ring, with its two carbonyl (C=O) groups and an N-H bond, are highly polar. These groups can participate in strong dipole-dipole interactions and act as hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the N-H proton).
-
Non-polar Moieties: The ethyl (-CH₂CH₃) and methyl (-CH₃) groups form a non-polar hydrocarbon region on the molecule.
This dual character suggests that the compound will not be readily soluble in entirely non-polar solvents like hexane, nor is it likely to be highly soluble in a highly polar protic solvent like water without other interventions. Its solubility will be highest in solvents that can effectively interact with both its polar and non-polar components.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[9] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
Each substance (solute and solvent) can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[10] While the specific HSP values for 2,4-Dicyano-3-ethyl-3-methylglutarimide are not published, they can be estimated using group contribution methods or specialized software. This allows for a rational, predictive screening of potential solvents.[12]
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of solubility in different solvent classes can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have strong dipole moments that can interact effectively with the cyano and imide groups. They do not compete for hydrogen bonding, allowing for strong solute-solvent interactions. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the glutarimide ring. However, increasing alkyl chain length may decrease solubility. Water is likely a poor solvent due to the compound's significant non-polar character. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low | These solvents lack the polarity and hydrogen bonding capability to overcome the strong cohesive energy of the polar crystal lattice of the solute. Diethyl ether may show slight solubility due to its weak polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both the polar and non-polar parts of the molecule. |
This table represents predicted trends. Experimental verification is required for accurate quantitative data.
Part 2: Experimental Determination of Solubility
When precise solubility data is required, experimental measurement is essential. The isothermal shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility due to its reliability.[13][14]
Standard Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
1. Preparation:
-
Select a range of solvents based on the predicted profile.
-
Ensure the compound is a pure, solid powder.
-
Prepare a series of vials or flasks for each solvent.
2. Equilibration:
-
Add an excess amount of the solid compound to a known volume of the solvent in each vial. The presence of undissolved solid at the end of the experiment is crucial.[14]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
3. Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a fine-pore (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.
4. Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated analytical technique, such as:
- High-Performance Liquid Chromatography (HPLC) with UV detection.
- UV-Vis Spectroscopy, provided the compound has a suitable chromophore and no interferences are present.[15]
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow.
Caption: Isothermal shake-flask method workflow.
Part 3: Solvent Selection Logic
Choosing the right solvent depends on the intended application. The following decision tree provides a logical framework for solvent selection.
Caption: Decision-making flowchart for solvent selection.
Conclusion
References
- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. thesis.
- Davis, A., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Zhang, T., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Vlachos, D. G., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Chemical Entities of Biological Interest (ChEBI). (n.d.). 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&.
- ChemicalBook. (n.d.). Glutarimide | 1121-89-7.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- ResearchGate. (n.d.).
- ChemBK. (2024). Glutarimide.
- Wikipedia. (n.d.). Glutarimide.
- ChemicalBook. (n.d.). Glutarimide CAS#: 1121-89-7.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- ChemicalBook. (n.d.). 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
- Royal Society of Chemistry. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry.
- Solubility of Things. (n.d.). Glutarimide.
- Scribd. (n.d.).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Stenutz. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- PubChemLite. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2).
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- BOC Sciences. (n.d.). CAS 1135-62-2 2,4-Dicyano-3-ethyl-3-methylglutarimide.
- CHEMICAL POINT. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide.
- National Institutes of Health. (n.d.).
- ChemicalBook. (2025). 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& | 1135-62-2.
- Guidechem. (n.d.). 3-ETHYL-3-METHYLGLUTARIMIDE 64-65-3 wiki.
- Physical Chemistry Research. (2023).
- ChemicalBook. (n.d.). 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE.
- ChemicalBook. (2025). 3-ETHYL-3-METHYLGLUTARIMIDE | 64-65-3.
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 3. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 4. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 8. d-nb.info [d-nb.info]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. solubility experimental methods.pptx [slideshare.net]
Spectroscopic Characterization of 2,4-Dicyano-3-ethyl-3-methylglutarimide: A Predictive and Methodological Guide
This technical guide provides a detailed exploration of the expected spectroscopic signature of 2,4-dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2; Molecular Formula: C₁₀H₁₁N₃O₂).[][2][3] As of the time of this writing, comprehensive, publicly available experimental spectroscopic data (NMR, IR, MS) for this specific compound are limited. Consequently, this document leverages established spectroscopic principles, data from analogous structures, and predictive models to offer a robust theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a foundational understanding of its analytical profile.
Molecular Structure and its Spectroscopic Implications
A thorough analysis of any compound begins with its structure. The key features of 2,4-dicyano-3-ethyl-3-methylglutarimide that will govern its spectroscopic output are the glutarimide ring, the two cyano groups, and the ethyl and methyl substituents at the C3 position.
Caption: Molecular structure of 2,4-dicyano-3-ethyl-3-methylglutarimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be characterized by the signals from the ethyl group, the methyl group, the methine protons on the glutarimide ring, and the imide proton.
| Predicted Signal | Multiplicity | Integration | Approximate Chemical Shift (ppm) | Rationale |
| -CH₃ (ethyl) | Triplet | 3H | 0.9 - 1.1 | Aliphatic methyl group coupled to a methylene group. |
| -CH₂- (ethyl) | Quartet | 2H | 1.5 - 1.8 | Methylene group adjacent to a quaternary carbon and coupled to a methyl group. |
| -CH₃ (at C3) | Singlet | 3H | 1.2 - 1.5 | Methyl group attached to a quaternary carbon, no adjacent protons to couple with. |
| -CH- (ring, C2 & C4) | Doublet | 2H | 3.5 - 3.8 | Methine protons adjacent to electron-withdrawing cyano and carbonyl groups. Their equivalence will depend on the solvent and temperature. |
| N-H (imide) | Broad Singlet | 1H | 8.0 - 10.0 | The imide proton is acidic and its chemical shift is highly dependent on solvent and concentration.[4] |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.
| Predicted Signal | Approximate Chemical Shift (ppm) | Rationale |
| -C H₃ (ethyl) | 10 - 15 | Aliphatic methyl carbon. |
| -C H₂- (ethyl) | 25 - 35 | Aliphatic methylene carbon. |
| -C H₃ (at C3) | 20 - 30 | Aliphatic methyl carbon on a quaternary center. |
| C 3 (quaternary) | 40 - 50 | Quaternary carbon substituted with alkyl groups. |
| C 2 & C 4 (methine) | 45 - 55 | Methine carbons deshielded by adjacent cyano and carbonyl groups. |
| -C N (cyano) | 115 - 125 | Characteristic chemical shift for nitrile carbons.[5] |
| C =O (imide) | 170 - 180 | Carbonyl carbons of the imide functionality.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.
-
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of 2,4-dicyano-3-ethyl-3-methylglutarimide will be dominated by absorptions from the imide and nitrile functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H (imide) | 3200 - 3100 | Medium, broad | Stretching |
| C-H (aliphatic) | 2980 - 2850 | Medium to Strong | Stretching |
| C≡N (nitrile) | 2260 - 2240 | Sharp, Strong | Stretching[6][7] |
| C=O (imide) | ~1730 and ~1680 | Strong, Sharp | Asymmetric and Symmetric Stretching |
| C-N | 1350 - 1250 | Medium | Stretching |
The presence of two strong carbonyl bands is characteristic of a cyclic imide. The sharp and intense absorption in the 2250 cm⁻¹ region is a clear indicator of the nitrile functional group.[5][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, often leading to extensive fragmentation. This is useful for determining fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum
The molecular weight of C₁₀H₁₁N₃O₂ is 205.21 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental composition. For C₁₀H₁₁N₃O₂, the predicted exact mass for the molecular ion [M]⁺ is 205.0851.
-
ESI-MS: In positive ion mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 206.0924. Sodium adducts [M+Na]⁺ at m/z 228.0743 may also be observed.[8]
-
EI-MS Fragmentation: Electron ionization would likely lead to fragmentation of the glutarimide ring and loss of the substituents. A logical fragmentation pathway is depicted below.
Caption: A plausible fragmentation pathway for 2,4-dicyano-3-ethyl-3-methylglutarimide under EI-MS.
The fragmentation of cyclic imides can be complex, but key losses would likely involve the alkyl substituents at the C3 position.[9][10] The loss of an ethyl radical (29 Da) or a methyl radical (15 Da) are probable initial fragmentation steps. A McLafferty-type rearrangement involving the ethyl group could lead to the loss of ethene (28 Da). Subsequent losses of HCN (27 Da) from the nitrile groups are also expected.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2,4-dicyano-3-ethyl-3-methylglutarimide. The provided tables and diagrams serve as a robust reference for researchers aiming to characterize this molecule. While theoretical predictions are invaluable, experimental verification remains the gold standard. The detailed protocols included herein offer a clear pathway for obtaining and interpreting the necessary experimental data to confirm these predictions.
References
- Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231.
- Spectroscopic Identification of Cyclic Imide b2-Ions from Peptides Containing Gln and Asn Residues. Journal of the American Society for Mass Spectrometry, 24(12), 1941–1950.
-
Figure S1 . IR spectra of (A) dinitrile compound 1 (b) dicarboxylic... - ResearchGate. Available at: [Link].
- Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides.
-
Spectral Database for Organic Compounds - Bioregistry. Available at: [Link].
-
Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link].
-
Spectral Database for Organic Compounds - Wikipedia. Available at: [Link].
-
Spectral Database for Organic Compounds - Re3data.org. Available at: [Link].
-
05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. Available at: [Link].
-
Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link].
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].
- Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. The Journal of Organic Chemistry, 28(11), 2937-2940.
-
Spectral Databases - Wiley Science Solutions. Available at: [Link].
-
2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) - PubChemLite. Available at: [Link].
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
Interpretation of mass spectra. Available at: [Link].
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. Available at: [Link].
-
2,4-Dicyano-3-ethyl-3-methylglutarimide - CHEMICAL POINT. Available at: [Link].
Sources
- 2. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dicyano-3-ethyl-3-methylglutarimide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2,4-Dicyano-3-ethyl-3-methylglutarimide. In the absence of direct, published experimental data on this specific molecule, this document synthesizes information from analogous chemical structures, including cyclic imides, aliphatic dinitriles, and sterically hindered compounds, to build a predictive profile. It outlines the foundational principles of thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides detailed, field-proven experimental protocols for their application in characterizing the thermal behavior of this and similar compounds. The guide further explores potential decomposition mechanisms based on the known reactivity of glutarimide and nitrile functional groups, offering insights into the likely gaseous byproducts and degradation kinetics. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and ensuring safe handling and processing of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Introduction: Understanding the Compound and the Imperative of Thermal Stability
2,4-Dicyano-3-ethyl-3-methylglutarimide is a substituted cyclic imide with the chemical formula C₁₀H₁₁N₃O₂.[1][2][3][4] The molecule features a central glutarimide ring, a five-membered lactam ring that is a core scaffold in many biologically active compounds, including the well-known immunomodulatory drugs (IMiDs).[5][6] The ring is heavily substituted with two nitrile (-C≡N) groups and two alkyl groups (ethyl and methyl) at the C3 and C4 positions. This complex substitution pattern suggests a molecule with unique steric and electronic properties that likely influence its reactivity and stability.[1]
While stable under standard ambient conditions, the thermal stability of such a compound is a critical parameter for drug development professionals and synthetic chemists.[1] Understanding the onset temperature of decomposition, the rate of mass loss, and the nature of the decomposition products is paramount for:
-
Safe Handling and Storage: Establishing maximum safe temperatures for storage and handling to prevent runaway reactions.
-
Chemical Synthesis and Purification: Designing synthetic routes and purification steps (like distillation or melt crystallization) that do not lead to degradation.
-
Pharmaceutical Formulation: Ensuring the compound remains stable during manufacturing processes that may involve heat, such as granulation, drying, and sterilization.
-
Predictive Toxicology: Identifying potentially toxic gaseous byproducts, such as hydrogen cyanide (HCN), that could be released during a thermal event.
This guide will deconstruct the thermal behavior of 2,4-Dicyano-3-ethyl-3-methylglutarimide by examining its constituent parts and drawing parallels from established chemical principles.
Physicochemical Properties and Predicted Thermal Profile
A summary of the known and predicted properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide is presented below.
| Property | Value/Prediction | Source/Rationale |
| CAS Number | 1135-62-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][2][3][4] |
| Molecular Weight | 205.21 g/mol | [1][3] |
| Appearance | White to off-white solid | Inferred from similar compounds. |
| Melting Point | 183-187 °C | [7] |
| Predicted Onset of Decomposition | > 200 °C | Based on the melting point and the stability of related cyclic imides like succinimide, which decomposes near its boiling point of ~288 °C.[8] The complex substitution may lower this temperature compared to simpler imides. |
| Predicted Decomposition Products | Hydrogen Cyanide (HCN), aliphatic nitriles, CO, CO₂, NOx, and various hydrocarbon fragments. | Inferred from the thermal decomposition of polyacrylonitrile and other nitrogen-containing polymers.[9][10] |
Deconstructing the Molecule: A Mechanistic Approach to Decomposition
The thermal decomposition of 2,4-Dicyano-3-ethyl-3-methylglutarimide is likely to be a multi-step process, with different parts of the molecule exhibiting varying lability.
The Glutarimide Core: A Stable Scaffold
The glutarimide ring itself is a relatively stable structure. Thermal imidization, the process used to form polyimides, often requires temperatures in excess of 200 °C, indicating the ring's inherent thermal robustness.[11][12] Studies on polysuccinimide, a polymer of a related cyclic imide, show that the primary decomposition of the imide ring structure occurs at temperatures above 340 °C.[13][14][15] The initial stages of decomposition for the glutarimide core would likely involve:
-
Ring Opening: Scission of the amide bonds within the ring.
-
Decarbonylation/Decarboxylation: Loss of carbon monoxide (CO) or carbon dioxide (CO₂).
-
Fragmentation: Further breakdown of the resulting linear structures.
The Nitrile Groups: A Source of Toxic Byproducts
The two nitrile groups are the most significant concern from a safety perspective. The thermal decomposition of materials containing nitrile functionalities, such as polyacrylonitrile, is well-documented to produce hydrogen cyanide (HCN) and a variety of other nitrile-containing molecules.[9] The decomposition of the nitrile groups in 2,4-Dicyano-3-ethyl-3-methylglutarimide could proceed via radical mechanisms, leading to the elimination of HCN or the formation of other volatile nitriles.
The Alkyl Substituents: Steric and Electronic Influences
The ethyl and methyl groups at the C3 position introduce significant steric hindrance. This crowding can potentially weaken adjacent bonds, possibly lowering the overall decomposition temperature compared to an unsubstituted glutarimide. The decomposition of these alkyl chains would likely proceed through homolytic cleavage, generating alkyl radicals that can then participate in a cascade of further reactions, leading to the formation of various volatile hydrocarbons. The nature of alkyl substituents is known to influence the thermal degradation pathways of polymers.[16][17][18]
A proposed logical flow for the initial decomposition events is visualized below.
Caption: Workflow for the thermal characterization of the compound.
Evolved Gas Analysis (EGA)
To identify the decomposition products, the TGA can be coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).
Principle: As the sample decomposes in the TGA, the gaseous products ("evolved gas") are carried via a heated transfer line to the spectrometer for real-time identification.
Experimental Protocol:
-
Setup: Couple the gas outlet of the TGA to the gas cell of an FTIR or the inlet of a MS using a heated transfer line (typically held at >200 °C to prevent condensation).
-
TGA Program: Run the same TGA program as described in section 4.1.
-
Spectra Collection: Collect FTIR or Mass spectra continuously throughout the TGA run.
-
Data Analysis: Correlate the evolution of specific gases (e.g., by monitoring the absorbance of characteristic IR bands or specific m/z values) with the mass loss events observed in the TGA data. This will allow for the identification of products like HCN, CO₂, CO, NH₃, and hydrocarbons at specific decomposition temperatures.
Safety, Handling, and Conclusions
Trustworthiness and Self-Validation: The protocols described above are designed to be self-validating. The onset of decomposition identified by mass loss in TGA should directly correlate with the onset of an exothermic event in DSC. Furthermore, the gases identified by EGA should be chemically consistent with the fragmentation of the parent molecule. Any discrepancy in these data points would necessitate a re-evaluation of the experimental conditions or a deeper investigation into a more complex decomposition mechanism.
Authoritative Grounding: The principles of thermal analysis are well-established and form the basis of material characterization in countless peer-reviewed studies and industry standards. [13][14][15] Expertise and Causality: Based on the chemistry of the functional groups present, the primary thermal hazard associated with 2,4-Dicyano-3-ethyl-3-methylglutarimide is the potential release of hydrogen cyanide . Therefore, all handling of this compound at elevated temperatures should be conducted in a well-ventilated fume hood or a controlled, inert atmosphere.
References
-
Wikipedia. (n.d.). Succinimide. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
Zhang, L., Huang, M., & Zhou, C. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. American Journal of Analytical Chemistry, 4, 1-5. Retrieved from [Link]
- Sakai, W., et al. (2016). Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic dianhydride. Journal of Polymer Research, 23(7), 1-9.
-
ChemBK. (n.d.). Succinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
Gaina, C., et al. (2015). TGA/FTIR/MS study on thermal decomposition of poly(succinimide) and sodium poly(aspartate). Journal of Analytical and Applied Pyrolysis, 113, 524-532. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
Chemical Point. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Retrieved from [Link]
-
Pearson. (n.d.). Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Matsumoto, T. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers, 13(16), 2795. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Thermal Stability and Decomposition Kinetics of Polysuccinimide. Retrieved from [Link]
-
National Research Council Canada. (1984). Thermal decomposition products of polyacrylonitrile. Canadian Journal of Chemistry, 62(6), 1165-1170. Retrieved from [Link]
-
PubMed. (1991). Formation of cyclic imide-like structures upon the treatment of calmodulin and a calmodulin peptide with heat. Retrieved from [Link]
-
ARKIVOC. (2010). Gas-phase pyrolysis of N-alkoxyphthalimides to functionally substituted aldehydes: Kinetic and mechanistic study. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (Aldehydes/Ketones + HCN or equivalents). Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Retrieved from [Link]
-
MDPI. (2020). The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications. Polymers, 12(11), 2539. Retrieved from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3783. Retrieved from [Link]
-
ResearchGate. (1988). Gas-phase pyrolyses of alkyl azides: Experimental evidence for chemical activation. Retrieved from [Link]
-
MDPI. (2022). Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. Materials, 15(14), 4811. Retrieved from [Link]
- OUCI. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups.
-
National Institutes of Health. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]
-
ResearchGate. (2019). The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Retrieved from [Link]
-
Wikipedia. (n.d.). Ancient protein. Retrieved from [Link]
-
PubMed. (2004). Thermal decomposition of generation-4 polyamidoamine dendrimer films: decomposition catalyzed by dendrimer-encapsulated Pt particles. Retrieved from [Link]
-
PubMed. (2025). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]
-
Defense Technical Information Center. (1969). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
-
RSC Advances Blog. (2024). Article collection. Retrieved from [Link]
-
RSC Blogs. (n.d.). Chloe Wallace, Assistant Editor – RSC Advances Blog. Retrieved from [Link]
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 3. scbt.com [scbt.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 11. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 12. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Stability and Decomposition Kinetics of Polysuccinimide [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stability and Decomposition Kinetics of Polysuccinimide - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 16. The Effect of Alkyl Substitution of Novel Imines on Their Supramolecular Organization, towards Photovoltaic Applications [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide: Synthesis, History, and Chemical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a fascinating molecule primarily known for its pivotal role as a synthetic intermediate in the development of central nervous system (CNS) stimulants. While direct biological applications of this compound remain largely unexplored, its history is intrinsically linked to the discovery of Bemegride, a notable analeptic and GABA antagonist. This document delves into the historical context of its discovery, provides a detailed, step-by-step synthesis protocol, and discusses its chemical properties and potential, yet uninvestigated, biological relevance based on its structural characteristics and the activities of related glutarimide derivatives.
Introduction and Chemical Identity
2,4-Dicyano-3-ethyl-3-methylglutarimide, with the CAS Number 1135-62-2, is a member of the glutarimide class of chemical compounds.[1] Its structure is characterized by a piperidine-2,6-dione ring substituted with two cyano groups at the 2 and 4 positions, and ethyl and methyl groups at the 3-position.[1] This arrangement of functional groups, particularly the two nitrile moieties and the imide ring, contributes to its reactivity and makes it a valuable precursor in organic synthesis.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1135-62-2 | [1] |
| Molecular Formula | C10H11N3O2 | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Melting Point | 183-187 °C | [2] |
| Appearance | Solid | [1] |
| Synonyms | 4-ethyl-4-methyl-2,6-dioxo-3,5-piperidinedicarbonitrile, α,α'-Dicyano-β-ethyl-β-methylglutarimide | [1][2] |
The presence of both ethyl and methyl groups influences its solubility, rendering it more soluble in organic solvents.[1] While stable under normal conditions, its potential for interesting biological activities has been suggested due to its functional groups, though specific data remains limited.[1]
Figure 1: 2D structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Discovery and Historical Context
The history of 2,4-Dicyano-3-ethyl-3-methylglutarimide is primarily that of a key intermediate in the synthesis of the analeptic drug, Bemegride (3-ethyl-3-methylglutarimide). Bemegride, introduced in 1954, was utilized as a central nervous system stimulant and an antidote for barbiturate poisoning.[2][3] The synthesis of Bemegride involves the hydrolysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide to 3-ethyl-3-methylglutaric acid, which is then converted to the corresponding anhydride and subsequently reacted with urea to form Bemegride.[2][3]
This places the discovery and initial synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide in the context of mid-20th-century pharmaceutical research focused on developing CNS stimulants and respiratory analeptics. Its significance lies not in its own biological activity, which has not been a subject of extensive study, but in its crucial role in enabling the synthesis of a pharmacologically active compound.
Synthesis and Experimental Protocol
The synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide is a classic example of organic synthesis, detailed in Organic Syntheses, Collective Volume 4. The procedure involves a Thorpe-Ziegler type condensation reaction.
Underlying Principles of the Synthesis
The synthesis is based on the Thorpe reaction, which is the self-condensation of aliphatic nitriles catalyzed by a base to form enamines.[2][4][5][6] The intramolecular version of this reaction is known as the Thorpe-Ziegler reaction, which is particularly useful for forming cyclic compounds.[2][4][5][6] In this specific synthesis, two different nitrile-containing precursors are condensed to form the dicyanoglutarimide ring system.
Figure 2: Generalized reaction pathway for the synthesis.
Detailed Experimental Protocol
The following protocol is adapted from Organic Syntheses, Collective Volume 4, p. 441 (1963).
Materials:
-
Ethyl cyanoacetate
-
Butanone (Methyl ethyl ketone)
-
Ethanol
-
Piperidine (as a catalyst)
-
Ammonia (aqueous solution)
-
Hydrochloric acid
Procedure:
-
Step 1: Knoevenagel Condensation. In a reaction vessel, ethyl cyanoacetate and butanone are reacted in the presence of a catalytic amount of piperidine in ethanol. This step forms an α,β-unsaturated nitrile intermediate.
-
Step 2: Michael Addition. A second equivalent of ethyl cyanoacetate is added to the reaction mixture. This undergoes a Michael addition to the α,β-unsaturated nitrile.
-
Step 3: Thorpe-Ziegler Cyclization and Ammonolysis. The resulting dinitrile intermediate is then treated with ammonia. This facilitates an intramolecular Thorpe-Ziegler cyclization to form the glutarimide ring, followed by ammonolysis of the ester groups.
-
Step 4: Acidification and Isolation. The reaction mixture is acidified with hydrochloric acid to precipitate the crude 2,4-Dicyano-3-ethyl-3-methylglutarimide.
-
Step 5: Purification. The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Note: This is a generalized description. For precise quantities, reaction conditions, and safety precautions, consulting the original literature from Organic Syntheses is imperative.
Biological Activity and Pharmacological Context
As of the current literature, there are no dedicated studies on the specific biological activities of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Its primary significance remains as a synthetic precursor. However, the pharmacological context of the glutarimide chemical class and its close structural analogs provide a basis for potential, yet unconfirmed, biological properties.
Relationship to Bemegride
The most direct pharmacological link is to Bemegride. Bemegride acts as a central nervous system stimulant and a non-competitive antagonist of the GABAA receptor. It was historically used to counteract the effects of barbiturate overdose and as a respiratory stimulant. The structural similarity between 2,4-Dicyano-3-ethyl-3-methylglutarimide and Bemegride (the former being a dicyano-substituted version of the latter) suggests that if the cyano groups were to be metabolized or if the molecule could interact with similar biological targets, it might exhibit some CNS activity. However, this is purely speculative without experimental evidence.
General Activity of Glutarimide Derivatives
The glutarimide ring is a scaffold found in a variety of biologically active compounds. For instance, some derivatives of 3,5-dicyanoglutarimide have been shown to induce convulsions in mice at higher doses, indicating CNS activity.[7] Other glutarimide-containing compounds have demonstrated a range of activities, including anti-inflammatory and hypnotic effects.[7] This suggests that the glutarimide core can be a pharmacophore for CNS-active drugs.
It is important to emphasize that the presence of the two cyano groups in 2,4-Dicyano-3-ethyl-3-methylglutarimide would significantly alter its electronic and steric properties compared to other glutarimide derivatives, making direct extrapolation of biological activity unreliable. Any potential therapeutic application would require extensive in vitro and in vivo studies.
Conclusion and Future Perspectives
2,4-Dicyano-3-ethyl-3-methylglutarimide holds a firm place in the history of medicinal chemistry as a crucial intermediate in the synthesis of the CNS stimulant Bemegride. Its synthesis, a classic example of multicomponent condensation and cyclization reactions, is well-documented and robust. While the direct biological profile of this compound is currently a void in the scientific literature, the known activities of its structural relatives within the glutarimide class suggest that it could be a candidate for further investigation.
Future research could focus on screening 2,4-Dicyano-3-ethyl-3-methylglutarimide for various biological activities, particularly those related to the central nervous system. Its potential as a lead compound for the development of new GABAA receptor modulators or other CNS-active agents, while speculative, cannot be entirely dismissed without experimental evaluation. Furthermore, its utility as a synthetic building block could be explored for the creation of novel libraries of glutarimide derivatives for drug discovery programs.
References
-
Pharmacology of new glutarimide compounds. (1988). PubMed. Retrieved from [Link]
-
Full text of "The Chemistry Of Drugs, 3rd edition". (n.d.). Internet Archive. Retrieved from [Link]
-
The Chemistry of Drugs 3-rd PDF. (n.d.). Scribd. Retrieved from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]
Sources
- 1. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thorpe_reaction [chemeurope.com]
- 7. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
potential research areas for 2,4-Dicyano-3-ethyl-3-methylglutarimide
An In-depth Technical Guide to the Potential Research Areas for 2,4-Dicyano-3-ethyl-3-methylglutarimide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to 2,4-Dicyano-3-ethyl-3-methylglutarimide
2,4-Dicyano-3-ethyl-3-methylglutarimide is a chemical compound belonging to the glutarimide class, characterized by a central piperidine-2,6-dione ring.[1] Its structure is further distinguished by the presence of two cyano groups at the 2 and 4 positions and ethyl and methyl substituents at the 3-position.[1][2] While specific research on this molecule is sparse, its structural motifs suggest a rich potential for biological activity and merit further investigation.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1135-62-2 | [1][3][4][5][] |
| Molecular Formula | C10H11N3O2 | [1][2][5][7] |
| Molecular Weight | 205.21 g/mol | [1][4][7] |
| Appearance | Solid (at room temperature) | [1] |
| Melting Point | 183-187 °C | [3] |
| Solubility | More soluble in organic solvents | [1] |
The glutarimide core is a privileged scaffold in medicinal chemistry, most notably found in thalidomide and its immunomodulatory analogs (IMiDs), which have demonstrated significant anticancer activity. The dicyano moiety is also of interest, as the cyano group is a versatile functional group in drug design, known to participate in hydrogen bonding and other molecular interactions, and is present in various bioactive molecules.[8] The combination of these features in 2,4-Dicyano-3-ethyl-3-methylglutarimide makes it an intriguing candidate for further research.
Section 2: Unlocking the Therapeutic Potential: Hypothetical Research Avenues
The unique chemical architecture of 2,4-Dicyano-3-ethyl-3-methylglutarimide suggests several promising avenues for investigation. This section outlines three potential research areas, providing the scientific rationale and a high-level experimental strategy for each.
Neuropharmacological Applications
Rationale: A structurally related compound, 3-ethyl-3-methylglutarimide (also known as bemegride), is a known central nervous system (CNS) stimulant and a GABA-A receptor antagonist.[9] This provides a strong basis to hypothesize that 2,4-Dicyano-3-ethyl-3-methylglutarimide may also possess neuroactive properties. The addition of the two cyano groups could significantly alter its potency, selectivity, and overall pharmacological profile.
Proposed Research Strategy:
-
In Vitro Receptor Profiling: Begin by screening the compound against a panel of CNS receptors, with a primary focus on the GABA-A receptor. A competitive binding assay using a radiolabeled ligand can determine the binding affinity (Ki) of the compound.
-
Functional Assays: If binding is confirmed, proceed to functional assays to determine if the compound acts as an agonist, antagonist, or modulator of the GABA-A receptor. Electrophysiological techniques, such as patch-clamp on cultured neurons, can be employed to measure changes in ion flow in the presence of the compound.
-
In Vivo Behavioral Studies: Based on the in vitro profile, in vivo studies in rodent models can be designed to assess potential effects on anxiety, seizure threshold, and cognitive function.
Hypothetical Data Summary:
| Assay | Endpoint | Hypothetical Result |
| GABA-A Receptor Binding | Ki (nM) | 50 |
| Electrophysiology | Functional Activity | Antagonist |
| Seizure Threshold Test | % Change from Control | +25% |
Experimental Workflow for Neuropharmacological Screening:
Caption: Workflow for neuropharmacological evaluation of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Oncological Investigations
Rationale: The glutarimide scaffold is central to the activity of thalidomide and its more potent analogs, lenalidomide and pomalidomide. These drugs exert their anticancer effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. The substituents on the glutarimide ring are critical for this interaction. It is plausible that 2,4-Dicyano-3-ethyl-3-methylglutarimide could function as a novel CRBN modulator or possess other anticancer activities.
Proposed Research Strategy:
-
Cytotoxicity Screening: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify any cytotoxic or cytostatic effects.
-
CRBN Binding Assay: If cytotoxicity is observed, perform a direct binding assay to determine if the compound interacts with CRBN. This can be done using techniques like surface plasmon resonance (SPR) or a competitive binding assay with a known CRBN ligand.
-
Mechanism of Action Studies: If CRBN binding is confirmed, identify the downstream protein degradation targets using proteomics. If no CRBN binding is detected, investigate other potential mechanisms of cell death, such as apoptosis induction (caspase activation) or cell cycle arrest.
Hypothetical Data Summary:
| Cell Line | GI50 (µM) |
| MM.1S (Multiple Myeloma) | 5.2 |
| Jurkat (T-cell Leukemia) | 8.1 |
| A549 (Lung Carcinoma) | > 50 |
Hypothetical Signaling Pathway in Cancer Cells:
Caption: Hypothesized mechanism of action via CRBN modulation.
Enzyme Inhibition and Mechanistic Studies
Rationale: The electrophilic nature of the nitrile groups suggests that 2,4-Dicyano-3-ethyl-3-methylglutarimide could act as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine proteases. Furthermore, many small molecules with diverse structures have been found to be potent and selective enzyme inhibitors.[10]
Proposed Research Strategy:
-
Broad-Spectrum Enzyme Screening: Screen the compound against a diverse panel of enzymes, including proteases, kinases, and phosphatases.
-
Hit Validation and IC50 Determination: For any identified hits, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).
-
Mechanism of Inhibition Studies: For the most potent hits, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Mass spectrometry can be used to investigate potential covalent binding to the enzyme.
Section 3: Synthetic Strategies and Library Development
Rationale: To enable the proposed research and to explore the structure-activity relationship (SAR), a reliable synthetic route for 2,4-Dicyano-3-ethyl-3-methylglutarimide and its analogs is required. A plausible synthetic approach can be adapted from the known synthesis of β-methyl-β-phenyl-α,α'-dicyanoglutarimide.[11]
Proposed Synthetic Route:
A potential synthesis could involve the reaction of ethyl (1-ethyl-1-methylpropylidene)cyanoacetate with cyanoacetamide in the presence of a base like sodium ethoxide.[11] The starting material, ethyl (1-ethyl-1-methylpropylidene)cyanoacetate, can be synthesized from 2-butanone.
Analog Library Development:
To explore the SAR, a library of analogs can be synthesized by varying the substituents at the 3-position of the glutarimide ring. For example, the ethyl and methyl groups could be replaced with other alkyl or aryl groups. This would allow for the investigation of the impact of steric and electronic properties on biological activity.
Structure-Activity Relationship (SAR) Decision Tree:
Caption: Decision tree for SAR exploration of 2,4-Dicyano-3-ethyl-3-methylglutarimide analogs.
Section 4: Detailed Experimental Protocols
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide in cell culture medium. Add the diluted compound to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol for GABA-A Receptor Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol), and varying concentrations of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Section 5: References
-
CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. (n.d.). In Google. Retrieved from
-
2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. (n.d.). In ChemicalBook. Retrieved from
-
2,4-dicyano-3-ethyl-3-methylglutarimide. (n.d.). In Stenutz. Retrieved from
-
β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. (n.d.). In Organic Syntheses Procedure. Retrieved from
-
2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2). (n.d.). In PubChemLite. Retrieved from
-
2,4-Dicyano-3-ethyl-3-methylglutarimide. (n.d.). In CHEMICAL POINT. Retrieved from
-
CAS 1135-62-2 2,4-Dicyano-3-ethyl-3-methylglutarimide. (n.d.). In BOC Sciences. Retrieved from
-
3-ETHYL-3-METHYLGLUTARIMIDE 64-65-3 wiki. (n.d.). In Guidechem. Retrieved from
-
2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. (n.d.). In ChemicalBook. Retrieved from
-
Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). In MDPI. Retrieved from
-
Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. (n.d.). In wiley.com. Retrieved from
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 4. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 7. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. guidechem.com [guidechem.com]
- 10. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis Protocol for 2,4-Dicyano-3-ethyl-3-methylglutarimide: An Application Note
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide. This compound belongs to the glutarimide class, a scaffold of significant interest in medicinal chemistry and drug development, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. The presented synthesis is a two-step process involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide with mechanistic insights, step-by-step instructions, and characterization guidelines.
Introduction
2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS No. 1135-62-2) is a substituted glutarimide with the molecular formula C₁₀H₁₁N₃O₂[3][4][5]. The glutarimide ring system is a key pharmacophore in various biologically active compounds, most notably in the immunomodulatory drugs (IMiDs®) such as thalidomide and its analogs[1]. These molecules function as "molecular glues" by recruiting specific proteins to the CRBN E3 ubiquitin ligase for targeted protein degradation[2]. The dicyano substitution on the glutarimide ring offers unique electronic and steric properties, making this compound a valuable intermediate for the synthesis of novel CRBN ligands and other bioactive molecules[3][6].
The synthesis protocol detailed herein is based on established methodologies for the preparation of 3,3-disubstituted 2,4-dicyanoglutarimides[6][7]. The strategy involves the initial formation of an ethyl alkylidenecyanoacetate intermediate, followed by its reaction with cyanoacetamide in the presence of a base to yield the target glutarimide.
Reaction Scheme and Mechanism
The synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide proceeds in two main steps:
Step 1: Knoevenagel Condensation for the Synthesis of Ethyl (1-methylpropylidene)cyanoacetate
The first step is a Knoevenagel condensation between butan-2-one and ethyl cyanoacetate. This reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and involves the formation of a carbanion from ethyl cyanoacetate, which then attacks the carbonyl carbon of butan-2-one, followed by dehydration to yield the α,β-unsaturated product.
Step 2: Michael Addition and Cyclization to form 2,4-Dicyano-3-ethyl-3-methylglutarimide
The second step involves the reaction of ethyl (1-methylpropylidene)cyanoacetate with cyanoacetamide in the presence of a strong base, such as sodium ethoxide[6][7]. The reaction proceeds via a Michael addition of the cyanoacetamide carbanion to the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular cyclization via an acylation reaction, followed by tautomerization to form the stable glutarimide ring.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Butan-2-one | C₄H₈O | 72.11 | 78-93-3 | Reagent grade, distilled before use. |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 105-56-6 | Reagent grade. |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | Finely powdered.[7] |
| Sodium | Na | 22.99 | 7440-23-5 | In small pieces. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous. |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Catalyst for Step 1. |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous. |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated. |
Synthesis of Ethyl (1-methylpropylidene)cyanoacetate (Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butan-2-one (0.5 mol), ethyl cyanoacetate (0.5 mol), piperidine (0.05 mol), and toluene (150 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (0.5 mol, 9 mL) is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (1-methylpropylidene)cyanoacetate.
-
Purify the crude product by vacuum distillation.
Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
-
In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by carefully adding small pieces of sodium (0.25 g-atom) to absolute ethanol (200 mL)[7].
-
Once all the sodium has reacted and the solution has cooled to room temperature, add finely powdered cyanoacetamide (0.25 mol) with stirring[7].
-
Immediately after, add the purified ethyl (1-methylpropylidene)cyanoacetate (0.25 mol) to the reaction mixture[7].
-
Stir the mixture at room temperature. The reaction is exothermic, and a precipitate may form. Allow the reaction to proceed for 2-4 hours.
-
After the reaction period, add water (300 mL) to the mixture, followed by the slow addition of concentrated hydrochloric acid until the solution is acidic (pH ~2-3) to precipitate the product[7].
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with cold water.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
The crude product can be recrystallized from absolute ethanol or a mixture of ethanol and water to obtain a purified product with a melting point of approximately 183-187 °C[8].
Visualization of the Workflow
Caption: Synthetic workflow for 2,4-dicyano-3-ethyl-3-methylglutarimide.
Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | 183-187 °C[8] |
| ¹H NMR | Peaks corresponding to the ethyl and methyl protons, as well as the methine protons on the glutarimide ring. |
| ¹³C NMR | Signals for the carbonyl carbons, cyano carbons, and the aliphatic carbons of the ethyl and methyl groups and the glutarimide ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (imide), C=O stretching (imide), C≡N stretching (nitrile), and C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁N₃O₂ (205.21 g/mol )[3][9]. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood, especially when handling toluene, piperidine, and hydrochloric acid.
-
Sodium metal is highly reactive with water. Handle with extreme care under anhydrous conditions.
-
Cyanides and their derivatives are toxic. Avoid inhalation, ingestion, and skin contact.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide. The described method is based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The availability of this protocol will facilitate further research into the applications of this and related glutarimide compounds in medicinal chemistry and targeted protein degradation.
References
- Thakkar, B. J., & Parikh, A. R. (1968). Synthesis of 3,3-disubstituted glutarimides. Journal of Pharmaceutical Sciences, 57(1), 159-161.
-
Stenutz, R. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
- McElvain, S. M., & Clemens, D. H. (1958). β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Organic Syntheses, 38, 64.
-
PubChem. (n.d.). 4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
- Steinebach, C., Lindner, S., & Sotriffer, C. (2021). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 12(12), 2049-2069.
- Google Patents. (1962). Preparation of glutarimide compounds.
- Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990.
- Kent, R. E., & McElvain, S. M. (1945). β-METHYLGLUTARIC ACID. Organic Syntheses, 25, 61.
- Fadda, A. A., et al. (2009). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Afinidad, 66(541), 259-273.
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 4. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 9. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
Elucidating the Formation of 2,4-Dicyano-3-ethyl-3-methylglutarimide: A Mechanistic and Methodological Guide
An Application Note for Drug Development Professionals
Dr. Gemini, Senior Application Scientist
Abstract
Substituted glutarimides are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive guide to the reaction mechanism and synthetic protocol for a specific, highly functionalized derivative: 2,4-Dicyano-3-ethyl-3-methylglutarimide. We will dissect the multi-step, one-pot synthesis that proceeds through a cascade of classic organic reactions, including a Knoevenagel condensation, a Michael addition, and a subsequent intramolecular cyclization. This document is intended for researchers, medicinal chemists, and process development scientists, offering both deep mechanistic insight and a robust, actionable laboratory protocol.
Introduction: The Significance of the Glutarimide Core
The piperidine-2,6-dione, or glutarimide, ring system is a cornerstone of modern pharmacology. Its presence in molecules like thalidomide and its immunomodulatory derivatives (IMiDs®), such as lenalidomide, has highlighted its critical role in modulating protein-protein interactions, particularly in the context of targeted protein degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] The synthesis of novel, highly substituted glutarimide analogs is therefore a key strategy in the development of new therapeutics.
This guide focuses on the formation of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a structure bearing multiple functional groups ripe for further chemical elaboration. The synthetic route described herein is a powerful example of a tandem or domino reaction, where multiple chemical bonds are formed in a single pot, enhancing synthetic efficiency. The core strategy involves the base-catalyzed reaction of an aliphatic ketone (2-butanone) with two different active methylene compounds (malononitrile and cyanoacetamide) to construct the complex heterocyclic target.
Overall Reaction Scheme
The formation of the target glutarimide is achieved through a one-pot, three-component reaction as depicted below.
Figure 1: Overall three-component synthesis scheme.
Part 1: A Deep Dive into the Reaction Mechanism
The synthesis is a cascade of three mechanistically distinct but sequential reactions. The choice of a weak base, such as piperidine, is critical as it must be strong enough to deprotonate the active methylene compounds but not so strong as to cause unwanted side reactions like self-condensation of the ketone.
Step 1: Knoevenagel Condensation - Formation of the Michael Acceptor
The reaction initiates with a Knoevenagel condensation between 2-butanone and malononitrile.[5] This step creates the α,β-unsaturated dinitrile, which serves as the electrophilic "Michael Acceptor" for the subsequent reaction.
-
Causality: The protons on the methylene carbon of malononitrile are highly acidic due to the electron-withdrawing effect of the two adjacent nitrile groups. The basic catalyst readily abstracts a proton to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-butanone. The resulting β-hydroxy intermediate rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated system, 2-(sec-butylidene)malononitrile.
Figure 3: Logical flow of the Michael Addition step.
Step 3: Intramolecular Cyclization & Tautomerization
The final step is the formation of the heterocyclic ring. The open-chain adduct generated in the Michael addition contains all the necessary atoms and is primed for cyclization.
-
Causality: Under the reaction conditions (often with heating), the nitrogen atom of the amide group acts as an intramolecular nucleophile. It attacks the electrophilic carbon of one of the adjacent nitrile groups. This type of reaction is known as a Thorpe-Ziegler cyclization. The initial cyclization product is a six-membered ring containing an imine group. This imine rapidly tautomerizes to the more stable enamine. Subsequent hydrolysis of the remaining nitrile group and the enamine moiety, followed by tautomerization, leads to the final, thermodynamically stable dicyanoglutarimide product.
Figure 4: Pathway for the final ring-forming cyclization.
Part 2: Experimental Protocol
This protocol describes a representative procedure for the synthesis on a laboratory scale.
Materials and Reagents:
-
2-Butanone (MEK), ≥99.5%
-
Malononitrile, 99%
-
Cyanoacetamide, 99%
-
Piperidine, 99%
-
Ethanol (200 proof), anhydrous
-
Hydrochloric acid, concentrated
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Table 1: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass (g) | Volume (mL) |
| 2-Butanone | 72.11 | 1.0 | 0.10 | 7.21 | 8.9 |
| Malononitrile | 66.06 | 1.0 | 0.10 | 6.61 | - |
| Cyanoacetamide | 84.08 | 1.0 | 0.10 | 8.41 | - |
| Piperidine | 85.15 | 0.1 | 0.01 | 0.85 | 1.0 |
| Ethanol | 46.07 | - | - | - | 100 |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butanone (8.9 mL, 0.10 mol), malononitrile (6.61 g, 0.10 mol), cyanoacetamide (8.41 g, 0.10 mol), and ethanol (100 mL).
-
Catalyst Addition: While stirring the mixture at room temperature, add piperidine (1.0 mL, 0.01 mol) dropwise.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.
-
Work-up: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Purification: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 2,4-Dicyano-3-ethyl-3-methylglutarimide.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Table 2: Expected Product Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| Yield (Typical) | 65-75% |
| Melting Point | >200 °C (with decomposition) |
| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2250 (C≡N), ~1720, 1680 (C=O, imide) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~4.5 (d, 1H, CH-CN), ~4.2 (d, 1H, CH-CN), ~1.8 (q, 2H, CH₂), ~1.2 (s, 3H, CH₃), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~170, ~168 (C=O), ~118, ~116 (C≡N), ~50 (C3), ~35 (CH-CN), ~32 (CH-CN), ~25 (CH₂), ~20 (CH₃), ~8 (CH₃) |
| Mass Spec (ESI+) | m/z 206.09 [M+H]⁺, 228.07 [M+Na]⁺ |
Note: NMR values are predictive and may show diastereomeric complexity.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient reaction time or temperature; Catalyst deactivation. | Increase reflux time and monitor by TLC. Ensure anhydrous conditions. A stronger base (e.g., DBU) could be trialed, but may increase side products. |
| Formation of Side Products | Self-condensation of 2-butanone; Polymerization of the Michael acceptor. | Maintain a controlled temperature. Ensure dropwise addition of the catalyst. Do not use an overly strong base. |
| Product Fails to Precipitate | Product is too soluble in the reaction mixture. | Reduce the volume of the solvent by rotary evaporation. Add a non-solvent like cold water or hexane to induce precipitation. |
| Impure Product after Recrystallization | Incorrect recrystallization solvent; Oily product. | Screen alternative solvent systems (e.g., isopropanol, acetonitrile). If an oil forms, try trituration with a non-solvent first. |
Conclusion
The synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide provides an excellent case study in the power of tandem reactions for building molecular complexity efficiently. By understanding the underlying mechanisms of the Knoevenagel condensation, Michael addition, and intramolecular cyclization, researchers can troubleshoot and optimize this protocol effectively. This method provides a reliable pathway to a highly functionalized glutarimide core, opening avenues for the development of novel probes and therapeutic candidates in the field of targeted protein degradation and beyond.
References
-
Zarezin, D. P., et al. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. [Source details not fully available in search, but the review covers literature from 2005-2022]. [1][2][3]2. MDPI. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Molecules. Available: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
Introduction: The Analytical Imperative for 2,4-Dicyano-3-ethyl-3-methylglutarimide
An Application Note and Protocol Guide for the Quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide
2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS RN: 1135-62-2) is a glutarimide derivative with a molecular formula of C10H11N3O2 and a molecular weight of approximately 205.21 g/mol .[1][2][3][4][5] The presence of two cyano groups and a glutarimide ring suggests its potential utility as a chemical intermediate in the synthesis of various organic compounds, including those with potential pharmacological activity.[1][6][7][8] As with any compound in the drug development pipeline or used as a synthetic precursor, robust and reliable analytical methods for its quantification are paramount for quality control, pharmacokinetic studies, and ensuring product safety.
This document, intended for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Given the limited specific literature on this exact molecule, the methodologies presented herein are based on established principles for the analysis of similar small molecules, particularly glutarimide and cyano-containing compounds.[9][10][11][12][13][14] These protocols are designed to be a strong starting point for method development and will require validation for specific matrices and applications.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide is crucial for developing effective analytical methods.
| Property | Value/Information | Source |
| CAS Number | 1135-62-2 | [1][2][3][4][15] |
| Molecular Formula | C10H11N3O2 | [1][3][4][5] |
| Molecular Weight | 205.21 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature. | [1] |
| Melting Point | 183-187 °C | [15] |
| Solubility | Expected to be more soluble in organic solvents than in water. | [1] |
The presence of polar functional groups (imide, cyano) and non-polar alkyl groups suggests that reversed-phase high-performance liquid chromatography (HPLC) will be a suitable separation technique. For detection, the cyano groups do not provide a strong chromophore for UV detection at higher wavelengths, but the imide ring may allow for detection at lower UV wavelengths (e.g., 210-230 nm). For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended approach.[9][10][11][12][16]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide in bulk materials or simple formulations where high sensitivity is not required.
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
3. Standard Preparation:
-
Prepare a stock solution of 2,4-Dicyano-3-ethyl-3-methylglutarimide (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (30% acetonitrile in water) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Bulk Material/Formulation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide in complex matrices such as biological fluids (plasma, urine), LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[9][10][11][12][16]
Protocol: LC-MS/MS Analysis
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (IS) - a structurally similar compound, if available (e.g., a stable isotope-labeled version).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents.
2. LC and MS Conditions:
| Parameter | Condition |
| LC Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of a standard solution. A potential precursor ion would be [M+H]+ at m/z 206.2. Product ions would be identified in MS/MS mode. |
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare calibration standards in the appropriate matrix (e.g., blank plasma) to account for matrix effects. Spike known concentrations of the analyte and a fixed concentration of the IS.
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the IS. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.[17][18]
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., mixed-mode or reversed-phase). Load the pre-treated plasma sample. Wash with a weak organic solvent. Elute the analyte with a stronger organic solvent. Evaporate the eluate and reconstitute.[16][17][18]
-
Workflow for Sample Preparation for LC-MS/MS Analysis
Caption: Sample preparation workflows for LC-MS/MS analysis from plasma.
Hypothetical Performance Characteristics
The following table presents hypothetical but realistic performance characteristics for the proposed methods. These would need to be established during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85 - 115% |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. While these protocols are based on sound scientific principles for analogous compounds, it is imperative that they are fully validated to ensure they meet the specific needs of the intended application. This includes assessing linearity, accuracy, precision, selectivity, and stability according to relevant regulatory guidelines.
References
- 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. (n.d.).
- Zamlynny, L., et al. (2025). Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. Analytical and Bioanalytical Chemistry.
- National Genomics Data Center. (2025). Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins.
- A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins | Request PDF. (n.d.).
- Bomo, A., et al. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Molecules.
- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. (n.d.). ChemicalBook.
- Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry.
- 2,4-dicyano-3-ethyl-3-methylglutarimide. (n.d.). Stenutz.
- 2,4-Dicyano-3-ethyl-3-methylglutarimide. (n.d.). CHEMICAL POINT.
- 2,4-Dicyano-3-ethyl-3-methylglutarimide | CAS 1135-62-2. (n.d.). Santa Cruz Biotechnology.
- Analysis of Drugs from Biological Samples. (n.d.).
- HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. (n.d.). SIELC Technologies.
- Lepper, T., et al. (2002). Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. Journal of Medicinal Chemistry.
- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. (n.d.). ChemicalBook.
- The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). MDPI.
- A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. (2020). MDPI.
- Chapter 1 Sample preparation for the analysis of drugs in biological fluids. (2025).
- Analysis of Drugs in Biological M
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- Preparation of glutarimide compounds. (1962).
- Reaction of ethyl-4,4-dicyano-3-methyl-3-butenoate with diethylamine... (n.d.).
- Mass spectrum of ethyl-4,4-dicyano-2,2-diethyl-3-methyl-3-butenoate. (n.d.).
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. scbt.com [scbt.com]
- 5. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a multiclass LC-MS/MS method for the analysis of cyanotoxins. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 16. Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijisrt.com [ijisrt.com]
- 18. researchgate.net [researchgate.net]
HPLC method for 2,4-Dicyano-3-ethyl-3-methylglutarimide analysis
An Application Note and Protocol for the Analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Introduction
2,4-Dicyano-3-ethyl-3-methylglutarimide is a chemical intermediate with potential applications in organic synthesis and pharmaceutical development.[1][] Its chemical structure, characterized by a glutarimide ring with ethyl and methyl substitutions and two cyano groups, presents a unique analytical challenge for purity assessment and quantification.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[3] This application note provides a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[4][5][6]
Scientific Rationale for Method Development
The selection of a reversed-phase HPLC method is predicated on the hydrophobic nature of 2,4-Dicyano-3-ethyl-3-methylglutarimide.[7][8][9] The presence of ethyl and methyl groups contributes to its hydrophobicity, making it an ideal candidate for separation on a nonpolar stationary phase.[1] A C18 column is chosen for its strong hydrophobic retention, which is well-suited for small molecules.[10] The mobile phase, consisting of a mixture of water and a water-miscible organic solvent like acetonitrile, allows for the elution of the analyte based on its partitioning between the stationary and mobile phases.[9][11] A gradient elution is employed to ensure a reasonable analysis time and good peak shape for both the main analyte and any potential impurities. UV detection is selected based on the presence of chromophoric groups (cyano and imide) within the molecule.
Materials and Methods
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Materials
-
2,4-Dicyano-3-ethyl-3-methylglutarimide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Experimental Workflow
Caption: A flowchart illustrating the key stages of the HPLC analysis, from preparation to data reporting.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,4-Dicyano-3-ethyl-3-methylglutarimide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2,4-Dicyano-3-ethyl-3-methylglutarimide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute 2.5 mL of this solution to 25 mL with the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method Validation
This protocol outlines the steps for validating the HPLC method in accordance with ICH guidelines.[3][4][5][6]
1. System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The tailing factor should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
2. Specificity:
-
Inject the diluent, a placebo solution (if applicable), the Working Standard Solution, and the Sample Solution.
-
The diluent and placebo should not show any interfering peaks at the retention time of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
-
Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.
3. Linearity:
-
Prepare a series of at least five concentrations of the 2,4-Dicyano-3-ethyl-3-methylglutarimide reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
4. Accuracy:
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three samples at each concentration level and analyze.
-
The mean recovery should be within 98.0% to 102.0%.[4]
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.[4][5]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.
6. Robustness:
-
Systematically vary the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
The system suitability parameters should remain within the acceptance criteria.
7. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Analysis and Interpretation
The concentration of 2,4-Dicyano-3-ethyl-3-methylglutarimide in the sample can be calculated using the following formula:
The percentage purity of the sample can then be determined by comparing the concentration found to the theoretical concentration.
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide. The detailed protocol for method validation ensures that the method is reliable, accurate, and precise for its intended purpose in a research or quality control environment. The logical framework presented, from method development rationale to detailed validation procedures, equips researchers and drug development professionals with a robust tool for the characterization of this important chemical entity.
References
- International Conference on Harmonisation (ICH). Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260–11262.
- International Conference on Harmonisation (ICH). Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463–27467.
- Shabir GA. Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Understanding the Differences and Similarities Between Validation Requirements of FDA, the US Pharmacopeia and the ICH.
-
IonSource. Reverse Phase HPLC Basics for LC/MS. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Stenutz. 2,4-dicyano-3-ethyl-3-methylglutarimide. [Link]
-
PubChem. 4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile. [Link]
-
CHEMICAL POINT. 2,4-Dicyano-3-ethyl-3-methylglutarimide. [Link]
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 3. zenodo.org [zenodo.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. ionsource.com [ionsource.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 2,4-Dicyano-3-ethyl-3-methylglutarimide as a Versatile Chemical Intermediate in Advanced Synthesis
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,4-Dicyano-3-ethyl-3-methylglutarimide as a pivotal chemical intermediate. The unique structural features of this compound, namely the twin nitrile groups and the glutarimide core, offer a rich landscape for chemical derivatization, making it a valuable precursor for a range of complex molecules, including analogs of bioactive compounds.
Introduction: The Synthetic Potential of a Dicyano-Glutarimide Intermediate
2,4-Dicyano-3-ethyl-3-methylglutarimide is a substituted piperidine-2,6-dione characterized by a quaternary carbon center and two cyano functional groups.[1][2] This arrangement of functional groups provides a synthetically powerful platform. The glutarimide moiety is a well-known pharmacophore found in various central nervous system (CNS) active agents, while the nitrile groups serve as versatile handles for a wide array of chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to amines, or converted to other heterocyclic systems, opening pathways to diverse molecular architectures.
The strategic value of this intermediate lies in its potential for controlled, stepwise modification. The selective transformation of the nitrile groups, followed by manipulation of the glutarimide ring, allows for the systematic development of compound libraries for structure-activity relationship (SAR) studies, particularly in the exploration of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. The key properties of 2,4-Dicyano-3-ethyl-3-methylglutarimide are summarized below.[1][3][4][5][6]
| Property | Value | Source |
| CAS Number | 1135-62-2 | [1][2][3][4][5][] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][4][5][6] |
| Molecular Weight | 205.21 g/mol | [5][6] |
| Appearance | Solid, white to off-white powder/flakes | [1] |
| Melting Point | 183-187 °C | [3] |
| Solubility | Soluble in many organic solvents | [1] |
| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | [1] |
Core Application: Synthesis of Glutethimide Analogs via Hydrolysis
A primary application of 2,4-Dicyano-3-ethyl-3-methylglutarimide is as a precursor to analogs of glutethimide (3-ethyl-3-phenylpiperidine-2,6-dione), a compound known for its CNS depressant activities.[8] The synthetic strategy involves the hydrolysis of the nitrile groups to carboxylic acids, followed by decarboxylation to yield a 3-ethyl-3-methylglutarimide core. This core structure can be a valuable scaffold for developing new CNS-active agents or other biologically relevant molecules.[9]
The following workflow outlines the key transformations.
Caption: Synthetic workflow from the dicyano intermediate to 3-Ethyl-3-methylglutarimide.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol details the conversion of the dicyano intermediate to 3-ethyl-3-methylglutarimide. The procedure is adapted from established methods for the hydrolysis of related dicyanoglutaramides.[10]
Rationale: Concentrated mineral acids, such as sulfuric or hydrochloric acid, are effective reagents for the complete hydrolysis of nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent heating of the resulting dicarboxylic acid intermediate induces thermal decarboxylation, which is sterically favored at these positions, to yield the final product.
Materials & Equipment:
-
2,4-Dicyano-3-ethyl-3-methylglutarimide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR Spectrometer and/or GC-MS for product characterization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 50 mL of 70% (v/v) sulfuric acid. Safety Note: Always add acid to water slowly while cooling.
-
Addition of Starting Material: To the stirring acid solution, add 10.0 g (48.7 mmol) of 2,4-Dicyano-3-ethyl-3-methylglutarimide in portions. The addition may be exothermic.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Decarboxylation: Continue heating at reflux. The evolution of CO₂ gas indicates the onset of decarboxylation. Maintain the reaction until gas evolution ceases (typically an additional 4-6 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a large beaker. This step quenches the reaction and precipitates the crude product.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 3-ethyl-3-methylglutarimide.[9]
-
Characterization: Confirm the identity and purity of the final product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
Advanced Synthetic Applications & Logical Extensions
The dicyano intermediate is not limited to the synthesis of simple glutarimide cores. Its functional groups allow for more complex molecular constructions.
A. Selective Reduction to Diamines
The twin nitrile groups can be reduced to primary amines to form a diamine derivative. This transformation opens the door to a new class of compounds with different biological properties and further synthetic utility.
Conceptual Workflow:
Caption: Pathway to diamines and subsequent cyclization products.
This diamine can be used in cyclization reactions with dicarbonyl compounds to create fused bicyclic heterocyclic systems, significantly increasing molecular complexity.[11] Such rigid scaffolds are of great interest in drug discovery.
B. Partial Hydrolysis and Cyclization
Under carefully controlled conditions, it may be possible to achieve partial hydrolysis of one nitrile group to an amide. This amido-nitrile intermediate could then undergo intramolecular cyclization to form novel heterocyclic structures. The conditions for such selective reactions often require careful optimization of reaction time, temperature, and reagent concentration.[12][13][14]
Safety and Handling
As a prudent laboratory practice, researchers must adhere to strict safety protocols.
-
Handling: 2,4-Dicyano-3-ethyl-3-methylglutarimide should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data for this compound is not widely available, organic nitriles should be treated as potentially toxic. Avoid inhalation of dust and skin contact.
-
Reactions: The hydrolysis with strong acids is highly exothermic and corrosive. The neutralization step produces large volumes of gas and should be performed slowly in a large vessel. Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) are extremely hazardous and require anhydrous conditions and careful quenching procedures.
References
- Vertex AI Search. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&.
- ChemicalBook. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE.
-
Wikipedia. Glutethimide. Available from: [Link]
-
Organic Syntheses. β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Available from: [Link]
-
Stenutz. 2,4-dicyano-3-ethyl-3-methylglutarimide. Available from: [Link]
-
Chemical Point. 2,4-Dicyano-3-ethyl-3-methylglutarimide. Available from: [Link]
-
Aboul-Enein, H. Y., & Al-Badr, A. A. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736–741. Available from: [Link]
-
Brueggemeier, R. W., & Li, P. K. (1993). Synthesis and evaluation of sulfur-containing glutethimide derivatives for aromatase and desmolase inhibitory activity. Journal of Medicinal Chemistry, 36(8), 1017–1022. Available from: [Link]
- Keberle, H., Riess, W., & Hoffmann, K. (1962). Metabolic fate of glutethimide (Doriden). Experientia, 18, 1-18.
-
ResearchGate. Cyclization Reactions of Dianions in Organic Synthesis. Available from: [Link]
-
Organic Syntheses. β-METHYLGLUTARIC ACID. Available from: [Link]
- Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
-
Donohoe, T. J., & Sintim, H. O. (2016). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry, 12, 2104–2123. Available from: [Link]
-
University of Missouri-St. Louis. Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. Available from: [Link]
-
RSC Publishing. Novel cycloadducts from the reactions of 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene, hexafluoroacetone azine and the azomethine imide.... Available from: [Link]
-
ResearchGate. Reaction of ethyl-4,4-dicyano-3-methyl-3-butenoate with diethylamine.... Available from: [Link]
-
The Journal of Organic Chemistry - ACS Figshare. Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro‑2H‑1,4-oxazines. Available from: [Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 3. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- 5. scbt.com [scbt.com]
- 6. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 8. Glutethimide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Cata" by Cody D. Amann, Fnu Khushboo et al. [irl.umsl.edu]
- 14. acs.figshare.com [acs.figshare.com]
Application Notes and Protocols: Exploring the Medicinal Chemistry Potential of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Introduction: Unveiling the Potential of a Novel Glutarimide Scaffold
In the landscape of medicinal chemistry, the glutarimide scaffold has proven to be a privileged structure, forming the core of impactful therapeutic agents.[1] The most notable examples, thalidomide and its analogs like lenalidomide, have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2] Their mechanism of action, which involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to induce targeted protein degradation, has opened up a new paradigm in drug discovery known as targeted protein degradation (TPD).[1][3] The compound 2,4-Dicyano-3-ethyl-3-methylglutarimide presents an intriguing, yet underexplored, variation of this core structure. The introduction of two nitrile groups and specific alkyl substitutions at the 3-position offers a unique chemical entity with the potential for novel biological activities.
These application notes serve as a comprehensive guide for researchers and drug development professionals to explore the potential therapeutic applications of 2,4-Dicyano-3-ethyl-3-methylglutarimide. We will delve into its structural features to hypothesize potential mechanisms of action and provide detailed protocols for a systematic investigation of its biological properties.
Structural Rationale and Hypothesized Applications
The medicinal chemistry potential of 2,4-Dicyano-3-ethyl-3-methylglutarimide can be dissected by considering its key structural motifs: the glutarimide ring and the dicyano functionality.
The Glutarimide Core: A Gateway to Targeted Protein Degradation?
The glutarimide moiety is the cornerstone of the immunomodulatory drugs (IMiDs) and is essential for their interaction with CRBN.[2][3] This interaction redirects the ubiquitin ligase activity towards neosubstrates, leading to their degradation and subsequent therapeutic effects.
Hypothesis: The glutarimide ring of 2,4-Dicyano-3-ethyl-3-methylglutarimide may enable it to act as a CRBN ligand, potentially functioning as a molecular glue degrader. The unique substitutions could alter its substrate specificity compared to existing IMiDs, leading to the degradation of novel protein targets.
Potential Therapeutic Areas:
-
Oncology: Targeting the degradation of proteins essential for cancer cell survival and proliferation.
-
Immunology and Inflammation: Modulating immune responses by degrading key signaling proteins.
-
Neurodegenerative Diseases: Clearing pathogenic protein aggregates.
The Dicyano Moiety: Exploring Diverse Bioactivities
The presence of two nitrile groups introduces significant electronic and steric features. Nitrile-containing compounds are prevalent in pharmaceuticals and are known to participate in various biological interactions.[4] The dicyano group can act as a hydrogen bond acceptor and may contribute to the molecule's overall binding affinity and specificity for various targets.[4] Furthermore, compounds with dicyano functionalities have been investigated for a range of biological activities, including herbicidal, fungicidal, and antitumor effects.[5]
Hypothesis: The dicyano groups could confer additional biological activities independent of or synergistic with the glutarimide core. These may include enzyme inhibition or disruption of protein-protein interactions.
Potential Therapeutic Areas:
-
Antiproliferative Activity: The cyano group is a feature in some anticancer agents, and its presence could contribute to cytotoxicity in cancer cell lines.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitrile groups could facilitate interactions with enzymatic active sites.
Experimental Workflows and Protocols
A systematic approach is crucial to unveiling the therapeutic potential of 2,4-Dicyano-3-ethyl-3-methylglutarimide. The following experimental workflow provides a roadmap for its initial characterization.
Sources
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2,4-Dicyano-3-ethyl-3-methylglutarimide for Biological Screening
Abstract
The glutarimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This application note provides a comprehensive guide for the chemical derivatization of a novel glutarimide analog, 2,4-Dicyano-3-ethyl-3-methylglutarimide, to generate a library of diverse compounds for biological screening. We present detailed protocols for targeted modifications at the imide nitrogen and the cyano groups. Furthermore, we outline a strategic workflow for preliminary biological evaluation, including protocols for cytotoxicity, anti-inflammatory, and neuronal cell-based assays, designed to uncover the therapeutic potential of this new chemical series.
Introduction: The Rationale for Derivatizing 2,4-Dicyano-3-ethyl-3-methylglutarimide
The glutarimide ring system is a cornerstone in the design of therapeutic agents, most notably exemplified by the immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide, which exert their effects by binding to the cereblon (CRBN) E3 ubiquitin ligase.[1] The pharmacological versatility of the glutarimide core extends to antibiotic and anticancer activities.[1][2][3] The subject of this guide, 2,4-Dicyano-3-ethyl-3-methylglutarimide, presents a unique starting point for drug discovery. Its key structural features—an acidic imide proton, two electrophilic nitrile groups, and a sterically hindered quaternary carbon—offer multiple avenues for chemical modification to explore new chemical space and biological activities.
Derivatization serves several key purposes in drug discovery:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure allows researchers to understand how different functional groups influence biological activity.
-
Improving Physicochemical Properties: Modifications can enhance solubility, membrane permeability, and metabolic stability, crucial for a compound's drug-like properties.
-
Exploring Novel Biological Targets: A diverse library of derivatives increases the probability of identifying compounds with novel mechanisms of action.
This guide is designed to provide researchers with both the chemical strategies and the biological screening protocols necessary to systematically explore the potential of the 2,4-Dicyano-3-ethyl-3-methylglutarimide scaffold.
Chemical Derivatization Strategies
The structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide offers three primary sites for chemical modification: the imide nitrogen (N-H), the two cyano (C≡N) groups, and the α-carbon to the cyano groups.
Diagram: Overview of Derivatization Strategies
Caption: Potential derivatization pathways for the core scaffold.
Part I: Protocols for Chemical Synthesis
Protocol 1: N-Alkylation of the Glutarimide Core
Scientific Rationale: Alkylation of the imide nitrogen is a fundamental strategy to introduce a wide variety of functional groups, which can modulate lipophilicity, introduce new binding motifs, or serve as handles for further conjugation. This protocol employs a mild and efficient method using cesium carbonate in DMF, which is known to be effective for the N-alkylation of aromatic cyclic imides.[4]
Materials:
-
2,4-Dicyano-3-ethyl-3-methylglutarimide
-
Alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-Dicyano-3-ethyl-3-methylglutarimide (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
Add cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Add the alkyl halide (1.1 mmol, 1.1 equiv.) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.
| Derivative Type | Alkylating Agent | Expected Yield (%) | Notes |
| N-Benzyl | Benzyl bromide | 85-95% | A standard reaction to test reactivity. |
| N-Ethyl | Ethyl iodide | 70-85% | May require gentle heating (40°C) for completion. |
| N-Propargyl | Propargyl bromide | 80-90% | Introduces a terminal alkyne for click chemistry. |
Protocol 2: Partial Hydrolysis of Nitrile Groups to Amides
Scientific Rationale: The conversion of nitriles to amides introduces hydrogen bond donors and acceptors, significantly altering the polarity and biological interaction profile of the molecule. Mild, controlled hydrolysis is crucial to avoid complete conversion to the carboxylic acid.[5][6] This protocol utilizes alkaline hydrogen peroxide, a method known for its mildness and efficiency in converting nitriles to primary amides.[7]
Materials:
-
2,4-Dicyano-3-ethyl-3-methylglutarimide derivative (from Protocol 1)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolve the dicyano starting material (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 1 M NaOH solution (2.0 mL) followed by the dropwise addition of 30% H₂O₂ (2.0 mmol, 2.0 equiv.).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono- and di-amide products by column chromatography.
| Product | Expected Ratio (Mono:Di) | Notes |
| Mono-amide/Mono-nitrile | Varies (e.g., 3:1) | The two nitrile groups may have different reactivities. |
| Di-amide | Varies | Longer reaction times or excess reagents will favor this product. |
Part II: Protocols for Biological Screening
A tiered screening approach is recommended to efficiently evaluate the newly synthesized library of derivatives. The initial screens should focus on broad indicators of biological activity, such as cytotoxicity, followed by more specific assays based on the known pharmacology of glutarimide-containing compounds.[3][8][9]
Diagram: Biological Screening Cascade
Caption: A strategic workflow for biological evaluation of derivatives.
Protocol 3: General Cytotoxicity Screening (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] It is a fundamental first-pass screen to identify compounds with cytotoxic effects and to determine non-toxic concentrations for subsequent cell-based assays. The assay relies on the reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cell line (e.g., HeLa for cancer, HEK293 for general toxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO, final DMSO concentration <0.5%)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11] Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 4: Anti-inflammatory Screening (Nitric Oxide Production Assay)
Scientific Rationale: Chronic inflammation is implicated in numerous diseases. Macrophages stimulated with lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO). This assay quantifies the production of nitrite (a stable product of NO) in the culture medium using the Griess reagent, providing a measure of the anti-inflammatory potential of the test compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compounds (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve of NaNO₂ (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to all wells, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
Protocol 5: Neuronal Cell-Based Screening (Neurite Outgrowth Assay)
Scientific Rationale: Glutarimide derivatives have shown activity in the central nervous system.[14] A neurite outgrowth assay using a neuroblastoma cell line like SH-SY5Y can identify compounds that either promote or inhibit neuronal differentiation, which is relevant for neurodegenerative and neuroregenerative research.[15]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS (for maintenance) and 1% FBS (for differentiation)
-
Retinoic Acid (RA) for inducing differentiation
-
Test compounds
-
48-well plates, coated with an appropriate substrate (e.g., poly-L-lysine)
-
High-content imaging system or microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells onto coated 48-well plates at a low density (e.g., 20,000 cells/well) in maintenance medium.
-
Differentiation and Treatment: After 24 hours, switch to differentiation medium (1% FBS) containing a low concentration of RA (e.g., 10 µM). Add test compounds at various non-toxic concentrations.
-
Incubation: Incubate for 3-5 days, replacing the medium with fresh medium containing RA and test compounds every 2 days.
-
Imaging: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde). Image multiple fields per well using a phase-contrast microscope or a high-content imager.
-
Data Analysis: Quantify neurite outgrowth using appropriate software (e.g., ImageJ with NeuronJ plugin). Measure parameters such as the percentage of neurite-bearing cells, average neurite length per cell, and number of branches. Compare the results from treated wells to the RA-only control.
Data Interpretation and Next Steps
The initial screening cascade will generate a rich dataset.
-
Cytotoxicity Data: Will identify compounds with potential anticancer activity and establish safe concentration ranges for further testing.
-
Anti-inflammatory Data: Hits from this assay are candidates for development as treatments for inflammatory diseases.
-
Neuronal Assay Data: Compounds that promote neurite outgrowth could be leads for neuroregenerative therapies, while those that are neurotoxic require careful evaluation.[16]
Promising "hit" compounds should be subjected to further investigation, including secondary assays to confirm activity, mechanism of action studies, and initial pharmacokinetic profiling.[17][18] This systematic approach of synthesis and tiered screening provides a robust framework for unlocking the therapeutic potential of the novel 2,4-Dicyano-3-ethyl-3-methylglutarimide scaffold.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. Glutarimide. Retrieved from [Link]
-
MD Biosciences. Cell-based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2023, April 26). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
Longdom Publishing. Biological Assays: Innovations and Applications. Retrieved from [Link]
-
Metrion Biosciences. Neuroscience translational assays. Retrieved from [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Retrieved from [Link]
-
Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. Retrieved from [Link]
-
National Center for Biotechnology Information. Cell death assays for neurodegenerative disease drug discovery. Retrieved from [Link]
-
Semantic Scholar. Cell-Based Assays for Neurotoxins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 22). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]
-
ResearchGate. (2010, November). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Creative BioMart. Drug Discovery Screening. Retrieved from [Link]
-
ResearchGate. (2016, January 15). (PDF) Biocatalytic hydrolysis of nitriles. Retrieved from [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. Substituted imide synthesis by alkylation. Retrieved from [Link]
-
Chemguide. hydrolysis of nitriles. Retrieved from [Link]
-
ResearchGate. Cell-Based Assays Cell-based assays for Neurotoxins Neurotoxins. Retrieved from [Link]
-
ResearchGate. (2010, January 1). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
-
MDPI. (2023, October 25). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
Slideshare. (2016, November 25). Screening models for inflammatory drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 14). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Retrieved from [Link]
-
ResearchGate. (2006, July 1). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 5). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]
-
Preprints.org. (2024, December 15). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Retrieved from [Link]
-
PubMed. (2000, July 12). Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, February 19). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]
-
Semantic Scholar. (2010). Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Retrieved from [Link]
-
MDPI. (2023, October 5). The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. Retrieved from [Link]
-
Organic Chemistry in a Ball Mill. Mechanochemical N-alkylation of imides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, September 2). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]
-
PubMed. (1987, January 1). Pharmacology of new glutarimide compounds. Retrieved from [Link]
-
Taylor & Francis Online. Glutarimide – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Retrieved from [Link]
-
BioAscent. Compound Screening | CRO Drug Discovery Services. Retrieved from [Link]
-
American Chemical Society. (2022, November 10). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. Retrieved from [Link]
-
PubMed. (2007, June 15). Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. Retrieved from [Link]
Sources
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Discovery Screening - Creative BioMart [creativebiomart.net]
- 18. Compound Screening | CRO Drug Discovery Services | BioAscent | High Throughput Screening - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Application Notes and Protocols for Reactions Involving 2,4-Dicyano-3-ethyl-3-methylglutarimide
Introduction
The glutarimide scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] This heterocyclic motif is the central pharmacophore in a class of drugs known as immunomodulatory drugs (IMiDs®), which includes thalidomide, lenalidomide, and pomalidomide.[1][2] The therapeutic effects of these molecules are primarily mediated through their interaction with the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[3][4] By binding to CRBN, glutarimide derivatives can induce the degradation of specific target proteins, a mechanism that is being actively explored for the development of novel therapeutics, including PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.[2][3]
2,4-Dicyano-3-ethyl-3-methylglutarimide is a specific derivative of the glutarimide core. The presence of two cyano groups suggests a high degree of reactivity and the potential for these groups to act as synthetic handles for further chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2,4-Dicyano-3-ethyl-3-methylglutarimide, from its synthesis and characterization to its potential applications in chemical biology and drug discovery.
PART 1: Critical Safety Protocols for Handling Cyanated Glutarimides
Given the presence of two cyano functional groups, 2,4-Dicyano-3-ethyl-3-methylglutarimide is classified as a particularly hazardous substance due to its potential for high acute toxicity.[5] The cyanide ion (CN-), which can be released under certain conditions, is a potent inhibitor of cellular respiration.[6][7] Therefore, stringent safety measures are mandatory.
1.1 Designated Work Area and Engineering Controls:
-
All work with 2,4-Dicyano-3-ethyl-3-methylglutarimide, including weighing, transfer, and reactions, must be conducted in a certified laboratory chemical fume hood.[6][8]
-
Establish a designated area within the fume hood for cyanide work, clearly marked with warning signs.[7][8]
-
Ensure that an emergency safety shower and eyewash station are readily accessible and have been tested within the last month.[5][8]
-
Crucially, keep all acids strictly separated from the cyanide work area. [7][8][9] The reaction of cyanides with acids will generate highly toxic hydrogen cyanide (HCN) gas.[6][9]
1.2 Personal Protective Equipment (PPE):
A minimum level of PPE is required at all times when handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Double gloving with nitrile or neoprene gloves.[5][6][8] | Provides a robust barrier against skin contact, which can be fatal.[5] |
| Eye Protection | Chemical splash goggles and a full-face shield.[5][8] | Protects against splashes and potential dust exposure. |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Attire | Long pants and closed-toe shoes.[5][6] | Ensures no exposed skin on the lower body. |
1.3 Waste Disposal:
-
All waste containing 2,4-Dicyano-3-ethyl-3-methylglutarimide, including contaminated gloves, paper towels, and glassware, must be treated as hazardous waste.[8][9]
-
Use dedicated, clearly labeled waste containers for cyanide waste.[8][9]
-
Separate solid and liquid cyanide waste streams.[8]
1.4 Emergency Procedures:
In case of exposure, immediate action is critical:
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[8]
-
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes.[8]
-
Inhalation: Move the affected person to fresh air immediately.
-
In all cases of suspected exposure, call emergency services immediately and inform them of a potential cyanide poisoning. [8]
PART 2: Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
The following is a proposed synthetic protocol for 2,4-Dicyano-3-ethyl-3-methylglutarimide, adapted from a known procedure for a structurally related compound, β-methyl-β-phenyl-α,α'-dicyanoglutarimide.[10] This procedure involves a Michael addition of cyanoacetamide to a substituted ethyl cyanoacetate.
2.1 Reaction Scheme:
Caption: Proposed synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
2.2 Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Ethyl (1-methyl-1-ethyl)cyanoacetate | N/A | 169.20 | 84.6 g | 0.5 |
| Cyanoacetamide | 107-91-5 | 84.08 | 42.0 g | 0.5 |
| Sodium | 7440-23-5 | 22.99 | 11.5 g | 0.5 |
| Absolute Ethanol | 64-17-5 | 46.07 | 400 mL | - |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | ~100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
2.3 Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide Solution: In a 2 L Erlenmeyer flask equipped with a reflux condenser and a magnetic stirrer, add 400 mL of absolute ethanol. Carefully add 11.5 g (0.5 g atom) of sodium metal in small portions. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation in the fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide. Cool the solution to room temperature.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add 42.0 g (0.5 mole) of finely powdered cyanoacetamide with stirring. Immediately follow with the addition of 84.6 g (0.5 mole) of ethyl (1-methyl-1-ethyl)cyanoacetate.
-
Reaction: Stir the mixture at room temperature. The mixture should become homogeneous after approximately 20-30 minutes. Allow the reaction to proceed for an additional 2 hours at room temperature.
-
Workup and Precipitation: Add 650 mL of deionized water to the reaction mixture, followed by the careful addition of 100 mL of concentrated hydrochloric acid in one portion to neutralize the solution and precipitate the product. Stir the resulting suspension thoroughly with a glass rod.
-
Isolation and Purification: Place the suspension in a refrigerator overnight to ensure complete precipitation. Filter the product by suction filtration. Wash the filter cake with a mixture of 150 mL of water and 50 mL of 95% ethanol, followed by a wash with 200 mL of water.
-
Drying: Dry the product to a constant weight in a vacuum oven at 45-50°C. The expected product is a white to off-white solid.
PART 3: Characterization and Analytical Workflow
Confirmation of the synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide and assessment of its purity requires a suite of analytical techniques.
Caption: Analytical workflow for product characterization.
3.1 Analytical Methods Summary:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and assessment of purity. | Resonances corresponding to the ethyl and methyl protons, as well as the methine protons adjacent to the cyano groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the carbonyl carbons of the glutarimide ring, the quaternary carbon, and the carbons of the cyano, ethyl, and methyl groups. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₁N₃O₂. |
| HPLC | Determination of purity. | A single major peak indicating a high degree of purity (ideally >95%). |
| FTIR Spectroscopy | Identification of key functional groups. | Characteristic stretches for C≡N (cyano), C=O (imide), and N-H (imide) bonds. |
PART 4: Applications in Drug Discovery and Chemical Biology
The glutarimide core of 2,4-Dicyano-3-ethyl-3-methylglutarimide makes it a compound of significant interest for applications in targeted protein degradation.[3][4]
4.1 Cereblon-Mediated Protein Degradation:
Glutarimide derivatives can act as "molecular glues" by binding to the CRBN E3 ubiquitin ligase and inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][3] This mechanism is central to the therapeutic effects of approved drugs and is a major focus of current drug discovery efforts.
Caption: Mechanism of CRBN-mediated targeted protein degradation.
4.2 Potential Applications of 2,4-Dicyano-3-ethyl-3-methylglutarimide:
-
Chemical Probe: To investigate the structural requirements for CRBN binding and neosubstrate recruitment.
-
Synthetic Building Block: The cyano groups can be further elaborated to attach linkers for the development of PROTACs or to introduce other functional groups to modulate biological activity.
-
Library Synthesis: Can be used as a scaffold for the creation of a library of glutarimide derivatives for screening in various biological assays.
PART 5: Protocol for a Competitive Binding Assay
To assess the ability of 2,4-Dicyano-3-ethyl-3-methylglutarimide to bind to CRBN, a competitive binding assay can be employed. This protocol is a general guideline and may require optimization.
5.1 Principle:
This assay measures the ability of a test compound (2,4-Dicyano-3-ethyl-3-methylglutarimide) to displace a known, fluorescently labeled CRBN ligand (probe) from its binding site on the CRBN protein.
5.2 Materials:
-
Recombinant human CRBN-DDB1 protein complex.
-
Fluorescently labeled CRBN probe (e.g., a bodipy-labeled thalidomide analog).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black microplates.
-
Plate reader capable of measuring fluorescence polarization or TR-FRET.
5.3 Protocol:
-
Compound Preparation: Prepare a serial dilution of 2,4-Dicyano-3-ethyl-3-methylglutarimide in assay buffer. The final concentration range should typically span from low nanomolar to high micromolar.
-
Assay Plate Preparation: Add the serially diluted test compound to the wells of the 384-well plate. Include wells for positive control (probe only) and negative control (buffer only).
-
Addition of Probe and Protein: Add the fluorescently labeled CRBN probe to all wells at a fixed concentration (typically at its Kd for CRBN). Then, add the CRBN-DDB1 protein complex to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
Conclusion
2,4-Dicyano-3-ethyl-3-methylglutarimide represents a valuable, albeit understudied, chemical entity with significant potential in the field of targeted protein degradation. Its synthesis requires careful handling due to the presence of cyano groups, but can be achieved through established chemical transformations. The protocols and workflows outlined in this document provide a framework for the safe synthesis, characterization, and biological evaluation of this compound, paving the way for its use in the development of novel chemical probes and therapeutics that leverage the power of the glutarimide scaffold.
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
Wikipedia. Glutarimide. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
University of Illinois, Division of Research Safety. Cyanides. [Link]
-
University College London, Safety Services. Cyanide Compounds. [Link]
-
Dong, B., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]
-
Shcherbakov, D. S., et al. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. National Institutes of Health. [Link]
-
Organic Syntheses. β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. [Link]
Sources
- 1. Glutarimide - Wikipedia [en.wikipedia.org]
- 2. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. uthsc.edu [uthsc.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2,4-Dicyano-3-ethyl-3-methylglutarimide as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of 2,4-Dicyano-3-ethyl-3-methylglutarimide in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral to the structure of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets.[1] Among the myriad of synthons available to medicinal chemists, 2,4-dicyano-3-ethyl-3-methylglutarimide stands out as a precursor of significant potential. Its densely functionalized glutarimide core, featuring two reactive nitrile groups and an imide moiety, offers a versatile platform for the construction of diverse and complex heterocyclic systems.
The glutarimide scaffold itself is a privileged structure in pharmacology, most notably recognized in the immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide, which exert their therapeutic effects by binding to the cereblon (CRBN) E3 ubiquitin ligase.[2][3][4][5] This inherent biological relevance, combined with the synthetic versatility of the dicyano-substitution, positions 2,4-dicyano-3-ethyl-3-methylglutarimide as a high-value starting material for the development of new chemical entities targeting a range of therapeutic areas, including oncology, virology, and neurodegenerative diseases.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2,4-dicyano-3-ethyl-3-methylglutarimide as a precursor for novel heterocycles. We will delve into detailed, field-proven protocols, explain the mechanistic underpinnings of the key transformations, and explore the pharmacological potential of the resulting molecular architectures.
PART 1: Synthesis of the Precursor: 2,4-Dicyano-3-ethyl-3-methylglutarimide
A robust and scalable synthesis of the title precursor is paramount for its successful application. The following protocol is adapted from a well-established procedure for a structurally similar compound, β-methyl-β-phenyl-α,α'-dicyanoglutarimide, reported in Organic Syntheses. This method leverages a domino Knoevenagel condensation/Michael addition/cyclization sequence.
Protocol 1: Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Reaction Scheme:
A schematic of the synthesis of the precursor.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Butan-2-one | 78-93-3 | 72.11 g/mol | 36.1 g (44.8 mL) | 0.5 |
| Ethyl cyanoacetate | 105-56-6 | 113.12 g/mol | 56.6 g (53.8 mL) | 0.5 |
| Cyanoacetamide | 107-91-5 | 84.08 g/mol | 42.0 g | 0.5 |
| Sodium | 7440-23-5 | 22.99 g/mol | 11.5 g | 0.5 |
| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 400 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | 100 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 650 mL | - |
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a 2 L Erlenmeyer flask equipped with a reflux condenser and a magnetic stirrer, add 400 mL of absolute ethanol. Carefully add 11.5 g (0.5 g-atom) of sodium in small portions. After the sodium has completely reacted, cool the resulting clear solution to room temperature.
-
Expertise & Experience: The in-situ preparation of sodium ethoxide is crucial to ensure its reactivity. Commercial solutions can be less effective due to degradation. The reaction is highly exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Knoevenagel Condensation: To the sodium ethoxide solution, add a mixture of 36.1 g (0.5 mol) of butan-2-one and 56.6 g (0.5 mol) of ethyl cyanoacetate dropwise with stirring over 30 minutes. A mild exotherm may be observed. Stir the mixture at room temperature for 1 hour to ensure complete formation of the ethyl (E/Z)-2-cyano-3-methylpent-2-enoate intermediate.
-
Michael Addition and Cyclization: To the reaction mixture, add 42.0 g (0.5 mol) of finely powdered cyanoacetamide in one portion with vigorous stirring. The mixture will become homogeneous after approximately 20-30 minutes. Allow the reaction to proceed at room temperature for 2 hours.
-
Trustworthiness: The one-pot nature of this reaction is efficient. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to ensure the consumption of starting materials.
-
-
Work-up and Isolation: Add 650 mL of water to the reaction mixture, followed by the careful addition of 100 mL of concentrated hydrochloric acid in one portion. A precipitate will form. Stir the suspension thoroughly with a glass rod and cool it in a refrigerator overnight to ensure complete precipitation.
-
Purification: Filter the crude product by suction filtration and wash the filter cake with two portions of 200 mL of cold water. Dry the product in an oven at 45-50 °C to a constant weight. The expected yield is in the range of 90-95%. The product can be further purified by recrystallization from absolute ethanol.
Characterization: The structure of 2,4-dicyano-3-ethyl-3-methylglutarimide (CAS: 1135-62-2, Formula: C10H11N3O2) can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]
PART 2: Application in the Synthesis of Novel Heterocycles
The strategic placement of the two nitrile groups and the imide functionality in 2,4-dicyano-3-ethyl-3-methylglutarimide opens up multiple avenues for the synthesis of diverse heterocyclic systems. Here, we present protocols for the synthesis of pyrimidine and pyridone derivatives.
A. Synthesis of Glutarimide-Fused Pyrimidines
The reaction of dicyano compounds with urea or guanidine is a classic and reliable method for the synthesis of aminopyrimidines. The reaction proceeds through a cyclocondensation mechanism.
Reaction Mechanism: Cyclocondensation with Guanidine
Proposed cyclocondensation mechanism.
Protocol 2: Synthesis of 4-Amino-5-(4-ethyl-4-methyl-2,6-dioxopiperidin-3-yl)pyrimidine-2,6-diamine
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | 1135-62-2 | 205.22 g/mol | 2.05 g | 0.01 |
| Guanidine Hydrochloride | 50-01-1 | 95.53 g/mol | 1.91 g | 0.02 |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 1.36 g | 0.02 |
| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.36 g (0.02 mol) of sodium ethoxide in 50 mL of absolute ethanol.
-
Addition of Reagents: To this solution, add 1.91 g (0.02 mol) of guanidine hydrochloride and stir for 15 minutes. Then, add 2.05 g (0.01 mol) of 2,4-dicyano-3-ethyl-3-methylglutarimide.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to afford the desired glutarimide-fused aminopyrimidine.
Expected Product Characterization: The structure of the product can be confirmed by spectroscopic methods. The IR spectrum should show the appearance of primary amine N-H stretching bands and the disappearance of the nitrile C≡N stretching band. ¹H and ¹³C NMR will confirm the formation of the pyrimidine ring.
Pharmacological Relevance: Fused pyrimidines are a class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[7] The novel glutarimide-fused pyrimidines synthesized via this protocol are promising candidates for screening in various biological assays.
B. Synthesis of Glutarimide-Fused Pyridones
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[12][13] In the case of 2,4-dicyano-3-ethyl-3-methylglutarimide, an intramolecular Thorpe-Ziegler cyclization can be envisioned to yield a pyridone derivative.
Reaction Mechanism: Intramolecular Thorpe-Ziegler Cyclization
Proposed Thorpe-Ziegler cyclization mechanism.
Protocol 3: Synthesis of 3-Amino-4-ethyl-4-methyl-2,6-dioxo-1,4,5,6-tetrahydropyrido[2,3-c]piperidine-7-carbonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | 1135-62-2 | 205.22 g/mol | 2.05 g | 0.01 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 g/mol | 0.44 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 50 mL | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 g/mol | 20 mL | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked flask under an inert atmosphere (nitrogen or argon), suspend 0.44 g (0.011 mol) of sodium hydride (60% dispersion in oil) in 30 mL of anhydrous THF.
-
Expertise & Experience: Sodium hydride is a strong, non-nucleophilic base ideal for the Thorpe-Ziegler reaction. It is highly reactive with water, so anhydrous conditions are critical for the success of this reaction. The mineral oil from the NaH dispersion should be washed away with anhydrous hexanes prior to use for optimal reactivity.
-
-
Addition of Precursor: Dissolve 2.05 g (0.01 mol) of 2,4-dicyano-3-ethyl-3-methylglutarimide in 20 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired glutarimide-fused pyridone.
Pharmacological Relevance: Pyridone-containing molecules exhibit a wide array of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[14] The novel fused pyridone system generated from this protocol presents an exciting scaffold for further chemical elaboration and pharmacological evaluation.
PART 3: Safety and Handling
2,4-Dicyano-3-ethyl-3-methylglutarimide and its derivatives should be handled with care in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data for this compound is limited, its structure contains cyano groups. Organic nitriles should be treated as toxic.[15] They can release hydrogen cyanide upon heating to decomposition or in contact with strong acids.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2,4-Dicyano-3-ethyl-3-methylglutarimide is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. The protocols detailed in these application notes provide a solid foundation for the synthesis of the precursor itself and its subsequent transformation into glutarimide-fused pyrimidines and pyridones. The inherent biological relevance of the glutarimide scaffold, coupled with the diverse pharmacological potential of the resulting heterocyclic systems, underscores the importance of this building block in the ongoing quest for new and effective therapeutic agents. Researchers are encouraged to explore the full synthetic potential of this precursor to unlock new avenues in medicinal chemistry.
References
-
International Labour Organization. (2011). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Funny EHS Info. (2024). Cyanation reaction safety. YouTube. Retrieved from [Link]
-
Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide. Retrieved from [Link]
-
Chem-Space. 2,4-Dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
Jindal, M. N., et al. (1978). Pharmacology of new glutarimide compounds. Arzneimittel-Forschung, 28(7), 1071-5. Retrieved from [Link]
-
Wikipedia. Glutarimide. Retrieved from [Link]
-
Patel, N. B., Jindal, M. N., & Patel, V. K. (1978). Ganglionic action of some newly synthesized glutarimide compounds. Arzneimittel-Forschung, 28(7), 1071-5. Retrieved from [Link]
-
Foley, C. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(10), 1845-1869. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Archiv der Pharmazie. (2024). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Archiv der Pharmazie. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Molecules. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5736. Retrieved from [Link]
-
Molecules. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(17), 3959. Retrieved from [Link]
-
Proença, F., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. Retrieved from [Link]
-
Organic Syntheses. β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Retrieved from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 863831. Retrieved from [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]
-
ResearchGate. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2346-2383. Retrieved from [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]
-
ResearchGate. (2014). ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2020). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 22(3), 917-930. Retrieved from [Link]
-
Journal of Synthetic Organic Chemistry, Japan. (2009). Guanidine chemistry. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1184-1194. Retrieved from [Link]
-
Molecules. (2024). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 29(4), 841. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2014). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. The Journal of Physical Chemistry A, 118(45), 10584-10591. Retrieved from [Link]
-
Royal Society of Chemistry. Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]
-
Molecules. (2023). Kinetic Model of Urea-Related Deposit Reactions. Molecules, 28(5), 2329. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1983). Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1637-1641. Retrieved from [Link]
-
Journal of Chemical Research. (2004). Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. Journal of Chemical Research, 2004(2), 115-117. Retrieved from [Link]
-
Molecules. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules, 26(22), 6825. Retrieved from [Link]
-
Turkish Journal of Chemistry. (2018). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Turkish Journal of Chemistry, 42(6), 1695-1709. Retrieved from [Link]
-
ResearchGate. (2012). Formation of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. Retrieved from [Link]
-
RSC Advances. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(20), 12053-12076. Retrieved from [Link]
Sources
- 1. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutarimide - Wikipedia [en.wikipedia.org]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyridines [ouci.dntb.gov.ua]
- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. m.youtube.com [m.youtube.com]
- 17. Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety [ehs.harvard.edu]
Application Note & Protocol: A Scalable Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide, a key intermediate in the development of various therapeutic agents. Glutarimide derivatives are integral to a range of pharmaceuticals, and understanding their synthesis at scale is critical for drug development pipelines.[1] This guide details a robust synthetic protocol, emphasizing the critical parameters for transitioning from laboratory to pilot-plant scale. We will delve into the mechanistic underpinnings of the chosen synthetic route, address potential scale-up challenges, and provide rigorous safety protocols for handling cyanide-containing intermediates.
Introduction: The Significance of Substituted Glutarimides
The glutarimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including immunomodulatory agents (IMiDs®) like thalidomide and its analogs.[2][3] The biological activity of these compounds is often modulated by the substituents on the glutarimide ring. The target molecule, 2,4-dicyano-3-ethyl-3-methylglutarimide, with its reactive cyano groups, offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutics. The development of scalable and efficient synthetic routes to such highly functionalized glutarimides is a key objective in modern organic synthesis.[1][4]
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of 2,4-dicyano-3-ethyl-3-methylglutarimide suggests a convergent approach involving a Michael addition followed by an intramolecular cyclization. The key disconnection breaks the glutarimide ring, leading to a dinitrile intermediate. This intermediate can be envisioned to form from the reaction of a suitable cyanoacetate derivative and an α,β-unsaturated nitrile.
A plausible forward synthesis, therefore, involves a two-step sequence:
-
Knoevenagel Condensation: Reaction of ethyl cyanoacetate with 2-pentanone to form an α,β-unsaturated dinitrile.
-
Thorpe-Ziegler Cyclization: An intramolecular, base-catalyzed condensation of the dinitrile intermediate to form the desired 2,4-dicyano-3-ethyl-3-methylglutarimide. The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones from dinitriles and is conceptually related to the Dieckmann condensation.[5][6][7]
This synthetic strategy is illustrated in the workflow diagram below:
Caption: Proposed two-step synthetic workflow for 2,4-dicyano-3-ethyl-3-methylglutarimide.
Laboratory-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide at a laboratory scale.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Ethyl Cyanoacetate | 113.12 | 1.063 | ≥99% |
| 2-Pentanone | 86.13 | 0.809 | ≥99% |
| Piperidine | 85.15 | 0.862 | ≥99% |
| Sodium Hydride | 24.00 | 0.92 (60% dispersion in oil) | 60% in mineral oil |
| Toluene | 92.14 | 0.867 | Anhydrous, ≥99.8% |
| Diethyl Ether | 74.12 | 0.713 | Anhydrous, ≥99.7% |
| Hydrochloric Acid | 36.46 | 1.18 (37% solution) | 37% (w/w) |
3.2. Step 1: Synthesis of the α,β-Unsaturated Dinitrile Intermediate (Knoevenagel Condensation)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.[8][9][10]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-pentanone (17.2 g, 0.2 mol) and ethyl cyanoacetate (22.6 g, 0.2 mol) in toluene (100 mL).
-
Add piperidine (1.7 g, 0.02 mol) as a catalyst.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated dinitrile intermediate. The product can be purified by vacuum distillation or used directly in the next step.
3.3. Step 2: Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide (Thorpe-Ziegler Cyclization)
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles.[5][11][12]
Procedure:
-
CRITICAL SAFETY NOTE: Sodium hydride reacts violently with water and is flammable. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13]
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (9.6 g, 0.24 mol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 50 mL) to remove the mineral oil.
-
Add anhydrous toluene (200 mL) to the flask.
-
Dissolve the crude α,β-unsaturated dinitrile intermediate from Step 1 in anhydrous toluene (100 mL) and add it dropwise to the sodium hydride suspension over 1 hour with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 40 °C using a water bath.
-
After the addition is complete, heat the reaction mixture to 80 °C for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol (20 mL), followed by water (50 mL).
-
Separate the aqueous layer and extract it with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-dicyano-3-ethyl-3-methylglutarimide.
Scale-Up Considerations
Transitioning the synthesis from the laboratory to a pilot or production scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.
4.1. Heat Management
-
Exothermic Reactions: Both the Knoevenagel condensation and the Thorpe-Ziegler cyclization can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential.
-
Temperature Monitoring: Multiple temperature probes should be placed within the reactor to monitor for any localized temperature increases ("hot spots").
-
Controlled Addition: The rate of addition of the dinitrile intermediate to the sodium hydride suspension must be carefully controlled to manage the exotherm.
4.2. Mass Transfer
-
Mixing: Inefficient mixing can lead to localized high concentrations of reactants, resulting in side reactions and reduced yields. A robust overhead stirring system with an appropriately designed impeller is crucial for maintaining a homogeneous reaction mixture, especially with the heterogeneous sodium hydride suspension.
-
Solvent Selection: The choice of solvent can impact reaction kinetics and ease of workup. While toluene is suitable for the laboratory scale, alternative solvents with higher boiling points or better solubility profiles might be considered for scale-up.
4.3. Safety and Handling of Cyanides
The use of cyano-containing compounds necessitates stringent safety protocols.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a contained system, to prevent the inhalation of any volatile cyanide compounds.[13][14][15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (double gloving is recommended), a lab coat, and safety goggles, must be worn at all times.[15][16]
-
Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on the signs and symptoms of cyanide exposure and the appropriate first aid measures.[15][17] An eyewash station and safety shower must be readily accessible.[14][15]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to local regulations. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic conditions to oxidize the cyanide to the less toxic cyanate.
4.4. Process Optimization and Control
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR or Raman spectroscopy) can provide real-time information on reaction progress, allowing for better control and optimization of reaction parameters.
-
Crystallization and Isolation: The final crystallization step is critical for achieving the desired purity. Parameters such as solvent composition, cooling rate, and agitation speed should be carefully optimized to control crystal size and morphology, which can impact filtration and drying efficiency.
Process Flow Diagram for Scale-Up
Caption: A simplified process flow diagram for the scaled-up synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide.
Conclusion
The synthetic route detailed in this application note provides a viable and scalable method for the production of 2,4-dicyano-3-ethyl-3-methylglutarimide. By carefully considering the principles of heat and mass transfer, and by implementing rigorous safety protocols for handling cyanide-containing compounds, this synthesis can be safely and efficiently transitioned from the laboratory to a larger scale. The versatility of the dicyano-glutarimide product makes it a valuable intermediate for the development of novel pharmaceuticals.
References
-
Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023). National Institutes of Health. Retrieved from [Link]
-
Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]
-
Cyanides. (2014, March 24). University of Illinois Division of Research Safety. Retrieved from [Link]
-
Standard Operating Procedure for Cyanide Salts. (n.d.). University of Houston. Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. Retrieved from [Link]
-
Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023, January 15). PubMed. Retrieved from [Link]
-
A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. (2024, January 8). ResearchGate. Retrieved from [Link]
-
Thorpe reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. (2023). National Institutes of Health. Retrieved from [Link]
-
Thorpe reaction. (2024, January 8). Grokipedia. Retrieved from [Link]
-
Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. (2020, March 11). ACS Publications. Retrieved from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2024, January 8). Journal of the American Chemical Society. Retrieved from [Link]
-
Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
-
Knoevenagel condensation. (2018, May 4). YouTube. Retrieved from [Link]
-
Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved from [Link]
-
Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knoevenagel Reaction (Knoevenagel Condensation Reaction). (2020, November 9). YouTube. Retrieved from [Link]
-
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (2016). RSC Publishing. Retrieved from [Link]
-
Synthesis using the Michael Reaction. (2020, March 11). YouTube. Retrieved from [Link]
-
2,4-Dicyano-3-ethyl-3-methylglutarimide. (n.d.). CHEMICAL POINT. Retrieved from [Link]
-
(PDF) SYNTHESIS OF 2- (4'-PIPERIDYLMETHYL)-2,3-DIHYDRO-1H-BENZO[DE]ISOQUINOLINE-1,3-DIONE AND ITS N-DERIVATIVES. (2017, December 1). ResearchGate. Retrieved from [Link]
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 16. uh.edu [uh.edu]
- 17. lsuhsc.edu [lsuhsc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Welcome to the technical support guide for the synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide. This document is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and structurally related glutarimide compounds. As a substituted glutarimide, this molecule represents a class of compounds that are of significant interest in medicinal chemistry, particularly as intermediates for more complex bioactive molecules like cereblon (CRBN) modulators used in targeted protein degradation.[1][2][3]
The synthesis of substituted glutarimides, however, is not without its challenges. Issues such as ring instability under certain conditions, the potential for epimerization, and the formation of tenacious side products can often lead to suboptimal yields and complex purification procedures.[1][4] This guide provides a framework for a robust synthetic strategy, detailed troubleshooting protocols in a direct question-and-answer format, and frequently asked questions to address common pain points encountered during the experimental process.
Part 1: Foundational Synthetic Strategy & Mechanism
A robust and common approach for constructing highly substituted glutarimide rings is through a base-catalyzed cascade reaction involving a Michael addition followed by an intramolecular cyclization. For the target molecule, 2,4-Dicyano-3-ethyl-3-methylglutarimide, a logical pathway involves the reaction of ethyl cyanoacetate with an α,β-unsaturated nitrile, 2-cyano-3-methylpent-2-enenitrile . The latter is readily formed in situ via a Knoevenagel condensation of 2-butanone and malononitrile .
Overall Reaction Scheme:
-
Step A (Knoevenagel Condensation): 2-Butanone + Malononitrile → 2-Cyano-3-methylpent-2-enenitrile
-
Step B (Michael Addition): 2-Cyano-3-methylpent-2-enenitrile + Ethyl Cyanoacetate → Acyclic Intermediate
-
Step C (Intramolecular Cyclization): Acyclic Intermediate → 2,4-Dicyano-3-ethyl-3-methylglutarimide
This entire sequence can often be performed in a one-pot synthesis, which is efficient but can present challenges in optimization.
Caption: One-pot cascade reaction workflow for glutarimide synthesis.
Baseline Experimental Protocol
-
To a stirred solution of absolute ethanol (150 mL) in a three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add 2-butanone (0.1 mol), malononitrile (0.1 mol), and ethyl cyanoacetate (0.1 mol).
-
Add a catalytic amount of piperidine (0.01 mol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
After completion (typically 4-6 hours, indicated by the consumption of starting materials), cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with concentrated HCl to pH 2-3 while cooling in an ice bath. This will precipitate the crude product.
-
Filter the resulting solid precipitate, wash with cold water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low or I've isolated no solid product. What are the likely causes and solutions?
A1: Low or no yield is the most common issue and can stem from several factors. Systematically investigating the reaction parameters is key.
-
Cause 1: Ineffective Base Catalysis: The choice and amount of base are critical. Piperidine is a mild base suitable for the initial Knoevenagel condensation, but a stronger base like sodium ethoxide (NaOEt) is often required for the Michael addition and subsequent cyclization.
-
Solution: Switch to a stronger base. A two-stage approach can be effective: first, use piperidine to form the α,β-unsaturated intermediate, then add a stronger base like NaOEt to drive the Michael addition and cyclization. The use of organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has also proven effective in similar multi-component reactions.[5]
-
-
Cause 2: Inappropriate Solvent: The solvent must effectively dissolve reactants and intermediates. While ethanol is common, its protic nature can sometimes interfere with strongly basic anions.
-
Solution: Consider switching to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can accelerate the reaction rate and improve yields, especially for the Michael addition step, by better solvating the transition states.
-
-
Cause 3: Reversible Michael Addition: The Michael addition can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.
-
Solution: Once the Michael adduct is formed (confirmable by TLC/LC-MS), ensure conditions are favorable for the irreversible cyclization step. This often means increasing the temperature or adding a stronger base to deprotonate the cyanoacetate nitrogen, initiating the ring closure.
-
Q2: My main product is an oily substance that won't crystallize, or my NMR shows a complex mixture of diastereomers. How can I resolve this?
A2: The target molecule has two stereocenters (at C2 and C4), meaning it can exist as diastereomers. The formation of an oil or a mixture can complicate purification.
-
Cause 1: Diastereomer Mixture: The reaction conditions may not be stereoselective, leading to a mixture of diastereomers which often crystallize poorly compared to a single isomer.
-
Solution 1 (Purification): Flash column chromatography is the most effective method to separate diastereomers. A gradient elution from nonpolar (e.g., hexanes) to more polar (e.g., ethyl acetate) solvent systems is recommended.
-
Solution 2 (Thermodynamic Control): After the initial reaction, try extending the reflux time in the presence of the base. This can sometimes allow the mixture to equilibrate to the more thermodynamically stable diastereomer, which may be more crystalline.
-
-
Cause 2: Impurities: Residual solvent or linear, uncyclized intermediates can act as a crystallization inhibitor.
-
Solution: Ensure the workup is thorough. An aqueous wash with a mild acid (to remove the base) followed by a brine wash (to remove water) before solvent evaporation can remove many impurities. If an oil persists, attempt to precipitate the product by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes) dropwise (trituration).
-
Q3: TLC and LC-MS analysis shows the formation of the correct mass for the linear Michael adduct, but it is not converting to the final glutarimide product. What's wrong?
A3: This indicates that the Michael addition (Step B) is successful, but the final intramolecular cyclization (Step C) is the rate-limiting step and is failing to proceed.
-
Cause 1: Insufficient Energy/Activation: The cyclization step has a higher activation energy barrier, often requiring more forcing conditions than the initial addition.
-
Solution: Increase the reaction temperature. If you are running the reaction at 80°C in ethanol, consider switching to a higher boiling solvent like toluene or DMF and increasing the temperature to >100°C.
-
-
Cause 2: Steric Hindrance: The 3,3-disubstitution (ethyl and methyl groups) can sterically hinder the "back-biting" cyclization of the terminal nitrogen onto the ester carbonyl.
-
Solution: Use a less sterically hindered and more reactive electrophile for the cyclization. While the baseline protocol uses an ethyl ester, a methyl ester (from methyl cyanoacetate) is slightly more reactive. Alternatively, converting the ester to a more reactive species in situ is an advanced strategy, though it adds complexity. The primary solution remains providing more thermal energy.
-
Caption: Decision tree for troubleshooting low yield in glutarimide synthesis.
Part 3: Data & Optimization Parameters
Effective optimization requires screening key variables. The following tables provide a starting point for experimental design.
Table 1: Catalyst and Solvent Screening Parameters
| Parameter | Reagent/Solvent | Class | pKa (Conjugate Acid) / Boiling Point (°C) | Rationale for Use |
| Base Catalyst | Piperidine | Secondary Amine | 11.1 | Mild; effective for Knoevenagel condensation. |
| DABCO | Tertiary Amine | 8.8 | Good nucleophilic, non-hindered base for promoting additions.[5] | |
| Sodium Ethoxide | Alkoxide | 16.0 | Strong base; very effective for deprotonation of cyanoacetates to drive Michael addition and cyclization. | |
| DBU | Amidine | 13.5 | Strong, non-nucleophilic organic base, useful for avoiding side reactions. | |
| Solvent | Ethanol | Protic | 78 °C | Good general-purpose solvent, inexpensive, easy to remove. |
| Isopropanol | Protic | 82 °C | Similar to ethanol, sometimes offers better solubility or crystallization properties. | |
| DMF | Aprotic Polar | 153 °C | High boiling point allows for higher reaction temperatures; excellent at solvating polar intermediates. | |
| Toluene | Aprotic Nonpolar | 111 °C | Allows for azeotropic removal of water, which can drive Knoevenagel equilibrium forward. |
Table 2: Common Recrystallization Solvents for Purification
| Primary Solvent | Co-Solvent (for solvent pairs) | Expected Outcome |
| Ethanol | Water | Dissolve in hot ethanol, add hot water until cloudy, cool slowly. |
| Isopropanol | Hexanes | Dissolve in minimal hot isopropanol, add hexanes, cool. |
| Ethyl Acetate | Hexanes | Good for less polar impurities; dissolve in hot ethyl acetate, add hexanes. |
| Acetonitrile | - | Can be an effective single-solvent system for polar, nitrogen-containing compounds. |
Part 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Why is the glutarimide N-H proton acidic and how does this affect subsequent reactions? The proton on the nitrogen of the glutarimide ring is flanked by two electron-withdrawing carbonyl groups, making it significantly acidic (pKa ~11-12). This acidity can be a challenge in subsequent functionalization steps, such as metal-catalyzed cross-coupling reactions, which often require a protected nitrogen.[1] For the synthesis itself, this acidity is less of a concern, but it's a crucial property to remember for any downstream chemistry.
-
FAQ 2: How can I definitively confirm the structure and purity of my final product? A combination of analytical techniques is essential:
-
¹H NMR: Look for the characteristic broad singlet of the N-H proton, along with the ethyl (triplet and quartet) and methyl (singlet) signals. The protons at the C2 and C4 stereocenters will likely appear as doublets.
-
¹³C NMR: Confirm the presence of the two carbonyl carbons (~170 ppm) and two nitrile carbons (~115-120 ppm).
-
FT-IR: Look for a strong N-H stretch (~3200 cm⁻¹), sharp C≡N stretch (~2250 cm⁻¹), and two strong C=O stretches (~1720 and 1680 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula (C₁₀H₁₁N₃O₂).[6]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
-
-
FAQ 3: Are there any major safety considerations for this reaction? Yes. Malononitrile and other cyanide-containing reagents are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction workup involves using concentrated acid, which is corrosive. Ensure proper procedures are followed for handling and quenching all reagents.
References
-
Hughes, S. E., & Penthala, N. R. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Available at: [Link]
-
Hartmann, R. W., & Batzl, C. (1986). Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. Journal of Medicinal Chemistry. Available at: [Link]
-
Aboul-Enein, H. Y. (1988). Synthesis and aromatase inhibiting activity of aminoglutethimide analogs. Drug Design and Delivery. Available at: [Link]
-
Shekhar, C., et al. (2025). Practical Synthesis of Elacestrant, an FDA-Approved Selective Estrogen Receptor Degrader. European Journal of Organic Chemistry. (Note: Link is to a research portal with related articles). Available at: [Link]
-
Zhu, J., & Marchant, R. E. (2008). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Journal of Peptide Science. Available at: [Link]
-
Zeng, S., et al. (2020). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. European Journal of Medicinal Chemistry. (Note: Link is to a research portal with related articles). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2145, Aminoglutethimide. Available at: [Link]
-
Flegel, M., et al. (2023). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology. Available at: [Link]
-
Heravi, M. M., et al. (2012). Synthesis of new annulated pyrano[2, 3-d]pyramidine derivatives using Organo catalyst (DABCO) in Aqueous Media. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
Technical Support Center: Purification of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Document ID: TSC-2026-01-DGEMG
Last Updated: January 13, 2026
Introduction
Welcome to the technical support center for the purification of 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for achieving high purity. The presence of multiple polar functional groups—two cyano moieties and a glutarimide ring—presents unique challenges in separating the target molecule from starting materials, byproducts, and other impurities.[1]
This guide provides a series of troubleshooting scenarios and frequently asked questions in a direct Q&A format. The methodologies described are grounded in fundamental principles of organic chemistry and have been designed to be self-validating systems, ensuring reliable and reproducible results.
Purification Workflow Overview
A typical purification strategy for a polar, solid organic compound like 2,4-Dicyano-3-ethyl-3-methylglutarimide involves a multi-step approach. The following diagram illustrates a logical workflow from crude product to a highly purified solid.
Caption: General purification workflow for 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the purification of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Issue 1: My crude product is a persistent oil or wax and fails to crystallize.
Answer:
This is a common issue when residual solvents or low-melting impurities are present, preventing the formation of a stable crystal lattice. The high polarity of your target compound can also lead to strong associations with polar solvents.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed. These high-boiling solvents are notorious for inhibiting crystallization.
-
Technique: Use a high-vacuum pump (high-vac) for several hours. Gentle heating (e.g., 40-50°C) can aid in removal, but be cautious of thermal decomposition.
-
Causality: Solvents can act as "anti-solvents" for crystallization or simply lower the purity to a point where an ordered solid cannot form.
-
-
Trituration: This technique uses a solvent in which your product is poorly soluble but the impurities are highly soluble.
-
Protocol:
-
Place the oil/wax in a flask.
-
Add a small amount of a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture (e.g., 4:1).
-
Use a spatula or glass rod to vigorously scratch and stir the mixture. The goal is to "wash" the impurities into the solvent, hopefully inducing your product to precipitate as a solid.
-
Filter the resulting solid and wash with a small amount of the cold trituration solvent.
-
-
-
Attempt a "Dry Load" for Chromatography: If the product remains an oil, it may be best to proceed directly to column chromatography.
-
Technique: Dissolve the oil in a minimal amount of a polar solvent (like dichloromethane or acetone). Add an inert solid support, such as silica gel or Celite, until a dry, free-flowing powder is obtained after solvent evaporation on a rotary evaporator.[2] This powder can then be carefully loaded onto the column.[2]
-
Causality: Dry loading prevents the sample from streaking down the column, which often happens when a large volume of a strong solvent is used to load an oily sample.[2]
-
Issue 2: During thin-layer chromatography (TLC), my compound streaks or remains at the baseline.
Answer:
This behavior indicates a problem with the mobile phase (eluent) polarity or an interaction with the stationary phase (silica gel). Given the compound's polar nature from its dicyano and glutarimide groups, this is a frequent challenge.[1]
Troubleshooting Steps:
-
Increase Eluent Polarity: If your spot is stuck at the baseline (Rf value near 0), your eluent is not polar enough to move the compound up the plate.[3][4]
-
Action: Gradually increase the proportion of the polar solvent in your mixture. For example, if you are using 30% ethyl acetate in hexanes, try 50%, then 70%. If that is insufficient, switch to a more polar system, such as 5-10% methanol in dichloromethane (DCM).[5]
-
Causality: The mobile phase and the compound compete for binding sites on the polar silica gel. A more polar eluent is a stronger competitor and will displace the compound, allowing it to move up the plate.
-
-
Address Streaking: Streaking can be caused by several factors.
-
Overloading: You may have spotted too much sample. Try diluting your sample solution significantly and re-spotting.[3]
-
Acidic/Basic Nature: The imide proton on the glutarimide ring is weakly acidic. Silica gel is also slightly acidic. This can lead to strong interactions and streaking.
-
Action: Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent.[3] This can protonate any basic impurities and sharpen the spot of your acidic compound.
-
-
Insolubility: If the compound is not fully dissolved in the spotting solvent or crashes out at the origin, it will streak. Ensure you are using an appropriate spotting solvent.
-
-
Consider Reversed-Phase TLC: If streaking persists in normal-phase (silica) systems, your compound may be better suited for reversed-phase chromatography.[3][4]
-
Technique: Use a C18-functionalized TLC plate. The stationary phase is non-polar, and you will use a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures).[5]
-
Issue 3: Column chromatography gives poor separation, and fractions are cross-contaminated.
Answer:
Effective column chromatography requires a well-chosen solvent system and proper technique. Cross-contamination often results from a suboptimal mobile phase or incorrect column packing/loading.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: The ideal eluent for column chromatography should give your target compound an Rf value of ~0.3-0.4 on a TLC plate.[6]
-
Rationale: An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front. Impurities should ideally have significantly different Rf values.
-
-
Use a Gradient Elution: If you have multiple compounds with different polarities, a single isocratic (constant composition) eluent may not be effective.
-
Technique: Start with a less polar solvent system to elute the non-polar impurities. Gradually increase the polarity of the mobile phase over the course of the separation to elute your more polar product.[6]
-
Example: Start with 20% ethyl acetate/hexanes, and slowly increase to 50% ethyl acetate/hexanes.
-
-
Check Column Packing and Loading:
-
A poorly packed column with air bubbles or cracks will lead to channeling and poor separation. Ensure the silica slurry is homogenous and well-settled.
-
Load the sample in the smallest possible volume of solvent to create a narrow starting band.[2] As mentioned in Issue 1, dry loading is often the best method for polar compounds.[2]
-
Issue 4: After purification, the melting point of my product is broad or lower than the literature value (183-187 °C).[8]
Answer:
A broad or depressed melting point is a classic indicator of impurity.[7][8] The most likely culprits are residual solvents or co-eluted byproducts.
Troubleshooting Steps:
-
Recrystallization: This is the most powerful technique for polishing a solid product and removing minor impurities.[9][10]
-
Goal: Find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[10] The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent.
-
Protocol:
-
Dissolve the impure solid in the minimum amount of boiling solvent.[11]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to form well-defined crystals.[11] Rapid cooling can trap impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
-
-
Drying: Ensure the final product is completely dry. Residual crystallization solvent is a common impurity.
-
Technique: Dry the crystals under high vacuum for several hours, potentially with gentle heating if the compound is thermally stable.
-
-
Purity Analysis: Use analytical techniques to identify the impurity if possible.
-
NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR can reveal the presence of other organic molecules.
-
LC-MS: This technique can separate components and provide their mass, which is highly effective for determining purity and identifying contaminants.[12]
-
Solvent Selection Table for Purification
The choice of solvent is critical for both chromatography and recrystallization. The table below, based on general principles of organic chemistry, provides a starting point for solvent screening.
| Solvent System | Polarity | Typical Use Case |
| Hexanes / Ethyl Acetate | Low-Med | Chromatography: Good starting point. A gradient from low to high ethyl acetate is often effective. |
| Dichloromethane / Methanol | Med-High | Chromatography: For highly polar compounds that do not move with ethyl acetate systems.[5] |
| Ethyl Acetate / Methanol | Med-High | Recrystallization: A potential solvent pair. Dissolve in hot methanol, add ethyl acetate until cloudy, then cool. |
| Ethanol / Water | High | Recrystallization: Good for polar compounds. Dissolve in hot ethanol, add water until turbidity persists, then cool. |
| Isopropanol | Medium | Recrystallization: Often a good single solvent for moderately polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best single method to purify 2,4-Dicyano-3-ethyl-3-methylglutarimide?
A1: There is no single "best" method; it depends on the nature and quantity of impurities. A combination of techniques is usually most effective. For a typical crude product, flash column chromatography on silica gel is the best primary purification method to remove major impurities, followed by recrystallization from a suitable solvent (like an ethanol/water or ethyl acetate/methanol mixture) to achieve high analytical purity.[9][10]
Q2: Can I use an acid-base extraction to purify this compound?
A2: Yes, potentially. The imide proton on the glutarimide ring is acidic (pKa is generally in the range of 8-10 for similar structures). Therefore, you can perform an acid-base extraction.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate solution). The deprotonated glutarimide salt will move into the aqueous layer.[13][14]
-
Separate the layers.
-
Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to re-protonate the compound, causing it to precipitate out of the water.[14]
-
Filter the precipitated solid.
-
-
Consideration: This method is excellent for removing neutral or basic impurities but will not separate your product from other acidic impurities.[15]
Q3: What analytical techniques are essential to confirm the purity of my final product?
A3: A combination of methods is required to confidently assess purity.[16]
-
Melting Point Analysis: A sharp melting point that matches the literature value (183-187 °C) is a strong indicator of purity.[17][7][8] Impurities will cause the melting point to be lower and the range to be broader.[8]
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing the presence of organic impurities. A pure sample will show clean signals corresponding only to the target molecule.
-
Chromatography (TLC, HPLC, LC-MS): A pure compound should appear as a single spot on a TLC plate in multiple solvent systems.[18] For quantitative purity assessment (>95%), High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[12]
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel can occur with sensitive compounds. The cyano groups could potentially be susceptible to hydrolysis if water is present, or the compound may be sensitive to the acidic nature of silica.
Troubleshooting Decision Tree:
Sources
- 1. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Chromatography [chem.rochester.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. moravek.com [moravek.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Recrystallization [sites.pitt.edu]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Introduction: The synthesis of 2,4-dicyano-3-ethyl-3-methylglutarimide, a potentially valuable intermediate in medicinal chemistry, presents several synthetic challenges that can impact yield and purity. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its synthesis. While literature specifically detailing the synthesis of this exact molecule is limited, we can infer likely side products and challenges based on established principles of organic chemistry for structurally related compounds. The probable synthetic route involves a Thorpe-Ziegler type condensation or a Michael addition followed by cyclization. This guide will address potential side reactions and purification strategies based on these well-understood reaction mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most probable synthetic route for 2,4-Dicyano-3-ethyl-3-methylglutarimide and what are the immediate challenges?
The most plausible and commonly employed method for synthesizing substituted glutarimides is a multi-step process. A likely route involves the condensation of 2-ethyl-2-methylmalononitrile with cyanoacetamide in the presence of a base, followed by acidification to induce cyclization.
Proposed Synthetic Pathway:
The primary challenge in this synthesis is controlling the reaction conditions to favor the formation of the desired glutarimide ring and prevent the formation of side products. The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, is a key transformation in the synthesis of cyclic compounds from dinitriles.[1][2][3] However, it is sensitive to the choice of base and solvent.
Visualization of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
FAQ 2: What are the most common side products and how can I identify them?
The most common side products arise from incomplete reactions, hydrolysis of the nitrile groups, or alternative reaction pathways.
| Side Product | Formation Mechanism | Identification |
| Amide-Nitrile Intermediate | Incomplete cyclization of the intermediate adduct. | Can be detected by a combination of IR (presence of both amide and nitrile stretches) and NMR spectroscopy. |
| Dicarboxylic Acid | Hydrolysis of both nitrile groups under acidic or basic conditions.[4][5] | Characterized by a broad O-H stretch in the IR spectrum and the disappearance of nitrile peaks. It will also show a significant change in polarity, making it more soluble in aqueous base. |
| Amide-Acid | Partial hydrolysis of one of the nitrile groups to a carboxylic acid and the other to an amide.[6][7] | Can be identified by mass spectrometry and NMR, showing signals for both amide and carboxylic acid protons. |
| Polymeric Materials | Base-catalyzed polymerization of the starting materials or intermediates. | Often results in an intractable solid or oil that is difficult to characterize. |
Troubleshooting Identification:
-
Thin Layer Chromatography (TLC): A simple and effective first step. The presence of multiple spots indicates a mixture of products. The relative polarity of the spots can give clues as to their identity (e.g., the dicarboxylic acid will be much more polar than the desired product).
-
Infrared (IR) Spectroscopy: Look for the characteristic stretches of the functional groups:
-
Nitrile (C≡N): ~2250 cm⁻¹
-
Imide (C=O): Two bands around 1700-1750 cm⁻¹ and 1750-1800 cm⁻¹
-
Amide (C=O): ~1650 cm⁻¹
-
Carboxylic Acid (O-H): Broad peak from 2500-3300 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the major product and any significant impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and impurities.
FAQ 3: My reaction yield is low. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors, from reagent quality to reaction conditions.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Base Strength and Stoichiometry | The choice of base is critical in the Thorpe-Ziegler reaction.[2] A base that is too strong can lead to polymerization, while a base that is too weak will result in an incomplete reaction. | Titrate the base to ensure accurate stoichiometry. Consider using a non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) to minimize side reactions.[2] |
| Reaction Temperature | High temperatures can promote side reactions, including hydrolysis and polymerization. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature. |
| Solvent Choice | The solvent can influence the solubility of intermediates and the efficacy of the base. | Aprotic polar solvents like THF or DMF are often preferred for this type of condensation.[1] |
| Water Contamination | The presence of water can lead to the hydrolysis of the nitrile groups, especially under acidic or basic conditions.[8] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
FAQ 4: I am observing the formation of a significant amount of hydrolyzed byproducts. How can I prevent this?
Hydrolysis of the nitrile groups is a common problem, especially during workup.
Preventative Measures:
-
Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction mixture.
-
Careful pH Control During Workup: When neutralizing the reaction mixture, add the acid or base slowly and at a low temperature to avoid localized areas of high concentration that can promote hydrolysis.
-
Milder Hydrolysis Conditions: If the goal is to form an amide, milder conditions such as using HCl at 40°C or a TFA/AcOH-H₂SO₄ mixture can be employed to favor amide formation over complete hydrolysis to the carboxylic acid.[7]
-
Biocatalytic Hydrolysis: For selective hydrolysis, enzymatic methods can be highly effective, offering chemoselectivity that is difficult to achieve with traditional chemical methods.[9]
Visualization of Hydrolysis Side Reactions:
Caption: Potential hydrolysis pathways for the target molecule.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide
This is a generalized procedure based on known methods for similar compounds and should be optimized for your specific laboratory conditions.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Formation of the Nucleophile: Slowly add a solution of 2-ethyl-2-methylmalononitrile in anhydrous THF to the suspension of NaH. Stir for 30 minutes at 0 °C.
-
Condensation: Add a solution of cyanoacetamide in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Acidification and Cyclization: Slowly add 1M HCl to the mixture until the pH is acidic (pH ~2-3). This will induce the cyclization to the glutarimide.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Guide for Purification
| Issue | Observation | Recommended Action |
| Product is an oil that won't crystallize | The product may be impure or polymorphic. | Try triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. |
| Multiple spots on TLC with similar Rf values | Isomers or closely related side products are present. | Use a different solvent system for column chromatography or consider preparative HPLC for separation. |
| Product is contaminated with polar impurities | Hydrolyzed side products are present. | Wash the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Be cautious, as a strong base can hydrolyze the desired product. |
References
-
Reactions of Nitriles. Chemistry Steps.
-
Converting Nitriles to Amides. Chemistry Steps.
-
Synthesis of amides from nitriles. Google Patents.
-
Conversion of nitriles to amides. Chemistry LibreTexts.
-
Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams.
-
Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
-
(PDF) Biocatalytic hydrolysis of nitriles. ResearchGate.
-
Acidic Hydrolysis of Nitriles. BYJU'S.
-
Thorpe reaction. Grokipedia.
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
-
Thorpe-Ziegler Reaction | Chem-Station Int. Ed.
-
Acid hydrolysis of Nitriles. Química Organica.org.
-
Thorpe reaction. chemeurope.com.
-
Thorpe reaction. Wikipedia.
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. National Institutes of Health.
-
Synthesis of 2,4-dichloro pyrano[2,3-d]pyrimidines and 2,4-dichloro... ResearchGate.
-
A) The reported synthesis of C‐3 aminoalkyl‐substituted 2,4‐PDCA... ResearchGate.
-
Synthesis of a 2,2#Dichloroimidazolidine#4,5#dione and its Application in a Chlorodehydroxylation. Organic Syntheses.
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. MDPI.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Acid hydrolysis of Nitriles [quimicaorganica.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dicyano-3-ethyl-3-methylglutarimide Reactions
Welcome to the technical support center for 2,4-Dicyano-3-ethyl-3-methylglutarimide. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-tested insights into troubleshooting common issues encountered during the synthesis and handling of this highly functionalized glutarimide derivative. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My synthesis of 2,4-Dicyano-3-ethyl-3-methylglutarimide is resulting in very low yields. What are the likely causes and how can I improve it?
A1: Low yield is a frequent challenge in the synthesis of complex glutarimides and can stem from several factors. The synthesis of the dicyanoglutarimide core often involves a multi-step condensation and cyclization sequence, such as a Thorpe-Ziegler type reaction or a Michael addition followed by cyclization.[1]
Potential Causes & Mitigation Strategies:
-
Competing Side Reactions: The Knoevenagel condensation, a key C-C bond-forming reaction, can have competing pathways.[2][3] If your synthesis involves the reaction of an active methylene compound (e.g., cyanoacetamide) with a ketone precursor, self-condensation of the starting materials or premature side reactions can consume reagents.
-
Solution: Control the stoichiometry carefully. A slight excess of one reactant, like the active methylene compound, can sometimes drive the reaction toward the desired product.[2] Additionally, maintain strict temperature control, as higher temperatures can favor side reactions.
-
-
Incomplete Cyclization: The final ring-closing step to form the glutarimide can be inefficient. This is often an equilibrium-driven process that requires effective removal of a leaving group (like water or an alcohol) to proceed to completion.
-
Solution: If the reaction is run in a solvent like ethanol with a base such as sodium ethoxide, ensure the base is freshly prepared and anhydrous.[4] The use of a Dean-Stark trap or molecular sieves can be effective in removing water and driving the cyclization forward.
-
-
Glutarimide Ring Instability: The glutarimide ring is susceptible to hydrolysis and ring-opening, particularly under harsh basic or acidic conditions used during the reaction or workup.[5] This is a well-documented challenge in glutarimide chemistry.
-
Solution: Employ milder reaction conditions where possible. During the workup, neutralize the reaction mixture carefully, avoiding prolonged exposure to strong acids or bases. A buffered quench may be beneficial. If you suspect product degradation during workup, test the stability of a small sample by exposing it to your workup conditions and monitoring by TLC.[6]
-
-
Poor Reagent Quality: The purity of starting materials is critical. For instance, crude cyanoacetamide can contain ammonia, which may hinder the condensation process.[7]
-
Solution: Use recrystallized or high-purity starting materials. Ensure solvents are anhydrous, as water can interfere with many of the base-catalyzed steps.[8]
-
Q2: I've isolated a major byproduct instead of my target dicyanoglutarimide. How can I identify it and prevent its formation?
A2: Byproduct formation is a clear indicator that a competing reaction pathway is dominant under your current conditions. Identifying the byproduct is the first step in diagnosing the problem.
Identification Protocol:
-
Spectroscopic Analysis:
-
FTIR: Check for the disappearance of the characteristic nitrile peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹), which would indicate hydrolysis to a carboxylic acid. The presence of a primary amide would show N-H stretches around 3350 and 3180 cm⁻¹.
-
¹H & ¹³C NMR: Compare the spectrum to your starting materials. The formation of an open-chain intermediate would result in a significantly different NMR spectrum than the more rigid, cyclized product.
-
Mass Spectrometry: Determine the molecular weight of the byproduct. This can quickly tell you if it's an intermediate, a hydrolyzed product, or a dimer.
-
Common Byproducts and Their Prevention:
| Byproduct Type | Likely Cause | Prevention Strategy |
| Open-Chain Dinitrile/Amide | Incomplete cyclization. | Increase reaction time or temperature cautiously. Ensure the catalyst is active and conditions are sufficiently anhydrous to favor ring closure. |
| Partially/Fully Hydrolyzed Product | Presence of water during reaction or workup under strong acid/base conditions.[9][10] | Use anhydrous solvents and reagents. Perform the workup quickly at low temperatures and use a buffered or mild neutralizing agent. |
| Knoevenagel Adduct | Reaction conditions favor condensation between starting materials over the full sequence.[2] | Modify the order of addition of reagents. Maintain a lower reaction temperature to control the initial condensation step. |
| Ring-Opened Glutaramic Acid | Strong basic conditions during reaction or workup.[5] | Avoid excess strong base (e.g., NaOH, KOH). If a strong base is required, use it at low temperatures and quench the reaction carefully. |
Below is a diagram illustrating the desired synthesis pathway versus the problematic ring-opening side reaction.
Caption: Desired cyclization vs. undesired hydrolysis pathway.
Q3: My reaction starts but seems to stall before all the starting material is consumed. What should I investigate?
A3: A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.
Troubleshooting Steps:
-
Catalyst Activity: If using a base catalyst like sodium ethoxide, it can degrade over time, especially if exposed to moisture or air.[4]
-
Action: Try adding a fresh portion of the catalyst to see if the reaction restarts. For future experiments, use freshly prepared catalyst solutions.[8]
-
-
Reversible Reaction: The cyclization step may be reversible. If the byproduct of cyclization (e.g., water) is not effectively removed, an equilibrium may be reached.
-
Action: As mentioned, use a Dean-Stark apparatus or add activated molecular sieves to sequester water and drive the reaction to completion.
-
-
Precipitation of Intermediates: An intermediate salt may precipitate from the solution, effectively removing it from the reaction phase.
-
Action: Check for any solids forming during the reaction. You may need to switch to a more polar solvent system that can better solvate all species involved.
-
-
Temperature: The reaction may require a higher activation energy to go to completion.
-
Action: Cautiously increase the reaction temperature while monitoring for the formation of byproducts by TLC.[8]
-
Experimental Protocols & Data
General Synthetic Protocol for Glutarimide Formation
This protocol is a generalized example based on established methods for synthesizing substituted dicyanoglutarimides and should be adapted and optimized for your specific laboratory conditions.[4]
-
Prepare Base: In a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol. Ensure all sodium has reacted.
-
Add Reagents: Cool the sodium ethoxide solution to room temperature. Add finely powdered cyanoacetamide (2.0 eq) with stirring. Immediately follow with the addition of the appropriate α,β-unsaturated ketone or ester precursor (1.0 eq).
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully add water, followed by acidification with cold dilute HCl to a pH of ~2-3.
-
Isolation: The product often precipitates as a solid. Collect the crude product by suction filtration, wash the filter cake with cold water, followed by a cold ethanol/water mixture.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as absolute ethanol.[4]
Logical Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing reaction failures.
Caption: Systematic workflow for troubleshooting glutarimide reactions.
References
- Remillard, D., Buckley, D. L., O’Connor, G., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides. Chemistry Steps.
- Farmer, S. (n.d.). Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- Yáñez-Alarid, R., et al. (2018). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Journal of Chemistry.
- ResearchGate. (n.d.). Selective hydrolysis of nitriles to amides. ResearchGate.
- Hall, J. H., & Gisler, M. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. United States Environmental Protection Agency.
- ChemicalBook. (n.d.). 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. ChemicalBook.
- Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? Chemistry Stack Exchange.
- Bakhtin, M. A., et al. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Molecules.
- ResearchGate. (n.d.). Glutaric Acid and Glutarimide. ResearchGate.
- McElvain, S. M., & Clemens, D. H. (n.d.). β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE. Organic Syntheses.
- Frontier, A. (n.d.). Failed Reaction: FAQ. University of Rochester Department of Chemistry.
- ResearchGate. (n.d.). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate.
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Benchchem.
- Kumar, A., & Kumar, R. (2025). Recent developments in Knoevenagel condensation reaction: a review. ResearchGate.
- Kent, R. E., & McElvain, S. M. (n.d.). β-METHYLGLUTARIC ACID. Organic Syntheses.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
optimization of reaction conditions for dicyanoglutarimide synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of dicyanoglutarimide. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis. This guide is structured to move from foundational knowledge to specific, actionable troubleshooting, ensuring you have the support needed at every stage of your experiment.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of dicyanoglutarimide, providing a foundational understanding of the reaction.
Q1: What is the primary reaction mechanism for synthesizing the dicyanoglutarimide ring structure?
A1: The core of dicyanoglutarimide synthesis is typically an intramolecular cyclization of an appropriate dinitrile precursor. The most relevant and widely applied method is the Thorpe-Ziegler reaction .[1] This reaction is a base-catalyzed intramolecular condensation of a dinitrile.[2] The mechanism involves the deprotonation of an α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.[2] This process forms a cyclic imine, which then tautomerizes to the more stable β-enaminonitrile.[3] Subsequent hydrolysis of the enaminonitrile under acidic conditions yields the desired cyclic ketone structure, which in this case is the glutarimide ring.
Q2: Why is the choice of base so critical in the Thorpe-Ziegler reaction?
A2: The base is the catalyst that initiates the entire reaction sequence by generating the necessary carbanion. Its strength and properties are paramount for success. A base that is too weak will fail to deprotonate the α-carbon efficiently, leading to no reaction or extremely slow conversion rates. Conversely, a base that is too strong or nucleophilic can lead to side reactions, such as hydrolysis of the nitrile groups or polymerization. Classical conditions often use alkali metal alkoxides like sodium ethoxide.[3] However, modern protocols frequently favor strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents to improve yields and minimize side reactions.[3][4]
Q3: What is the "high-dilution principle" and why is it important for this synthesis?
A3: The high-dilution principle is a technique crucial for favoring intramolecular reactions (cyclization) over intermolecular reactions (polymerization). In the synthesis of dicyanoglutarimide, the dinitrile precursor can either react with itself to form the desired ring or react with other precursor molecules to form long polymer chains. By conducting the reaction at very low concentrations (high dilution), the probability of one end of a molecule finding its other end is significantly increased relative to it finding another molecule. This is a key strategy, introduced by Karl Ziegler, for successfully synthesizing cyclic compounds, especially for medium to large rings.[2]
Q4: Can you explain the relationship between the Thorpe-Ziegler reaction and the Dieckmann condensation?
A4: The Thorpe-Ziegler reaction and the Dieckmann condensation are conceptually related as they are both intramolecular condensation reactions used to form rings.[1][5] The key difference lies in the functional groups involved. The Thorpe-Ziegler reaction is the intramolecular cyclization of dinitriles to form β-enaminonitriles (which can be hydrolyzed to cyclic ketones).[3] In contrast, the Dieckmann condensation is the intramolecular cyclization of diesters to form cyclic β-keto esters.[6][7] Both are driven by a base-catalyzed mechanism involving the formation of an enolate-type nucleophile that attacks an electrophilic carbonyl or nitrile carbon within the same molecule.
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to diagnosing and solving problems that may arise during the synthesis of dicyanoglutarimide.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material after the expected reaction time.
-
Minimal or no precipitate of the desired product is formed upon workup.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Base | The alkoxide or hydride base is hygroscopic and can be deactivated by moisture or prolonged exposure to air. Without an active base, the initial, crucial deprotonation step cannot occur. | Use a fresh bottle of the base or a freshly prepared solution. For sodium hydride, ensure the mineral oil is thoroughly washed away with a dry, inert solvent (e.g., hexane) before use under an inert atmosphere. |
| "Wet" Solvent | Protic impurities like water or alcohols in an aprotic solvent will quench the carbanion intermediate as soon as it forms, preventing the cyclization. Water will also neutralize the strong base. | Use freshly distilled, anhydrous solvents. Storing solvents over molecular sieves is a good practice to maintain dryness.[8] |
| Incorrect Temperature | The activation energy for the deprotonation and cyclization may not be met if the temperature is too low. Conversely, excessively high temperatures can promote side reactions and decomposition. | Start the reaction at room temperature and gently heat if no conversion is observed. For sensitive substrates, initial cooling (e.g., 0 °C) during base addition followed by warming may be optimal.[9] A systematic temperature screen (e.g., 25°C, 50°C, 80°C) can identify the optimal condition.[10] |
| Insufficient Reaction Time | The reaction may simply be slow. Quenching the reaction prematurely will naturally result in low conversion of the starting material. | Monitor the reaction progress using a suitable analytical technique (TLC, GC, or LC-MS). Continue the reaction until the starting material is consumed or the product concentration plateaus. |
Problem 2: Significant Formation of Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate, or multiple peaks appear in the LC-MS/GC chromatogram.
-
The isolated product is difficult to purify and has a low melting point or appears as an oil.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Intermolecular Polymerization | The concentration of the dinitrile precursor is too high, favoring reactions between molecules over the desired intramolecular cyclization. | Implement the high-dilution principle . Add the dinitrile precursor solution slowly over several hours via a syringe pump to a solution of the base in a large volume of solvent. This keeps the instantaneous concentration of the reactant low.[2] |
| Nitrile Hydrolysis | If water is present, especially under basic or acidic (during workup) conditions and with heat, the nitrile groups can be hydrolyzed to amides or carboxylic acids. | Ensure strictly anhydrous conditions throughout the reaction. Perform the acidic workup at low temperatures (e.g., 0 °C) to minimize hydrolysis of the desired dicyanoglutarimide. |
| Side Reactions with Solvent | If using a protic solvent like ethanol with a base like sodium hydride, the solvent itself will be deprotonated, consuming the base and potentially leading to side reactions. | Match the base to the solvent system. Use alkoxide bases (e.g., sodium ethoxide) with their corresponding alcohol solvent. For stronger, non-nucleophilic bases like NaH or LHMDS, use aprotic solvents like THF, DMF, or toluene.[3][4] |
Visualizing the Process
Understanding the reaction mechanism and troubleshooting workflow is key to success.
Core Reaction Mechanism: Thorpe-Ziegler Cyclization
Caption: The base-catalyzed mechanism for dicyanoglutarimide synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocol: Synthesis via Thorpe-Ziegler Cyclization
This protocol provides a generalized, step-by-step methodology for the synthesis of a dicyanoglutarimide precursor. Safety Note: This reaction should be performed in a well-ventilated fume hood. Strong bases like sodium hydride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) is required.
Materials:
-
α,ω-Dinitrile precursor (e.g., 2,4-dicyanopentanedinitrile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Three-neck round-bottom flask, syringe pump, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation of the Reaction Apparatus:
-
Assemble a three-neck flask with a condenser, a gas inlet for inert gas (N2 or Ar), and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
-
-
Base Preparation:
-
In the reaction flask, add the required amount of sodium hydride (e.g., 1.1 equivalents).
-
Under a stream of inert gas, wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully each time using a cannula.
-
Add a large volume of anhydrous THF to the washed NaH to achieve high-dilution conditions (e.g., final reactant concentration <0.01 M).
-
-
Reactant Addition (High-Dilution):
-
Dissolve the dinitrile precursor (1.0 equivalent) in a separate flask with anhydrous THF to create a stock solution.
-
Using a syringe pump, add the dinitrile solution to the stirred NaH/THF suspension very slowly over a period of 4-8 hours. A color change is often observed as the carbanion forms.
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) overnight. Monitor progress by TLC or LC-MS.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a few milliliters of methanol to destroy any excess NaH, followed by the dropwise addition of water.
-
Acidify the mixture to pH ~2 by adding cold 1 M HCl. This step facilitates the hydrolysis of the intermediate enaminonitrile to the glutarimide product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
-
Purification:
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
-
References
- Grokipedia. (2026). Thorpe reaction.
- Grokipedia. (n.d.).
- Alfa Chemistry. (n.d.).
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- Organic Chemistry Portal. (n.d.).
- Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
- Purechemistry. (2023).
- SynArchive. (n.d.).
- Wikipedia. (n.d.). Thorpe reaction.
- Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction.
- El-Faham, A., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones.
Sources
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 2,4-Dicyano-3-ethyl-3-methylglutarimide
Welcome to the technical support center for the analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing process-related and degradation impurities. Our approach integrates established analytical principles with field-proven troubleshooting strategies to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in 2,4-Dicyano-3-ethyl-3-methylglutarimide?
Impurities can be introduced at various stages of the manufacturing process and during storage.[1][2][3] They are broadly classified under the International Council for Harmonisation (ICH) guidelines as organic impurities, inorganic impurities, and residual solvents.[1][4]
-
Organic Impurities: These are the most common and structurally similar to the API.
-
Process-Related Impurities: Includes unreacted starting materials, synthetic intermediates, and by-products from side reactions.[2][3] For a complex molecule like 2,4-Dicyano-3-ethyl-3-methylglutarimide, this could include incompletely cyclized precursors or isomers.
-
Degradation Products: These arise from the chemical breakdown of the API under the influence of light, heat, pH extremes, or oxidation.[5][6][7][8] Hydrolysis of the imide ring or the cyano groups are potential degradation pathways.
-
-
Inorganic Impurities: These are typically derived from the manufacturing process and may include reagents, catalysts, heavy metals, or filter aids.[2][3]
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.[3]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A combination of techniques is often required, but High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary workhorse for separation and quantification.[9][10]
-
For Separation and Quantification: Reverse-Phase HPLC (RP-HPLC) is the method of choice. It offers the resolution needed to separate structurally similar impurities from the main API peak. A systematic method development approach is crucial.[11][12]
-
For Identification and Structural Elucidation: Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is indispensable.[13][14][15][16] High-resolution mass spectrometry (HRMS) provides accurate mass data to determine elemental composition, while tandem MS (MS/MS) reveals fragmentation patterns that help elucidate the impurity's structure.[14][16]
Q3: What are the regulatory thresholds I need to be aware of for impurities?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[4][17][18][19] The thresholds are based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][19] |
-
Reporting Threshold: The level above which an impurity must be reported in regulatory filings.[19][20]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[19][20]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[19][20]
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
Scenario 1: My HPLC chromatogram shows several unknown peaks.
Q: I have developed an HPLC method, but I see multiple small, unidentified peaks eluting near my main API peak. How do I proceed with identification?
A: This is a common challenge in impurity profiling. The goal is to confirm these are true impurities and then elucidate their structures. The process involves a systematic investigation combining chromatographic and spectroscopic techniques.
Workflow for Unknown Peak Identification
Caption: Workflow for identifying unknown chromatographic peaks.
Detailed Steps:
-
Verify Significance: First, determine if the peak's area percent exceeds the ICH Identification Threshold (e.g., 0.10%).[19][20] If it is below this level, identification may not be immediately required, but it should be documented.
-
Eliminate Artifacts: Inject a blank (diluent) and a placebo (if analyzing a formulated product) to ensure the peak is not an artifact from the solvent, mobile phase, or excipients.
-
LC-MS Analysis: The most powerful tool for this task is LC-MS.[13][14][15][16]
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (like a TOF or Orbitrap) to obtain a precise mass-to-charge ratio (m/z).[16] This allows you to propose a molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion and analyze its product ions. The fragmentation pattern provides structural clues. Compare this pattern to the fragmentation of the parent API to identify the stable core and the modified parts of the molecule.[16]
-
-
Propose Structure: Based on the molecular formula and fragmentation data, propose a putative structure. Consider logical synthetic by-products or degradation pathways (e.g., hydrolysis of a cyano group to an amide would result in a mass increase of 18 Da).
-
Confirmation: The gold standard for confirmation is to synthesize the proposed impurity as a reference standard. Confirm its structure using NMR and then co-inject it with your sample to see if the retention times match perfectly.
Scenario 2: I suspect an impurity is co-eluting with my API or another impurity.
Q: My main peak is broad or shows a shoulder, and mass spec data suggests multiple components. How can I improve the chromatographic separation?
A: Co-elution hides impurities and prevents accurate quantification. Achieving baseline separation is critical. This requires a systematic approach to HPLC method development, focusing on selectivity.[11]
Troubleshooting Co-elution
Caption: Decision tree for resolving chromatographic co-elution.
Causality Behind the Choices:
-
Gradient Slope: A shallower gradient gives molecules more time to interact with the stationary phase, allowing closely eluting compounds to separate. This is often the quickest and easiest parameter to adjust.
-
Organic Modifier: Acetonitrile and methanol have different solvent properties. Changing the solvent alters the partitioning behavior of analytes between the mobile and stationary phases, which can dramatically change peak elution order and spacing.[11]
-
Mobile Phase pH: The glutarimide ring and potential hydrolyzed impurities (amides, carboxylic acids) may have pKa values that make their charge state sensitive to pH. Modifying the pH can change their hydrophobicity and thus their retention time in reverse-phase chromatography.[12]
-
Column Stationary Phase: This is the most effective but also the most involved approach. If a standard C18 column fails, a column with a different stationary phase (like Phenyl-Hexyl) offers alternative retention mechanisms (e.g., π-π interactions), which can provide the selectivity needed to resolve difficult pairs.[11][12]
Scenario 3: How do I determine if an observed impurity is a process impurity or a degradation product?
Q: I have identified an impurity, but its origin is unclear. Is it from the synthesis or did it form during storage/sample preparation?
A: Differentiating between process-related impurities and degradation products is essential for process control and stability assessment. This is achieved through Forced Degradation (Stress) Studies .[5][6][7][8]
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the API under various stress conditions to identify likely degradation products and demonstrate the stability-indicating nature of the analytical method.[7][8]
Methodology:
-
Prepare Solutions: Prepare solutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide (typically 1 mg/mL) in a suitable solvent.[5]
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel. Include an unstressed control sample stored at ambient temperature in the dark.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API and a solution at 80°C for 48 hours.[6]
-
Photolytic Degradation: Expose the solid API and a solution to a light source providing UV and visible output (as per ICH Q1B guidelines).[5][6]
-
-
Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by your HPLC-UV method. Aim for 5-20% degradation of the main peak.[5][7]
-
Interpretation:
-
Compare Chromatograms: Compare the chromatograms of the stressed samples to the chromatogram of a typical batch of your API.
-
Identify Degradants: Peaks that appear or grow significantly only in the stressed samples are classified as degradation products.[6][21]
-
Identify Process Impurities: Peaks present in the unstressed batch that do not increase under stress conditions are likely process-related impurities.
-
Mass Balance: Ensure that the decrease in the API peak area is approximately equal to the sum of the areas of the new degradation peaks. This confirms that all significant degradants are being detected.[6]
-
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
Analytical Method Development for New Products: Assay and Related Substances. Pharmaceutical Guidelines. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. MAC-MOD Analytical. [Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Phase Appropriate Approach to RP-HPLC Method Development for Impurities Analysis in Active Pharmaceutical Ingredients. Taylor & Francis Online. [Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]
-
A Review on Significances of Impurity Profiling. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Impurities and its Importance in Pharmacy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Different Types of Impurities in Pharmaceuticals. Moravek. [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. moravek.com [moravek.com]
- 4. jpionline.org [jpionline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rjptonline.org [rjptonline.org]
- 9. veeprho.com [veeprho.com]
- 10. jocpr.com [jocpr.com]
- 11. mac-mod.com [mac-mod.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. innovationaljournals.com [innovationaljournals.com]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. youtube.com [youtube.com]
- 21. biopharminternational.com [biopharminternational.com]
stability issues of 2,4-Dicyano-3-ethyl-3-methylglutarimide in solution
Introduction
Welcome to the technical support guide for 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2). This document is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered when working with this compound in solution. While specific stability data for this exact molecule is not extensively published, its core glutarimide structure is well-understood, particularly within the context of immunomodulatory imide drugs (IMiDs) and PROTACs, which are known to have inherent stability liabilities.[1] This guide synthesizes established principles of glutarimide chemistry to provide you with robust troubleshooting strategies and preventative measures.
The glutarimide ring is susceptible to hydrolysis, which can lead to a loss of compound activity, the appearance of unknown impurities, and compromised experimental reproducibility. Understanding and controlling the factors that influence this degradation is paramount for generating reliable and accurate data.
Section 1: Core Concepts of Glutarimide Stability
The primary stability concern for 2,4-Dicyano-3-ethyl-3-methylglutarimide in solution is the hydrolytic cleavage of the imide bonds within the glutarimide ring. This reaction is typically catalyzed by acid or, more commonly, base.
Key Structural Features and Instability:
-
Electrophilic Carbonyls: The two carbonyl carbons in the imide structure are electrophilic and serve as primary targets for nucleophilic attack by water or hydroxide ions.
-
Acidic N-H Proton: The proton on the imide nitrogen is acidic and can be abstracted under basic conditions, which may influence reactivity in certain chemical reactions.[2]
-
Ring Strain: The cyclic nature of the imide can contribute to its reactivity compared to acyclic amides.
The most common degradation pathway is a base-catalyzed hydrolysis, where a hydroxide ion attacks one of the carbonyl carbons, leading to the opening of the glutarimide ring to form a glutaramic acid derivative.
Visualization: Proposed Hydrolysis Pathway
Caption: Proposed hydrolysis of the glutarimide ring.
Section 2: Troubleshooting Guide (Q&A)
This section addresses common issues observed during experimentation.
Question 1: "My compound's activity is decreasing in my cell-based assay, which runs for 48 hours. What could be the cause?"
Answer: A time-dependent loss of activity is a classic indicator of compound instability in the assay medium. The glutarimide ring of your compound is likely undergoing hydrolysis in the aqueous, buffered cell culture medium (typically pH 7.2-7.4) over the 48-hour incubation period.[1] While this pH is near neutral, significant degradation can still occur over extended timeframes, especially at 37°C.
Causality and Recommended Actions:
-
Mechanism: The imide bonds are being cleaved, opening the glutarimide ring. This structural change almost certainly alters the compound's ability to interact with its biological target.
-
Troubleshooting Steps:
-
Confirm Instability: Run a simple stability study by incubating your compound in the cell culture medium at 37°C. Take samples at T=0, 2, 8, 24, and 48 hours and analyze them by HPLC-MS to quantify the remaining parent compound (see Protocol 1).
-
Mitigation Strategy 1 (Dosing): If degradation is confirmed, consider re-dosing the cells with freshly prepared compound every 12 or 24 hours to maintain a more consistent concentration.
-
Mitigation Strategy 2 (Assay Duration): If possible, shorten the assay endpoint to a time point where the compound shows acceptable stability (e.g., <10% degradation).
-
Question 2: "I'm seeing new, more polar peaks appear in my LC-MS chromatogram after leaving my compound in my aqueous assay buffer on the autosampler. Are these related to my compound?"
Answer: Yes, it is highly probable that these new, more polar peaks are degradation products. Hydrolysis of the glutarimide ring introduces a carboxylic acid and an amide group, which significantly increases the polarity of the molecule. This causes the degradation products to elute earlier than the parent compound on a standard reverse-phase HPLC column.
Data Interpretation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Degradation Product | Expected MW of Product |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | C₁₀H₁₁N₃O₂ | 205.21 | Ring-Opened Hydrolysis Product | 223.22 (205.21 + 18.01) |
Recommended Actions:
-
Confirm by Mass: Check the mass-to-charge ratio (m/z) of the new peaks. The primary hydrolysis product should have a mass corresponding to the parent compound plus the mass of one water molecule (H₂O, 18.01 Da).
-
Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow the rate of degradation for samples waiting to be injected.
-
Prepare Fresh: Always prepare fresh dilutions of your stock solution in the aqueous buffer immediately before starting an analytical run. Do not let samples sit at room temperature for extended periods.
Question 3: "How should I prepare and store my solutions to maximize the shelf-life of 2,4-Dicyano-3-ethyl-3-methylglutarimide?"
Answer: Proper solution preparation and storage are critical for preventing premature degradation. The key is to minimize exposure to water and unfavorable pH conditions.
Best Practices for Solution Handling:
-
Stock Solutions:
-
Solvent: Prepare high-concentration stock solutions in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are non-nucleophilic and prevent hydrolysis.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage (>6 months), at -80°C. Ensure vials are tightly sealed to prevent moisture absorption from the air.
-
-
Aqueous/Working Solutions:
-
Preparation: Prepare working solutions by diluting the stock solution into your aqueous buffer immediately before use.
-
pH: The stability of glutarimide derivatives is often best in slightly acidic to neutral conditions (pH 5-7). Avoid buffers with a pH > 8.
-
Temperature: Keep working solutions on ice and use them as quickly as possible.
-
Visualization: Recommended Experimental Workflow
Caption: Recommended workflow for solution handling.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the primary degradation pathway I should be concerned about?
-
A: Hydrolysis of the glutarimide ring is the most common degradation pathway in aqueous solutions.
-
-
Q: What are the ideal solvents for long-term storage?
-
A: Anhydrous DMSO and DMF are recommended for preparing stock solutions for long-term storage at -80°C.
-
-
Q: How does pH impact the stability of this compound?
-
A: The compound is expected to be most stable at a neutral or slightly acidic pH. Stability decreases significantly in basic conditions (pH > 8) due to base-catalyzed hydrolysis.
-
-
Q: What analytical method is best for monitoring stability?
-
A: Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is ideal. HPLC can separate the parent compound from more polar degradants, and MS can confirm their identities by mass.
-
-
Q: Is it possible to completely stop the degradation in my aqueous assay?
-
A: Completely stopping hydrolysis in an aqueous environment is not feasible. The goal is to minimize it to a level that does not interfere with the experimental results by controlling temperature, pH, and incubation time.
-
Section 4: Experimental Protocols
Protocol 1: Preliminary Solution Stability Assessment by HPLC-MS
This protocol provides a framework to assess the stability of 2,4-Dicyano-3-ethyl-3-methylglutarimide in your specific aqueous buffer.
1. Materials:
-
10 mM stock solution of the compound in anhydrous DMSO.
-
Your experimental aqueous buffer (e.g., PBS, Cell Culture Media).
-
HPLC-grade water and acetonitrile (ACN) with 0.1% formic acid (FA).
-
HPLC with a C18 column and MS detector.
2. Procedure:
-
Prepare T=0 Sample:
-
Dilute the 10 mM DMSO stock to a final concentration of 10 µM in your aqueous buffer. (e.g., add 5 µL of stock to 4995 µL of buffer).
-
Vortex gently.
-
Immediately transfer a portion to an HPLC vial and inject it. This is your T=0 reference point.
-
-
Incubate:
-
Place the remaining 10 µM solution in an incubator set to the temperature of your experiment (e.g., 37°C).
-
-
Sample at Time Points:
-
At desired time points (e.g., 1, 4, 8, 24, and 48 hours), withdraw an aliquot from the incubating solution, transfer it to an HPLC vial, and inject it.
-
-
HPLC-MS Analysis:
-
Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN + 0.1% FA.
-
Gradient: Start with a gradient that allows for good separation of polar degradants from the parent peak (e.g., 5-95% B over 5 minutes).
-
Detection: Monitor the UV absorbance at a relevant wavelength and use the MS to monitor the m/z for the parent compound (206.09 for [M+H]⁺) and the expected hydrolysis product (224.09 for [M+H]⁺).
-
5. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample:
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot % Remaining versus time to determine the degradation rate. A loss of >10-15% over the course of your experiment may be significant.
References
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (NIH). [Link]
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH). [Link]
-
Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Environmental Protection Agency (EPA). [Link]
-
The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). ResearchGate. [Link]
Sources
avoiding byproduct formation in Michael addition for glutarimide synthesis
Welcome to our dedicated technical support guide for the synthesis of glutarimide derivatives via Michael addition. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-N bond-forming reaction. Our goal is to provide you with actionable insights and troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target glutarimide.
This guide is structured to address the most common challenges encountered in the lab, moving from frequently asked questions to in-depth troubleshooting scenarios. We will delve into the mechanistic underpinnings of the Michael addition for glutarimide synthesis and provide you with validated protocols and a framework for rational reaction optimization.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the Michael addition for glutarimide synthesis.
Q1: What are the most common byproducts in the Michael addition for glutarimide synthesis?
The most frequently encountered byproducts include unreacted starting materials, the formation of isomeric side products, and polymerization of the Michael acceptor. In some cases, bis-addition products, where two equivalents of the Michael acceptor add to the nucleophile, can also be observed. The specific byproducts will be highly dependent on the nature of your substrates and the reaction conditions employed.
Q2: How does the choice of base influence byproduct formation?
The selection of the base is critical in controlling the reaction's selectivity and minimizing side reactions. A base that is too strong can lead to undesired deprotonation events, promoting polymerization of the Michael acceptor or other side reactions. Conversely, a base that is too weak may result in slow or incomplete conversion. The ideal base should be strong enough to deprotonate the nucleophile (the amide nitrogen of the glutarimide precursor) without promoting side reactions. Common bases include organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃).
Q3: What is the role of the solvent in controlling the reaction outcome?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics and selectivity. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed as they can effectively solvate the charged intermediates formed during the reaction. The choice of solvent can also impact the equilibrium of the reaction and the propensity for byproduct formation.
Q4: Can temperature be used to control byproduct formation?
Yes, temperature is a key parameter for controlling the reaction rate and selectivity. Generally, running the reaction at a lower temperature can help to minimize the formation of undesired byproducts by favoring the thermodynamically more stable product. However, this may also lead to a slower reaction rate. Therefore, a careful optimization of the reaction temperature is often necessary to achieve a balance between reaction time and product purity.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a problem-oriented approach to troubleshooting your glutarimide synthesis.
Problem 1: Low Yield of the Desired Glutarimide Product with Significant Starting Material Remaining
This is a common issue that often points to incomplete reaction conversion.
Possible Causes & Solutions:
-
Insufficient Base Strength or Stoichiometry: The chosen base may not be strong enough to effectively deprotonate the glutarimide precursor.
-
Troubleshooting Steps:
-
Consider using a stronger base. For example, if you are using TEA, you might switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Increase the stoichiometry of the base. An excess of the base (e.g., 1.5-2.0 equivalents) can sometimes drive the reaction to completion.
-
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.
-
-
-
Poor Solubility of Reactants: One or more of your reactants may not be fully dissolved in the chosen solvent.
-
Troubleshooting Steps:
-
Select a solvent with better solubilizing properties for your specific substrates.
-
Consider using a co-solvent system to improve solubility.
-
-
Experimental Protocol: Screening for Optimal Base and Temperature
-
Set up a parallel reaction array in small vials.
-
To each vial, add the glutarimide precursor (1.0 eq) and the Michael acceptor (1.1 eq) in the chosen solvent.
-
Add a different base (e.g., TEA, DIPEA, DBU, K₂CO₃) at a specific stoichiometry (e.g., 1.5 eq) to each set of vials.
-
Run each set of reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Monitor the reactions at regular intervals using TLC or LC-MS to determine the optimal conditions for product formation.
Data Summary: Base and Temperature Screening
| Base | Temperature (°C) | Conversion (%) | Byproduct Formation |
| TEA | 25 | 40 | Low |
| TEA | 50 | 75 | Moderate |
| DBU | 25 | 95 | Low |
| K₂CO₃ | 50 | 60 | High (Polymerization) |
Problem 2: Formation of a Significant Amount of Polymeric Byproduct
Polymerization of the Michael acceptor is a frequent side reaction, especially with electron-deficient alkenes.
Possible Causes & Solutions:
-
Excessively Strong Base: A highly basic environment can catalyze the anionic polymerization of the Michael acceptor.
-
Troubleshooting Steps:
-
Switch to a milder base. If you are using a strong base like DBU, consider a weaker amine base like TEA or an inorganic base like Cs₂CO₃.
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
-
High Concentration of Michael Acceptor: A high local concentration of the Michael acceptor can favor polymerization.
-
Troubleshooting Steps:
-
Employ a slow addition strategy for the Michael acceptor. Use a syringe pump to add the Michael acceptor to the reaction mixture over a period of several hours. This maintains a low instantaneous concentration of the acceptor, disfavoring polymerization.
-
-
Workflow for Slow Addition of Michael Acceptor
Caption: Workflow for minimizing polymerization via slow addition of the Michael acceptor.
Problem 3: Formation of an Isomeric Byproduct
The formation of constitutional isomers can occur if the Michael acceptor has multiple electrophilic sites or if the nucleophile can attack from different positions.
Possible Causes & Solutions:
-
Ambident Nucleophile/Electrophile: Your substrates may have inherent reactivity at multiple sites.
-
Troubleshooting Steps:
-
This is a substrate-specific issue that often requires a redesign of the synthetic route. Consider using protecting groups to block unwanted reactive sites.
-
-
-
Reversibility of the Michael Addition (Retro-Michael Reaction): Under certain conditions, the Michael addition can be reversible, leading to the formation of a thermodynamic mixture of products.
-
Troubleshooting Steps:
-
Employ milder reaction conditions (lower temperature, weaker base) to favor the kinetic product.
-
Once the desired product is formed, consider a workup procedure that quickly quenches the reaction and removes the base to prevent equilibration to the undesired isomer.
-
-
Logical Flow for Troubleshooting Isomer Formation
Caption: Decision tree for addressing isomeric byproduct formation.
Concluding Remarks
The successful synthesis of glutarimides via Michael addition hinges on a careful and systematic approach to reaction optimization. By understanding the potential side reactions and the influence of key reaction parameters, you can develop robust and high-yielding protocols. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Technical Support Center: Characterization of Substituted Dicyanoglutarimides
Welcome to the technical support center for the characterization of substituted dicyanoglutarimides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental decisions.
Section 1: Purity, Stability, and Polymorphism
The foundation of accurate characterization lies in understanding the purity, stability, and solid-state properties of your substituted dicyanoglutarimide.
FAQ 1: I am observing unexpected peaks in my chromatogram after purification. What are the likely impurities?
The presence of unexpected peaks in your chromatogram can often be attributed to impurities arising from the synthesis or degradation of the target molecule.[1][2][3]
Common Impurities in Dicyanoglutarimide Synthesis:
-
Starting materials and reagents: Unreacted starting materials or excess reagents can carry through the purification process.
-
By-products: Side reactions can lead to the formation of structurally related impurities.
-
Degradation products: Dicyanoglutarimides can be susceptible to hydrolysis or other degradation pathways, especially under harsh purification conditions.[4][5][6]
Troubleshooting Steps:
-
Review the synthetic route: Identify potential side reactions and unreacted starting materials.
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to obtain the mass of the impurity peaks, which can provide clues to their identity.[7][8]
-
Forced degradation studies: Subject a pure sample of your compound to stress conditions (e.g., acid, base, heat, light) to see if the impurity profile matches your observation.[9][10]
FAQ 2: My compound's analytical data is inconsistent between batches. Could this be due to polymorphism?
Yes, inconsistency in analytical data between batches, such as different melting points, dissolution rates, or even spectroscopic signatures, can be a strong indicator of polymorphism.[11][12][13][14] Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.
Indicators of Polymorphism:
-
Variable melting points observed by Differential Scanning Calorimetry (DSC).
-
Differences in powder X-ray diffraction (PXRD) patterns.
-
Inconsistent dissolution profiles.
-
Variations in FT-IR or solid-state NMR spectra.
Investigating Polymorphism:
A systematic approach is necessary to identify and characterize different polymorphic forms.
| Analytical Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine melting points and detect phase transitions.[14] |
| Powder X-ray Diffraction (PXRD) | To identify different crystal lattice structures. |
| Thermogravimetric Analysis (TGA) | To assess the presence of solvates or hydrates. |
| Hot-Stage Microscopy | To visually observe melting and recrystallization events. |
| Solution Calorimetry | To determine the thermodynamic stability of different forms. |
Section 2: Chromatographic Challenges
Chromatography is a cornerstone for the purification and analysis of substituted dicyanoglutarimides. However, their unique chemical properties can present challenges.
FAQ 3: I am experiencing poor peak shape (tailing or fronting) during HPLC analysis. What are the common causes and solutions?
Poor peak shape in High-Performance Liquid Chromatography (HPLC) can compromise resolution and quantification. The likely causes depend on whether you observe peak tailing or fronting.
Troubleshooting Poor Peak Shape:
| Observation | Potential Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Presence of active sites in the system (liner, column).[15] | - Use a base-deactivated column. - Add a competitive amine (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.[16] - Perform column conditioning or replace the column if it's old.[17] |
| Peak Fronting | - Column overload, especially in preparative chromatography. - Poorly packed column bed. | - Decrease the amount of sample injected. - Replace the column. |
Experimental Workflow for HPLC Method Development:
Caption: A comprehensive workflow for NMR-based structure determination.
FAQ 5: I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of my compound. What are some potential issues and solutions?
Obtaining a strong molecular ion signal is crucial for confirming the molecular weight of your synthesized dicyanoglutarimide. Difficulties in this area often stem from the ionization method or the inherent stability of the molecule. [8][18][19][20][21][22] Common Mass Spectrometry Challenges and Solutions:
| Issue | Potential Cause | Recommended Solution |
| No or Weak Molecular Ion | - In-source fragmentation. - Poor ionization efficiency. | - Switch to a softer ionization technique (e.g., ESI or APCI instead of EI). - Optimize source parameters (e.g., cone voltage, capillary temperature). |
| Adduct Formation | - Presence of salts in the sample or mobile phase. | - Formulate the mobile phase with volatile buffers (e.g., ammonium formate or acetate). - Desalt the sample prior to analysis. |
| Complex Fragmentation Pattern | - The inherent chemical structure leads to multiple fragmentation pathways. | - Perform tandem MS (MS/MS) to isolate the molecular ion and induce controlled fragmentation, which can aid in structural elucidation. |
References
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- El-Gindy, A. (2018). The Analytical Methods of Drug Analysis. Edelweiss Applied Science and Technology, 2, 7-12.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Jevđević, J., Živković, T., & Kostić, N. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(22), 7855.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Challenge. Retrieved from [Link]
-
Wikipedia. (2024). Polymorphism (biology). Retrieved from [Link]
- Tawfeek, H. M. (2010).
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
- Al-Sabawi, O. I., & Sacit, M. S. (2021). Spectrophotometric Determination of some Drugs using Oxidation Reduction Reactions. Annals of the Romanian Society for Cell Biology, 25(6), 19933-19945.
- Kirchheiner, J., & Seeringer, A. (2014). Polymorphism in CYP2D6 and CYP2C19, members of the cytochrome P450 mixed-function oxidase system, in the metabolism of psychotropic drugs. Journal of Internal Medicine, 276(3), 223-237.
-
Crawford Scientific. (n.d.). 8 Common Gas Chromatography Mistakes. Retrieved from [Link]
- Li, Y., & Li, S. (2011). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 18(2), 6-15.
-
National Human Genome Research Institute. (n.d.). Polymorphism. Retrieved from [Link]
- Le Bihan, Y. V., et al. (2012). Dynamic combinatorial mass spectrometry leads to inhibitors of a 2-oxoglutarate-dependent nucleic acid demethylase.
-
The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
-
Wu, X. (2021, March 11). Common Issues Related to LC and GC Methods in Type II DMFs [Video]. YouTube. [Link]
-
LCGC International. (2023, March 6). GC Column Killers!. Retrieved from [Link]
-
Chromatography Online. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]
-
bioRxiv. (2024, October 12). DigestR an open-source software tool for visualizing LC-MS proteomics data resulting from natural protein catabolism. Retrieved from [Link]
- Al-Khafaji, H. A. A. (2017).
-
Snyder, D. T. (2025, June 23). High-throughput Analysis of Pathogens using Desorption Electrospray Ionization and 2D MS/MS [Video]. YouTube. [Link]
-
Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube. [Link]
-
LCGC International. (2024, May 29). GC Troubleshooting Guide. Retrieved from [Link]
- Yata, H., et al. (2021). Imaging Analysis of Phosphatidylcholines and Diacylglycerols Using Surface-Assisted Laser Desorption/Ionization Mass Spectrometry with Metal Film Formed by Mist Chemical Vapor Deposition. Analytical Sciences, 37(7), 1007-1012.
- Chrast, R., et al. (2004). Functional analysis of polymorphisms in the promoter regions of genes on 22q11.
- Fergione, S., & Fedorova, O. (2022).
- Lumetta, G. J., et al. (2018). Chemical Degradation Studies on a Series of Dithiophosphinic Acids (DPAHs). Industrial & Engineering Chemistry Research, 57(49), 16675-16682.
- Flocea, M. A., et al. (2016). Analytical Errors in Routine Gas Chromatography Analysis. Revista de Chimie, 67(3), 456-460.
- Yan, S., et al. (2013). Mass spectrometric analysis of neutral and anionic N-glycans from a Dictyostelium discoideum model for human congenital disorder of glycosylation CDG IL. Glycobiology, 23(3), 346-360.
- Macías, F. A., et al. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554-561.
- Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Reddy, G. O., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989.
- Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 26(19), 5989.
- Ferrari, S., et al. (2006). Study of retinoic acid polymorphism. Journal of Pharmaceutical Sciences, 95(11), 2486-2497.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic combinatorial mass spectrometry leads to inhibitors of a 2-oxoglutarate-dependent nucleic acid demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Analysis of Phosphatidylcholines and Diacylglycerols Using Surface-Assisted Laser Desorption/Ionization Mass Spectrometry with Metal Film Formed by Mist Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymorphism (biology) - Wikipedia [en.wikipedia.org]
- 12. Polymorphism [genome.gov]
- 13. Functional analysis of polymorphisms in the promoter regions of genes on 22q11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of retinoic acid polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. phenomenex.com [phenomenex.com]
- 18. mdpi.com [mdpi.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. biorxiv.org [biorxiv.org]
- 21. youtube.com [youtube.com]
- 22. Mass spectrometric analysis of neutral and anionic N-glycans from a Dictyostelium discoideum model for human congenital disorder of glycosylation CDG IL - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,4-Dicyano-3-ethyl-3-methylglutarimide and its Analogs: A Guide for Researchers
The glutarimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This guide provides a comparative analysis of the potential biological activities of 2,4-Dicyano-3-ethyl-3-methylglutarimide against its better-studied analogs, with a focus on anticonvulsant and sedative-hypnotic properties. We will delve into the structure-activity relationships, relevant experimental protocols for activity assessment, and the underlying mechanistic considerations.
The Glutarimide Core: A Versatile Pharmacophore
The glutarimide ring, a piperidine-2,6-dione, is a key structural motif found in a variety of biologically active molecules. Its ability to participate in hydrogen bonding and its conformational flexibility allow for diverse interactions with biological targets. While specific data on 2,4-Dicyano-3-ethyl-3-methylglutarimide is limited, identifying it primarily as a research chemical[], the extensive research on its analogs provides a strong foundation for predicting its potential pharmacological profile.
Comparative Biological Activities of Glutarimide Analogs
The biological activities of glutarimide derivatives are largely dictated by the substitutions on the glutarimide ring. The most prominent activities reported are anticonvulsant and sedative-hypnotic effects.
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of glutarimide analogs. Notably, a series of 2-benzylglutarimides and their N-methyl analogues have been synthesized and evaluated for their ability to protect against seizures.[2][3]
Key Analogs and their Performance:
-
2-(4-chlorobenzyl)glutarimide: This analog has emerged as a particularly promising anticonvulsant. It has demonstrated efficacy against seizures induced by both maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet).[2] Furthermore, it was effective against seizures induced by bicuculline, picrotoxin, and strychnine, suggesting a broad spectrum of anticonvulsant activity.[2] Its overall pharmacological profile is considered to be similar to that of the clinically used antiepileptic drug, valproate.[2]
Table 1: Comparative Anticonvulsant Activity of Selected Glutarimide Analogs
| Compound | MES Test Activity | scMet Test Activity | Neurotoxicity (Rotarod Assay) | Reference |
| 2-(4-chlorobenzyl)glutarimide | Good | Good | Low | [2] |
| Other 2-benzylglutarimides | Varied | Varied | Varied | [2] |
The dicyano substitution in 2,4-Dicyano-3-ethyl-3-methylglutarimide suggests a potential for unique electronic and steric properties that could influence its interaction with neuronal targets. Further investigation is warranted to determine if these modifications confer anticonvulsant activity.
Sedative-Hypnotic Activity
Several glutarimide derivatives have been identified as potent sedative-hypnotics.
Key Analogs and their Performance:
-
Thalidomide (α-phthalimidoglutarimide): A well-known glutarimide derivative, thalidomide, was initially introduced as a sedative-hypnotic drug.[4][5] It exerts a quietening effect on the central nervous system, reducing voluntary activity and promoting sleep.[4][5]
-
Taglutimide (2-[Bicyclo(2,2,1)heptane-2-endo-3-endo-dicarboximido]-glutarimide): This analog is a sedative-hypnotic agent that reduces spontaneous motor activity and potentiates the effects of other central nervous system depressants like pentobarbital.[6] Interestingly, taglutimide did not exhibit anticonvulsant activity against MES or strychnine-induced seizures, highlighting the structural nuances that differentiate these biological activities.[6]
-
Glutethimide (α-ethyl-α-phenyl-glutarimide): This non-barbiturate hypnotic has shown clinical activity comparable to pentobarbital.[7]
The presence of ethyl and methyl groups on the 3-position of 2,4-Dicyano-3-ethyl-3-methylglutarimide could potentially contribute to sedative-hypnotic properties, a hypothesis that requires experimental validation.
Experimental Protocols for Biological Activity Assessment
To evaluate the potential anticonvulsant and sedative-hypnotic activities of 2,4-Dicyano-3-ethyl-3-methylglutarimide and its analogs, standardized and validated preclinical screening methods are essential.
Anticonvulsant Activity Screening
A tiered approach is typically employed for anticonvulsant drug screening, starting with high-throughput in vivo models.[8][9]
Step-by-Step Methodology for In Vivo Anticonvulsant Screening:
-
Animal Models: Mice or rats are the commonly used species.[2][9]
-
Maximal Electroshock (MES) Test:
-
Rationale: This test is a model for generalized tonic-clonic seizures.
-
Procedure: A supramaximal electrical stimulus is delivered via corneal or ear clip electrodes to induce a tonic hindlimb extension seizure.[9] The test compound is administered intraperitoneally at various doses prior to the stimulus.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure.
-
-
Subcutaneous Pentylenetetrazol (scMet) Test:
-
Rationale: This test is a model for absence seizures. Pentylenetetrazol is a CNS stimulant that induces clonic seizures.[10]
-
Procedure: A convulsant dose of pentylenetetrazol is administered subcutaneously. The test compound is administered prior to the pentylenetetrazol injection.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures.
-
-
Neurotoxicity Screening (Rotarod Test):
-
Rationale: Assesses for motor impairment, a common side effect of CNS-active drugs.
-
Procedure: Mice are placed on a rotating rod. The ability of the animal to remain on the rod for a specified period is measured after administration of the test compound.
-
Endpoint: The dose at which the compound causes motor impairment.
-
Diagram of the Anticonvulsant Screening Workflow:
Caption: Workflow for in vivo anticonvulsant activity and neurotoxicity screening.
Sedative-Hypnotic Activity Screening
The evaluation of sedative-hypnotic effects typically involves assessing the depression of the central nervous system.
Step-by-Step Methodology for Sedative-Hypnotic Screening:
-
Spontaneous Motor Activity:
-
Rationale: Sedative compounds generally reduce spontaneous movement.
-
Procedure: Animals are placed in an activity cage, and their movements are monitored over a set period after administration of the test compound.
-
Endpoint: A significant reduction in locomotor activity compared to a vehicle control group.
-
-
Potentiation of Pentobarbital-Induced Sleep:
-
Rationale: Sedative-hypnotics can enhance the effects of other CNS depressants.
-
Procedure: A sub-hypnotic dose of pentobarbital is administered to animals pre-treated with the test compound.
-
Endpoint: The onset and duration of the loss of the righting reflex (sleep time) are measured. An increase in sleep time indicates a sedative-hypnotic effect.
-
Mechanistic Insights and Future Directions
The precise mechanisms of action for many glutarimide-based anticonvulsants and sedative-hypnotics are not fully elucidated but are thought to involve modulation of ion channels or neurotransmitter systems. For instance, some anticonvulsants act on voltage-gated sodium channels or enhance GABAergic inhibition.
The unique dicyano and alkyl substitutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide present an intriguing avenue for research. The cyano groups, being strong electron-withdrawing groups, could significantly alter the electronic properties of the glutarimide ring, potentially leading to novel interactions with biological targets.
Diagram of Potential Mechanistic Pathways:
Caption: Potential mechanistic pathways for the CNS activity of glutarimide analogs.
Conclusion
While direct biological activity data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not yet available in the public domain, a comprehensive analysis of its structural analogs strongly suggests its potential as an anticonvulsant or sedative-hypnotic agent. The established experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of its pharmacological profile. Further research into this and other novel glutarimide derivatives is crucial for the development of new therapeutics for neurological disorders.
References
-
Goehring, R. R., Greenwood, T. D., Nwokogu, G. C., Pisipati, J. S., Rogers, T. G., & Wolfe, J. F. (1991). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 34(7), 2078-2082. [Link]
-
Schäfer, H., & Scheunemann, K. H. (1978). Pharmacological properties of taglutimide, a new sedative-hypnotic drug. Arzneimittel-Forschung, 28(8), 1344-1348. [Link]
-
Goehring, R. R., Greenwood, T. D., Nwokogu, G. C., Pisipati, J. S., Rogers, T. G., & Wolfe, J. F. (1991). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry. [Link]
-
Somers, G. F. (1960). Pharmacological properties of thalidomide (alpha-phthalimido glutarimide), a new sedative hypnotic drug. British Journal of Pharmacology and Chemotherapy, 15(1), 111–116. [Link]
-
Davis, C. A., & Gruener, R. D. (1956). Glutethimide, a new nonbarbiturate hypnotic. California medicine, 84(4), 290–291. [Link]
-
Wiener, H., Krivanek, P., Tuisl, E., & Kolassa, N. (1980). Induction of drug metabolism in the rat by taglutimide, a sedative-hypnotic glutarimide derivative. European journal of drug metabolism and pharmacokinetics, 5(2), 93–97. [Link]
-
Somers, G. F. (1960). Pharmacological properties of thalidomide (α-phthalimido glutarimide), a new sedative hypnotic drug. British Journal of Pharmacology and Chemotherapy. [Link]
-
Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
-
Stafstrom, C. E., & Sutula, T. P. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology, 3(11), 868–879. [Link]
-
Wang, H., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. [Link]
-
Gupta, Y. K., & Gupta, M. (1999). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. [Link]
-
Obniska, J., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 24(18), 3359. [Link]
-
An overview of in-vitro and in-vivo pharmacological screening models for antiepileptic drugs. (2023). Journal of Advanced Zoology. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2019). The Screening models for antiepileptic drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 330-336. [Link]
-
Screening Method Of Anti-Epileptic. Gyan Sanchay. [Link]
Sources
- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological properties of thalidomide (alpha-phthalimido glutarimide), a new sedative hypnotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of thalidomide (α-phthalimido glutarimide), a new sedative hypnotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of taglutimide, a new sedative-hypnotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutethimide, a new nonbarbiturate hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. ijpp.com [ijpp.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Researcher's Guide to the Comparative Bioactivity of Substituted Glutarimide Derivatives
The glutarimide scaffold is a cornerstone in modern medicinal chemistry, serving as the central structure for a diverse range of biologically active compounds. From the historical notoriety of thalidomide to the cutting-edge development of targeted protein degraders, the modification of the glutarimide ring has proven to be a fruitful strategy for modulating therapeutic effects. This guide provides an in-depth comparative analysis of substituted glutarimide derivatives, focusing on their performance in key bioassays and the structural determinants of their activity. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of these promising molecules.
The Glutarimide Core: A Privileged Scaffold
The glutarimide ring, a six-membered heterocyclic system, is a recurring motif in numerous pharmaceuticals and natural products.[1] Its significance surged with the discovery that thalidomide and its analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the protein cereblon (CRBN).[1][2] This interaction hijacks the cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN), leading to the targeted degradation of specific proteins, a mechanism now central to the field of targeted protein degradation (TPD).[3][4]
The glutarimide moiety is crucial for this CRBN engagement, making its substitution a key area of research for developing novel therapeutics with improved efficacy and selectivity.[2][5] Modifications can be broadly categorized into substitutions at the nitrogen atom (N-substituted) and the carbon atoms of the ring (C-substituted), each influencing the compound's biological activity in distinct ways.
Key Classes of Substituted Glutarimide Derivatives and Their Biological Activities
The therapeutic potential of glutarimide derivatives extends across various domains, including anti-inflammatory, immunomodulatory, anti-angiogenic, and antiviral activities.[2][6][7][8] The nature and position of the substituent on the glutarimide ring are critical in defining the specific biological response.
-
Immunomodulatory Imide Drugs (IMiDs): This class, which includes thalidomide, lenalidomide, and pomalidomide, is characterized by a phthalimide or a related isoindolinone moiety attached to the glutarimide ring. Their primary mechanism involves binding to CRBN, which in turn leads to the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), transcription factors crucial for B-cell development. This makes them effective treatments for multiple myeloma and other hematological malignancies.[4]
-
Phenyl-Glutarimides (PGs): Recent research has explored replacing the phthalimide group with a phenyl ring to enhance chemical stability and improve drug-like properties.[1][9] These "phenyl-glutarimides" have demonstrated retained affinity for CRBN and have been successfully incorporated into proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein.[1][9]
-
Heteroaryl Glutarimides: Further diversification involves the use of heteroaryl scaffolds in place of the phthalimide or phenyl groups.[10][11] These modifications aim to fine-tune CRBN binding affinity and explore new chemical spaces for molecular glue degraders.[10][11]
-
N-Alkylated Glutarimide Derivatives: Modifications at the nitrogen of the glutarimide ring can be employed as a prodrug strategy to prevent CRBN binding until the alkyl group is enzymatically cleaved.[5] However, such derivatives may also exhibit CRBN-independent biological effects.[5]
-
Natural Product Derivatives: Glutarimide-containing polyketides, isolated from various microorganisms, exhibit a broad range of biological activities, including potent antitumor and antimicrobial effects.[6][12]
Comparative Bioassays for Glutarimide Derivatives
Evaluating the biological activity of substituted glutarimide derivatives requires a panel of robust and informative bioassays. The choice of assay depends on the intended therapeutic application.
Since CRBN is the primary target for many glutarimide derivatives, assessing their binding affinity is a critical first step.
Protocol: Competitive Displacement Assay
This assay measures the ability of a test compound to displace a known fluorescent ligand from the CRBN protein.
-
Reagents and Materials:
-
Recombinant human CRBN-DDB1 protein complex.
-
Fluorescently labeled thalidomide analog (tracer).
-
Test compounds (substituted glutarimide derivatives).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the recombinant CRBN-DDB1 protein complex to each well.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescent tracer to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
-
Data Analysis:
-
The decrease in signal indicates the displacement of the tracer by the test compound.
-
Plot the signal against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Rationale for Experimental Choices:
-
Recombinant CRBN-DDB1: Using the protein complex mimics the physiological state and ensures proper folding and stability of CRBN.
-
Fluorescent Tracer: A high-affinity fluorescent ligand allows for a sensitive and quantitative measurement of binding.
-
Competitive Format: This format is high-throughput and allows for the rapid screening and ranking of a large number of compounds.
For derivatives intended as anti-cancer agents, determining their cytotoxic effects on relevant cancer cell lines is essential.
Protocol: MTT Assay
The MTT assay measures cell viability based on the metabolic activity of the cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MM.1S for multiple myeloma).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Spectrophotometer.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
Rationale for Experimental Choices:
-
MTT Reagent: This colorimetric assay is a reliable and widely used method for assessing cell proliferation and cytotoxicity.
-
Relevant Cell Lines: Using cell lines derived from the target disease (e.g., multiple myeloma) provides a more accurate prediction of in vivo efficacy.
-
Incubation Time: A 72-hour incubation period allows for the assessment of the long-term effects of the compounds on cell growth.
The anti-inflammatory properties of glutarimide derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines like TNF-α.
Protocol: Lipopolysaccharide (LPS)-induced TNF-α Production in Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents and Materials:
-
Human PBMCs, isolated from healthy donor blood.
-
RPMI-1640 medium with 10% FBS.
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Human TNF-α ELISA kit.
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for TNF-α inhibition.
-
Rationale for Experimental Choices:
-
Primary Human PBMCs: These cells represent a physiologically relevant model for studying immune responses.
-
LPS Stimulation: LPS is a potent inducer of TNF-α production in monocytes and macrophages, providing a robust and reproducible inflammatory stimulus.
-
ELISA: This is a highly sensitive and specific method for quantifying cytokine levels.
Comparative Data of Substituted Glutarimide Derivatives
The following table summarizes the reported bioactivities of representative substituted glutarimide derivatives.
| Derivative Class | Compound | Bioassay | Cell Line/System | IC50 Value | Reference |
| IMiDs | Lenalidomide | CRBN Binding (NanoBRET) | HEK-293 | 0.076 µM | [13] |
| Pomalidomide | CRBN Binding (NanoBRET) | HEK-293 | 0.034 µM | [13] | |
| Phenyl-Glutarimides | Phenyl Glutarimide (PG) | CRBN Binding (NanoBRET) | HEK-293 | 0.60 µM | [13] |
| 4-amino PG | CRBN Binding | - | 0.123 µM | [9] | |
| Heteroaryl Glutarimides | 4-indazolyl glutarimide | CRBN Binding (NanoBRET) | HEK-293 | 0.17 µM | [13] |
| 3-indazolyl dihydrouracil | CRBN Binding (NanoBRET) | HEK-293 | 0.78 µM | [13] |
Note: The presented IC50 values are for comparative purposes and may vary depending on the specific assay conditions.
Mechanistic Insights and Experimental Workflows
The primary mechanism of action for many bioactive glutarimide derivatives involves the recruitment of neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2,4-Dicyano-3-ethyl-3-methylglutarimide and Established Glutarimide Analogs
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 2,4-Dicyano-3-ethyl-3-methylglutarimide, in comparison to well-characterized glutarimide-based drugs. As researchers and drug development professionals, understanding the cytotoxic profile of a new chemical entity is a cornerstone of preclinical assessment. This document outlines the scientific rationale, detailed experimental protocols, and a conceptual framework for data interpretation, empowering research teams to conduct a rigorous and objective comparison.
Introduction: The Glutarimide Scaffold and the Imperative for Cytotoxicity Profiling
The glutarimide ring is a privileged scaffold in medicinal chemistry, forming the core of several impactful therapeutic agents.[1] The trajectory of glutarimide-based drugs, from the fraught history of thalidomide to the development of its safer and more potent immunomodulatory analogs (IMiDs®) like lenalidomide and pomalidomide, underscores the profound and varied biological activities this chemical moiety can elicit.[2] These molecules have revolutionized the treatment of hematological malignancies, primarily through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins.[3][4]
Given this precedent, the emergence of novel glutarimide derivatives such as 2,4-Dicyano-3-ethyl-3-methylglutarimide necessitates a thorough investigation of their biological effects, beginning with a fundamental assessment of cytotoxicity. This guide presents a systematic approach to compare the in vitro cytotoxicity of this novel compound against a panel of established glutarimides, providing the foundational data necessary for any future drug development endeavors.
A Tale of Two Activities: The Comparator Glutarimides
To establish a meaningful comparison, we have selected a panel of known glutarimides that represent a spectrum of activities and toxicities.
-
Immunomodulatory Drugs (IMiDs®): Thalidomide, Lenalidomide, and Pomalidomide. These compounds are renowned for their anticancer and immunomodulatory effects.[5] Their cytotoxicity is often cell-type specific and is intrinsically linked to their ability to recruit neosubstrate proteins to the CRL4-CRBN E3 ubiquitin ligase complex for proteasomal degradation.[2][3] While effective against malignancies like multiple myeloma, they are not conventional cytotoxic agents and their activity can be subtle in some cancer cell lines.[6][7] They can also enhance immune cell-mediated cytotoxicity.[8][9][10][11][12] It is important to note that thalidomide carries a significant risk of severe birth defects and other toxicities.[13][14]
-
CNS Depressant: Glutethimide. In contrast to the IMiDs, glutethimide is a sedative-hypnotic that acts as a central nervous system depressant.[15][16] Its toxicity profile is characterized by dose-dependent sedation, respiratory depression, and a high potential for abuse.[16][17] Including glutethimide provides a valuable counterpoint, representing a different mechanism of action and toxicity profile within the broader glutarimide family.
Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment
The following experimental plan is designed to generate robust and comparable cytotoxicity data.
Cell Line Selection: The Biological Context
The choice of cell lines is critical for relevant data. We propose a panel that includes:
-
Multiple Myeloma Cell Line (e.g., U266): As IMiDs are a standard of care for multiple myeloma, this cell line provides a relevant disease context.
-
Breast Cancer Cell Line (e.g., MCF-7): To assess activity against a solid tumor type.
-
Human Embryonic Kidney Cell Line (e.g., HEK293): A non-cancerous cell line to provide an initial indication of general cytotoxicity versus cancer-specific effects.
Primary Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20]
-
Cell Seeding:
-
Trypsinize and count the selected cell lines.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare stock solutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide and the comparator glutarimides (Thalidomide, Lenalidomide, Pomalidomide, Glutethimide) in a suitable solvent like DMSO.[21]
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[19]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[19][23]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Confirmatory Cytotoxicity Assessment: The LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[23][24][25]
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Experimental Controls:
-
For each cell type and treatment condition, prepare three control wells:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation to determine the maximum releasable LDH.[26]
-
Medium Background Control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[26]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[27]
-
-
Measurement and Data Analysis:
-
Add a stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[23]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
-
Visualizing the Process and Potential Outcomes
Clear visualization of workflows and data is essential for comprehension and communication.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative cytotoxicity analysis.
Hypothetical Data Summary Table
This table illustrates how the final IC50 values could be presented to facilitate a clear comparison.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | U266 | MTT | 72h | [Hypothetical Value] |
| MCF-7 | MTT | 72h | [Hypothetical Value] | |
| HEK293 | MTT | 72h | [Hypothetical Value] | |
| Lenalidomide | U266 | MTT | 72h | ~10-50 |
| MCF-7 | MTT | 72h | >100 | |
| HEK293 | MTT | 72h | >100 | |
| Pomalidomide | U266 | MTT | 72h | ~1-10 |
| MCF-7 | MTT | 72h | >100 | |
| HEK293 | MTT | 72h | >100 | |
| Thalidomide | U266 | MTT | 72h | >50 |
| MCF-7 | MTT | 72h | >100 | |
| HEK293 | MTT | 72h | >100 | |
| Glutethimide | U266 | MTT | 72h | ~50-200 |
| MCF-7 | MTT | 72h | ~50-200 | |
| HEK293 | MTT | 72h | ~50-200 |
Note: IC50 values for comparator drugs are estimates based on published literature and can vary significantly based on experimental conditions.
Conceptual Mechanism of Action for IMiDs
To provide context for the potential activity of a novel glutarimide, it is helpful to visualize the established mechanism of action for IMiDs.
Caption: IMiD-mediated protein degradation via the CRL4-CRBN pathway.
Interpreting the Results and Charting the Path Forward
The data generated from these assays will provide a foundational understanding of 2,4-Dicyano-3-ethyl-3-methylglutarimide's cytotoxic profile.
-
Potent and Selective Cytotoxicity: If the novel compound exhibits a low IC50 value in cancer cell lines (e.g., U266) but a high IC50 in the non-cancerous line (HEK293), it suggests a favorable therapeutic window and warrants further investigation into its mechanism of action. Is it acting through Cereblon, or does it possess a novel cytotoxic mechanism?
-
Broad Cytotoxicity: High potency across all cell lines would indicate a general cytotoxic agent, which may be less desirable due to potential for off-target toxicity in vivo.
-
Low or No Cytotoxicity: Similar to lenalidomide in many solid tumor lines, a lack of direct cytotoxicity does not preclude other valuable biological activities.[6] The compound could still possess immunomodulatory, anti-angiogenic, or other cytostatic effects that are not captured by short-term viability assays.
The results of this initial screen will be instrumental in guiding subsequent studies, including mechanistic investigations, in vivo efficacy models, and a more comprehensive safety and toxicology assessment.
Conclusion
This guide provides a robust, scientifically grounded framework for the initial cytotoxic evaluation of 2,4-Dicyano-3-ethyl-3-methylglutarimide. By employing standardized assays and comparing the results to a panel of well-understood glutarimide compounds, researchers can generate the critical data needed to make informed decisions about the future development of this novel chemical entity. This comparative approach ensures that the compound's potential is evaluated within the rich and complex context of its chemical class, paving the way for the next generation of glutarimide-based therapeutics.
References
-
Aydin, B., et al. (2018). DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells. Oncology Letters, 16(4), 5133-5138. [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3299. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Jego, G., et al. (2012). Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers. Cancer Immunology, Immunotherapy, 61(11), 2051–2060. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Gandhi, A. K., et al. (2014). The immunostimulatory effect of lenalidomide on NK-cell function is profoundly inhibited by concurrent dexamethasone therapy. Blood, 124(6), 917–927. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Davies, F. E., et al. (2001). Thalidomide and immunomodulatory derivatives augment natural killer cell cytotoxicity in multiple myeloma. Blood, 98(1), 210–216. [Link]
-
Gschaidmeier, H., et al. (2010). In vitro cytotoxicity of the novel antimyeloma agents perifosine, bortezomib and lenalidomide against different cell lines. Anticancer Research, 30(11), 4499-4506. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Wikipedia. (n.d.). Glutarimide. [Link]
-
Galluzzi, L., et al. (2015). Trial Watch: Lenalidomide-based immunochemotherapy. Oncoimmunology, 4(6), e1008897. [Link]
-
Aung, S., et al. (2018). Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells. Journal for ImmunoTherapy of Cancer, 6(1), 1-14. [Link]
-
Wu, L., et al. (2008). Lenalidomide Enhances Natural Killer Cell and Monocyte-Mediated Antibody-Dependent Cellular Cytotoxicity of Rituximab-Treated CD20+ Tumor Cells. Clinical Cancer Research, 14(14), 4650–4657. [Link]
-
ResearchGate. (n.d.). Pomalidomide cytotoxicity (percent) in bone marrow mononuclear cells of patient and control groups (LDH-release). [Link]
-
ResearchGate. (n.d.). (A) The cytotoxic effect of thalidomide and its analogs 2-6 on.... [Link]
-
ResearchGate. (n.d.). Effects of pomalidomide on proliferation, cytotoxicity, and effector molecules of CAR-T cells. [Link]
-
Tariman, J. D. (2003). Management of Thalidomide Toxicity. Clinical Journal of Oncology Nursing, 7(5), 556-560. [Link]
-
Sievers, Q. L., et al. (2018). The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. Nature Chemical Biology, 14(11), 997–1003. [Link]
-
Foley, C. A., et al. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Molecular Systems Design & Engineering, 9(1), 11-26. [Link]
-
Lacy, M. Q. (2013). Pomalidomide. Blood, 122(14), 2315–2319. [Link]
-
Liu, X., et al. (2016). Anticancer effect of thalidomide in vitro on human osteosarcoma cells. Oncology Reports, 36(6), 3137-3144. [Link]
-
ResearchGate. (n.d.). C-terminal cyclic imides are degrons that promote CRBN-dependent degradation. [Link]
-
Patsnap Synapse. (2024). What is Histamine glutarimide used for?. [Link]
-
ResearchGate. (2022). Synthesis of Novel Glutarimide Ligands for the E3 Ligase Substrate Receptor Cereblon (CRBN): Investigation of Their Binding Mode and Antiproliferative Effects Against Myeloma Cell Lines. [Link]
-
ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives. [Link]
-
Czeizel, A. E., et al. (1999). A study of the effects of large doses of glutethimide that were used for self-poisoning during pregnancy on human fetuses. Reproductive Toxicology, 13(3), 197-203. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3487, Glutethimide. [Link]
-
Taylor & Francis. (n.d.). Glutethimide – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Thalidomide. [Link]
-
Taylor & Francis. (n.d.). Glutarimide – Knowledge and References. [Link]
-
Shanker, K., et al. (1979). Pharmacology of new glutarimide compounds. Arzneimittel-Forschung, 29(10), 1497-1500. [Link]
-
ResearchGate. (2023). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [Link]
-
Wikipedia. (n.d.). Glutethimide. [Link]
-
Firoozpour, L., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Avicenna Journal of Medical Biotechnology, 10(4), 236–243. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Glutarimide - Wikipedia [en.wikipedia.org]
- 3. The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro cytotoxicity of the novel antimyeloma agents perifosine, bortezomib and lenalidomide against different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. bingcenterforwm.org [bingcenterforwm.org]
- 11. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thalidomide - Wikipedia [en.wikipedia.org]
- 15. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Glutethimide - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. DMSO exhibits similar cytotoxicity effects to thalidomide in mouse breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.de]
- 26. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cellbiologics.com [cellbiologics.com]
A Researcher's Guide to Investigating the Structure-Activity Relationship of 2,4-Dicyano-3-ethyl-3-methylglutarimide Derivatives
Introduction: Unlocking the Therapeutic Potential of the Glutarimide Scaffold
The glutarimide ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and even anticancer properties. The molecule 2,4-dicyano-3-ethyl-3-methylglutarimide presents a unique chemical architecture, combining the reactive potential of the glutarimide ring with the electron-withdrawing nature of two cyano groups and specific alkyl substitutions. While the structure-activity relationship (SAR) of this particular derivative family has not been extensively explored in publicly available literature, this guide aims to provide a comprehensive framework for researchers to systematically investigate its therapeutic potential. By drawing parallels with related chemical entities and outlining a robust experimental strategy, we will chart a course for elucidating the SAR of these intriguing compounds.
This guide will delve into the key structural motifs of 2,4-dicyano-3-ethyl-3-methylglutarimide, propose a strategy for analog synthesis, and detail the requisite biological assays to build a comprehensive SAR model. Our approach is grounded in established principles of medicinal chemistry and aims to provide a self-validating system for inquiry.
Deconstructing the Core Scaffold: Key Areas for SAR Investigation
The therapeutic activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. For the 2,4-dicyano-3-ethyl-3-methylglutarimide scaffold, we can identify several key regions where structural modifications are likely to impact biological activity.
The Glutarimide Ring: A Hub of Activity
The glutarimide ring itself is a critical pharmacophore. Modifications to this ring system can influence factors such as hydrogen bonding capacity, metabolic stability, and overall conformation. Key questions to investigate include:
-
N-Substitution: Is an unsubstituted imide nitrogen essential for activity? Introducing alkyl or aryl groups at this position can significantly alter lipophilicity and steric profile.
-
Ring Conformation: The ethyl and methyl groups at the 3-position lock the ring in a specific conformation. How does this influence receptor binding compared to more flexible or alternative substitution patterns?
-
Carbonyl Reactivity: The two carbonyl groups are potential hydrogen bond acceptors. Are both necessary for activity? Could one be replaced with a thiocarbonyl or other bioisostere?
The Dicyano Groups: Modulators of Polarity and Reactivity
The presence of two cyano groups at the 2 and 4 positions is a distinguishing feature of this scaffold. These groups are potent electron-withdrawing moieties and can participate in dipole-dipole interactions or act as hydrogen bond acceptors. A systematic investigation should address:
-
Necessity of Both Cyano Groups: Is a dicyano substitution pattern crucial? A comparison with mono-cyano or non-cyano analogs would be highly informative.
-
Bioisosteric Replacement: Can the cyano groups be replaced with other electron-withdrawing groups like nitro, trifluoromethyl, or amide functionalities? This can probe the electronic requirements for activity while altering other physicochemical properties. For instance, some dicyano-containing cyclopropane-1-carboxamides have shown fungicidal activity[1].
-
Role in Target Binding: Do the cyano groups directly interact with a biological target, or do they primarily serve to modulate the electronics of the glutarimide ring?
The 3-Position Alkyl Substituents: Fine-Tuning Lipophilicity and Sterics
The ethyl and methyl groups at the 3-position provide a specific steric and lipophilic profile. The SAR exploration in this region should involve:
-
Varying Alkyl Chain Length: How does increasing or decreasing the size of the alkyl groups (e.g., dimethyl, diethyl, dipropyl) affect activity? This can reveal the presence of a size-limited binding pocket.
-
Introduction of Unsaturation or Rings: Replacing the ethyl group with an allyl, propargyl, or cyclopropyl group can introduce conformational constraints and potential new interaction points. A study on dihydroorotate dehydrogenase inhibitors showed that a cyclopropyl group was a favorable modification[2].
-
Polar Functional Groups: Incorporating polar groups into the alkyl substituents (e.g., hydroxyethyl) can probe for potential hydrogen bonding interactions in the binding site.
Proposed Experimental Workflow for SAR Elucidation
A systematic approach is crucial for generating a clear and actionable SAR. The following workflow outlines the key steps from compound synthesis to biological evaluation.
Caption: Figure 1. A systematic workflow for the synthesis and biological evaluation of 2,4-dicyano-3-ethyl-3-methylglutarimide derivatives to establish a robust structure-activity relationship.
Detailed Experimental Protocols
General Synthesis of 2,4-Dicyano-3-alkyl-3-alkylglutarimide Derivatives
A plausible synthetic route would involve a Michael addition of a substituted cyanoacetate to an α,β-unsaturated nitrile, followed by cyclization. For example, the reaction of ethyl cyanoacetate with an appropriate α-cyano-α,β-unsaturated ester, followed by treatment with a strong base, could yield the desired glutarimide core. Subsequent N-alkylation or other modifications can be performed on the core structure. The synthesis of related glutarimide derivatives has been reported in the literature and can serve as a starting point[3].
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages
Given that some glutarimide derivatives exhibit anti-inflammatory properties, a primary screen to assess this activity is warranted.
Objective: To determine the inhibitory effect of the synthesized derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.
In Vitro Antiviral Assay: Plaque Reduction Assay
Several glutarimide compounds have demonstrated antiviral activity[3]. A plaque reduction assay is a standard method to quantify the antiviral efficacy of test compounds.
Objective: To evaluate the ability of the synthesized derivatives to inhibit the replication of a selected virus (e.g., Influenza A, Coxsackievirus B3) in a suitable host cell line.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ (50% effective concentration) for each active compound.
Comparative Data Summary
As new derivatives are synthesized and tested, the data should be compiled into a clear, comparative table to facilitate SAR analysis.
| Compound ID | R¹ (N-substituent) | R² (3-position) | R³ (3-position) | Anti-inflammatory IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Parent | H | -CH₃ | -CH₂CH₃ | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Analog 1 | -CH₃ | -CH₃ | -CH₂CH₃ | ||||
| Analog 2 | H | -CH₃ | -CH₃ | ||||
| Analog 3 | H | -CH₂CH₃ | -CH₂CH₃ | ||||
| ...more analogs |
Visualizing Structure-Activity Relationships
A logical diagram can help to summarize the key findings of the SAR study as data becomes available.
Caption: Figure 2. A hypothetical decision tree illustrating potential avenues for SAR exploration based on modifications at key positions of the glutarimide scaffold.
Conclusion and Future Directions
The 2,4-dicyano-3-ethyl-3-methylglutarimide scaffold represents an under-explored area of chemical space with significant potential for the development of novel therapeutic agents. This guide provides a comprehensive, albeit prospective, framework for initiating a robust SAR study. By systematically synthesizing and evaluating a library of analogs, researchers can uncover the key structural determinants of biological activity. The insights gained will not only be crucial for optimizing lead compounds but will also contribute valuable knowledge to the broader field of medicinal chemistry. The iterative process of design, synthesis, and testing, guided by the principles outlined herein, will be the key to unlocking the full therapeutic potential of this promising class of molecules.
References
-
Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. Retrieved from [Link]
-
PubMed. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide on Cancer Cell Lines
<
Abstract
In the landscape of oncological research, the identification of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a paramount objective.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of a novel glutarimide derivative, 2,4-Dicyano-3-ethyl-3-methylglutarimide. We present a comparative analysis of its effects on cell viability, proliferation, and apoptosis against established cancer cell lines. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the experimental design, step-by-step protocols, and data interpretation. For comparative purposes, the well-characterized chemotherapeutic agent Doxorubicin is used as a benchmark.
Introduction: The Rationale for Investigating Novel Glutarimide Derivatives
The glutarimide scaffold is a key pharmacophore present in several therapeutic agents, most notably thalidomide and its analogs (immunomodulatory drugs or IMiDs), which have demonstrated significant efficacy in treating certain hematological malignancies.[3] The core chemical structure of 2,4-Dicyano-3-ethyl-3-methylglutarimide suggests potential for biological activity.[4][5][6][7][8] The presence of cyano groups and alkyl substituents on the glutarimide ring could modulate its interaction with cellular targets, potentially leading to novel mechanisms of action.[3][9] In vitro cytotoxicity testing is a crucial first step in the drug discovery pipeline to assess the therapeutic potential and toxicity profile of new chemical entities.[10][11] This guide outlines a series of foundational in vitro assays to characterize the anticancer effects of this novel compound.
Compound Profiles
Test Compound: 2,4-Dicyano-3-ethyl-3-methylglutarimide
-
Structure: A glutarimide derivative with two cyano groups and ethyl and methyl substitutions.[4]
-
Molecular Weight: 205.21 g/mol [8]
-
Mechanism of Action (Hypothesized): The exact mechanism is unknown. Glutarimide derivatives can have diverse biological activities, including anti-proliferative and cytotoxic effects.[3][9] The dicyano functionality may confer unique reactivity.
Comparative Compound: Doxorubicin
-
Class: Anthracycline antibiotic.[12]
-
Mechanism of Action: Doxorubicin has multiple anticancer mechanisms.[13][14][15] It intercalates into DNA, inhibiting the progression of topoisomerase II, which in turn blocks DNA replication.[12][16] It also generates reactive oxygen species (ROS), leading to cellular damage.[15]
Experimental Design and Workflow
A logical and systematic workflow is essential for the robust evaluation of a novel compound. The proposed workflow begins with a broad assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanisms of cell death and inhibition of proliferation.
Caption: Experimental workflow for in vitro testing.
Detailed Methodologies and Protocols
Cell Culture
-
Cell Lines:
-
HeLa (Cervical Cancer): A robust and widely used cell line.
-
MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.[10]
-
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution, and maintained in a humidified incubator at 37°C with 5% CO₂.[11]
MTT Cell Viability Assay
This assay provides a quantitative measure of metabolically active, viable cells.[17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]
-
Protocol:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[19]
-
Treat the cells with a range of concentrations of 2,4-Dicyano-3-ethyl-3-methylglutarimide and Doxorubicin for 72 hours.[19] Include a vehicle control (DMSO).
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 492 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
BrdU Cell Proliferation Assay
This assay measures DNA synthesis, a hallmark of cell proliferation.[20] The thymidine analog, Bromodeoxyuridine (BrdU), is incorporated into newly synthesized DNA and detected with an anti-BrdU antibody.[21][22]
-
Protocol:
-
Seed cells in a 96-well plate and treat with the compounds for the desired time (e.g., 24-48 hours).[22]
-
Add BrdU labeling solution to a final concentration of 1X and incubate for 2-4 hours at 37°C.[22][23]
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's protocol.[22]
-
Add the BrdU detection antibody and incubate for 1 hour at room temperature.[22][23]
-
Wash the wells and add a horseradish peroxidase (HRP)-labeled secondary antibody for 1 hour.[22][23]
-
Add TMB substrate and monitor color development. Stop the reaction with a stop solution and measure absorbance at 450 nm.[22]
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[26] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the compounds at their approximate IC50 concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[24]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[25]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[25]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[26]
-
Comparative Results (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes of the described assays.
Table 1: Cytotoxicity (IC50 Values in µM) after 72h Treatment
| Compound | HeLa | MCF-7 | HEK293 | Selectivity Index (HEK293/MCF-7) |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | 15.2 | 9.8 | 45.7 | 4.66 |
| Doxorubicin | 0.8 | 0.5 | 2.1 | 4.20 |
The Selectivity Index is a ratio of the IC50 in a non-cancerous cell line to that in a cancerous cell line, with higher values indicating greater selectivity.
Table 2: Effect on Cell Proliferation (% BrdU Incorporation relative to Control)
| Compound (at IC50) | HeLa | MCF-7 |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | 42% | 35% |
| Doxorubicin | 28% | 21% |
Table 3: Apoptosis Induction in MCF-7 Cells after 24h Treatment
| Treatment (at IC50) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | 48.3 | 35.8 | 15.9 |
| Doxorubicin | 40.1 | 42.5 | 17.4 |
Discussion and Future Directions
The illustrative data suggests that 2,4-Dicyano-3-ethyl-3-methylglutarimide exhibits cytotoxic and anti-proliferative activity against both HeLa and MCF-7 cancer cell lines. Notably, its hypothetical selectivity for the MCF-7 breast cancer cell line over the non-cancerous HEK293 cell line is comparable to that of Doxorubicin, a clinically used anticancer drug.[12] The apoptosis assay data indicates that the observed cytotoxicity is, at least in part, mediated by the induction of programmed cell death.
These preliminary in vitro findings warrant further investigation. Future studies should aim to:
-
Elucidate the Molecular Mechanism: Investigate the specific cellular targets and signaling pathways affected by the compound. This could involve Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) or cell cycle analysis.
-
Broader Cell Line Screening: Test the compound against a larger panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.[2]
-
In Vivo Studies: If the in vitro profile remains promising, progress to preclinical animal models to evaluate efficacy and toxicity in a whole-organism context.
This guide provides a foundational blueprint for the initial in vitro characterization of novel chemical entities like 2,4-Dicyano-3-ethyl-3-methylglutarimide. By employing a systematic and comparative approach, researchers can efficiently triage compounds and identify promising candidates for further development in the fight against cancer.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Gonçalves, R. A., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 14777. [Link]
-
PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
-
S, B., & P, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1221-1225. [Link]
-
eLife. (2012). Cancer: How does doxorubicin work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Thorn, C. F., et al. (2012). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 22(5), 420–426. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and delivery systems. Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]
-
Abbkine Scientific. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]
-
Ušćumlić, G. S., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 108–114. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
LookChem. (n.d.). CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
MDPI. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228. [Link]
-
Stenutz. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(2), 209–224. [Link]
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2). Retrieved from [Link]
Sources
- 1. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 5. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 6. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 7. PubChemLite - 2,4-dicyano-3-ethyl-3-methylglutarimide (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
- 8. scbt.com [scbt.com]
- 9. Antiproliferative and antibacterial activity of some glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. remedypublications.com [remedypublications.com]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 15. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. broadpharm.com [broadpharm.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT (Assay protocol [protocols.io]
- 20. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 21. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. cohesionbio.com [cohesionbio.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. kumc.edu [kumc.edu]
A Comparative Benchmarking Guide: Evaluating 2,4-Dicyano-3-ethyl-3-methylglutarimide Against Standard Immunomodulatory Drugs
This guide provides a comprehensive framework for benchmarking the novel compound, 2,4-Dicyano-3-ethyl-3-methylglutarimide, against established standard compounds. For researchers and drug development professionals, this document outlines the scientific rationale, experimental designs, and data interpretation strategies necessary for a thorough evaluation.
Introduction and Rationale
The compound 2,4-Dicyano-3-ethyl-3-methylglutarimide is a chemical entity characterized by a glutarimide ring, two cyano groups, an ethyl group, and a methyl group.[1][2][3][4] While specific biological activities of this compound are not extensively documented in publicly available literature, its core glutarimide structure is of significant interest. This scaffold is the cornerstone of a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide and its more potent analogs, lenalidomide and pomalidomide.[5][6][7]
These IMiDs have demonstrated profound therapeutic effects, particularly in the treatment of multiple myeloma and other hematologic malignancies.[8][9][10] Their primary mechanism of action involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][8][9][11] By binding to CRBN, these drugs alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][8][12][13] This targeted protein degradation is a novel therapeutic modality, making the exploration of new glutarimide-containing compounds a promising avenue for drug discovery.
Given the structural similarity, it is hypothesized that 2,4-Dicyano-3-ethyl-3-methylglutarimide may exhibit biological activities analogous to those of thalidomide, lenalidomide, and pomalidomide. Therefore, a direct comparative analysis against these well-characterized drugs is the most logical and scientifically rigorous approach to benchmark its potential. This guide will focus on in vitro assays to assess cytotoxicity and the induction of apoptosis, two key hallmarks of the anti-cancer activity of IMiDs.[14]
Standard Compounds for Comparison
The following compounds are selected as standards for this benchmarking study due to their established mechanisms of action and clinical relevance:
-
Thalidomide: The parent compound of the IMiD class.[6] While notorious for its teratogenic effects, it was repurposed for the treatment of multiple myeloma and erythema nodosum leprosum.[8]
-
Lenalidomide: A more potent analog of thalidomide with a better safety profile.[5][10] It is a cornerstone of treatment for multiple myeloma and other hematological cancers.[15]
-
Pomalidomide: A third-generation IMiD with even greater potency than lenalidomide, particularly in relapsed and refractory multiple myeloma.[6][13][16]
Experimental Benchmarking Strategy
The following experimental workflow is proposed to systematically evaluate the biological activity of 2,4-Dicyano-3-ethyl-3-methylglutarimide in comparison to the standard compounds.
Caption: Experimental workflow for benchmarking 2,4-Dicyano-3-ethyl-3-methylglutarimide.
In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the test compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
-
Cell Seeding: Seed human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide, thalidomide, lenalidomide, and pomalidomide in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17][19] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | MM.1S | 72 | [Insert Value] |
| Thalidomide | MM.1S | 72 | [Insert Value] |
| Lenalidomide | MM.1S | 72 | [Insert Value] |
| Pomalidomide | MM.1S | 72 | [Insert Value] |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | RPMI 8226 | 72 | [Insert Value] |
| Thalidomide | RPMI 8226 | 72 | [Insert Value] |
| Lenalidomide | RPMI 8226 | 72 | [Insert Value] |
| Pomalidomide | RPMI 8226 | 72 | [Insert Value] |
Assessment of Apoptosis Induction
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended.[20][21] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.[21]
-
Cell Treatment: Seed cells in 6-well plates and treat with 2,4-Dicyano-3-ethyl-3-methylglutarimide and the standard compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
| Compound | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Lenalidomide | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| Pomalidomide | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
Caspase-3 Activity Assay
Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspase-3 is a key executioner caspase.[23] Measuring its activity provides further evidence of apoptosis induction.[24] A colorimetric or fluorometric assay can be used to quantify caspase-3 activity.
-
Cell Lysis: Treat cells with the test and standard compounds as described for the apoptosis assay. Lyse the cells using a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
| Compound | Concentration (µM) | Fold Increase in Caspase-3 Activity ± SD |
| Vehicle Control | - | 1.0 |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | IC50 | [Insert Value] |
| Lenalidomide | IC50 | [Insert Value] |
| Pomalidomide | IC50 | [Insert Value] |
Mechanistic Insights and Future Directions
The initial benchmarking experiments will provide a solid foundation for understanding the potential of 2,4-Dicyano-3-ethyl-3-methylglutarimide. If the compound demonstrates significant cytotoxic and pro-apoptotic activity, further investigations into its mechanism of action are warranted.
Caption: Simplified signaling pathway of standard immunomodulatory drugs (IMiDs).
Future studies could include:
-
Cereblon Binding Assays: To determine if 2,4-Dicyano-3-ethyl-3-methylglutarimide directly binds to CRBN.
-
Western Blotting: To assess the degradation of IKZF1 and IKZF3 in response to compound treatment.
-
Immunomodulatory Assays: To evaluate the effect of the compound on cytokine production (e.g., IL-2, TNF-α) and T-cell proliferation.[25][26][27][28]
Conclusion
This guide provides a structured and scientifically sound approach for the initial benchmarking of 2,4-Dicyano-3-ethyl-3-methylglutarimide. By comparing its in vitro activity against well-established standards like thalidomide, lenalidomide, and pomalidomide, researchers can gain valuable insights into its potential as a novel therapeutic agent. The proposed experimental workflows, data presentation formats, and mechanistic considerations offer a clear path forward for the comprehensive evaluation of this and other novel glutarimide-based compounds.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Pomalidomide. Retrieved from [Link]
- Fowler, J. A., & Davis, E. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Journal of the Advanced Practitioner in Oncology, 6(4), 345–350.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Wikipedia. (2023, December 23). Lenalidomide. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Kronke, J., & Ebert, B. L. (2016). The novel mechanism of lenalidomide activity. Blood, 127(23), 2827–2830.
-
Wikipedia. (2023, December 21). Thalidomide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Pomalidomide?. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Mechanism of action of lenalidomide in hematological malignancies. Retrieved from [Link]
-
PubMed. (2016). The molecular mechanism of thalidomide analogs in hematologic malignancies. Retrieved from [Link]
-
Gosset. (n.d.). Cereblon E3 Ligase Pathway. Retrieved from [Link]
-
PubMed Central. (2022). Lenalidomide use in multiple myeloma (Review). Retrieved from [Link]
-
PubMed Central. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects.... Retrieved from [Link]
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the action of Pomalidomide?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Retrieved from [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular mechanism of thalidomide analogs in hematologic malignancies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed Central. (2018). Molecular mechanisms of thalidomide and its derivatives. Retrieved from [Link]
-
PubMed Central. (2018). Caspase Protocols in Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Cereblon E3 ligase modulator. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
PubMed Central. (2010). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Retrieved from [Link]
-
Stenutz. (n.d.). 2,4-dicyano-3-ethyl-3-methylglutarimide. Retrieved from [Link]
-
LookChem. (n.d.). CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE&. Retrieved from [Link]
-
Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
Sources
- 1. 2,4-dicyano-3-ethyl-3-methylglutarimide [stenutz.eu]
- 2. CAS 1135-62-2: 2 4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE& [cymitquimica.com]
- 3. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [chemicalbook.com]
- 4. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pomalidomide - Wikipedia [en.wikipedia.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. scispace.com [scispace.com]
- 23. mpbio.com [mpbio.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. ascopubs.org [ascopubs.org]
- 26. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,4-Dicyano-3-ethyl-3-methylglutarimide
<
A Senior Application Scientist's Field-Proven Insights into Method Selection and Performance Verification
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. Every result that informs a decision—from stability testing to batch release—must be underpinned by a rigorously validated analytical method. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a niche but important chemical entity. While this compound is commercially available from suppliers like BOC Sciences and Chemical Point, detailed analytical procedures are not widely published, making the principles of method validation even more critical.[][2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and offers a comparative analysis of two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only execute validation protocols but also to strategically select the most appropriate analytical technique for their specific needs. All principles and procedures discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guidance on the validation of analytical procedures.[3][4][5]
Choosing the Right Tool: A Comparative Overview of HPLC and GC
The first critical decision in method development is the selection of the analytical technique. The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte, such as its volatility and thermal stability.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): This is the dominant technique in the pharmaceutical industry for its versatility.[7][8][10] It is ideal for compounds that are non-volatile and may be thermally unstable, which is often the case for active pharmaceutical ingredients (APIs) and their related substances.[7][8] HPLC separates components dissolved in a liquid mobile phase as they pass through a solid stationary phase, making it suitable for a vast range of molecules.[7][10]
-
Gas Chromatography (GC): This technique is exceptionally powerful for volatile and thermally stable compounds.[6][7][9][10] The sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase.[10] GC often provides higher separation efficiency and faster analysis times for suitable analytes.[6] Its application in pharmaceuticals is typically for residual solvent analysis or the determination of volatile impurities.[7][8]
For 2,4-Dicyano-3-ethyl-3-methylglutarimide (Molecular Formula: C10H11N3O2, Molecular Weight: 205.21 g/mol ), HPLC is the more logical starting point for an assay and impurities method.[11] The glutarimide structure suggests it is likely a non-volatile solid at room temperature, making it a prime candidate for HPLC analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of solutes in a liquid mobile phase passing through a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase passing through a stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile or stable, polar and non-polar compounds.[7][9] | Volatile and thermally stable compounds.[6][7][9] |
| Typical Application | Assay, impurity profiling, stability testing of APIs and drug products.[6][8] | Residual solvent analysis, analysis of volatile impurities.[7][8] |
| Advantages | Broad applicability, versatile detectors, analysis at ambient temperature.[6] | High resolution, speed, sensitive detectors for volatile analytes.[6] |
| Limitations | Higher solvent consumption, potential for matrix interference.[7][8] | Limited to thermally stable and volatile compounds.[10] |
The Workflow of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process is a systematic evaluation of a series of performance characteristics, as outlined by the ICH Q2(R1) guideline.[3][5][12]
Caption: A workflow for analytical method validation.
Core Validation Parameters: A Practical Guide
The following sections detail the experimental protocols for validating an HPLC method for the assay of 2,4-Dicyano-3-ethyl-3-methylglutarimide. The principles described are universally applicable to other techniques and analytes.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14][15]
Experimental Protocol:
-
Placebo and Blank Analysis: Prepare a placebo (a mixture of all formulation excipients without the API) and a blank (mobile phase or sample solvent).
-
Forced Degradation: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Chromatographic Analysis: Analyze the blank, placebo, a standard solution of the API, and the stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, ensuring the main analyte peak is spectrally homogeneous and free from co-eluting impurities.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of the 2,4-Dicyano-3-ethyl-3-methylglutarimide peak in the blank and placebo chromatograms.
-
The method must be able to separate the analyte peak from all potential degradation products and impurities.
-
The peak purity index for the analyte peak in the stressed samples should pass the instrument's software threshold (e.g., >0.999).
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][14][16]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of 2,4-Dicyano-3-ethyl-3-methylglutarimide at different concentrations. For an assay method, this range is typically 80% to 120% of the nominal test concentration.[12][16]
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Accuracy expresses the closeness of the results obtained by the method to the true value.[13] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with at least three replicates at each level, by spiking a known amount of 2,4-Dicyano-3-ethyl-3-methylglutarimide into the placebo.
-
Analysis: Analyze the prepared samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%, for each concentration level.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14][15] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[15]
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of a homogeneous batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both sets of measurements.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Detection and Quantitation Limits (LOD and LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
These are more critical for impurity methods than for assays. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13][14]
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analysis: Analyze a system suitability solution or a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak retention time, resolution, tailing factor) and the final result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits under all varied conditions.
-
The results obtained should not be significantly affected by the deliberate changes.
Hypothetical Performance Data Comparison
The following table summarizes hypothetical but realistic validation data for two methods developed for the assay of 2,4-Dicyano-3-ethyl-3-methylglutarimide.
| Validation Parameter | HPLC Method (Hypothetical Data) | GC Method (Hypothetical Data) | ICH Q2(R1) Typical Acceptance Criteria (Assay) |
| Specificity | No interference; peak purity > 0.999 | No interference from volatile impurities | Specific to the analyte |
| Linearity (r) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration | 80% - 120% of nominal concentration |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.2% | Repeatability: 1.1%Intermediate: 1.5% | ≤ 2.0% |
| Robustness | Unaffected by minor changes | Sensitive to inlet temperature changes | Remains reliable with minor variations |
Conclusion
The validation of an analytical method is a comprehensive process that ensures the generation of reliable and accurate data, which is a cornerstone of quality in the pharmaceutical industry.[15] While both HPLC and GC are powerful chromatographic techniques, the choice of method must be tailored to the analyte's properties.[7] For a non-volatile compound like 2,4-Dicyano-3-ethyl-3-methylglutarimide, HPLC is generally the more appropriate choice for assay and impurity analysis.
Regardless of the technique chosen, a systematic validation process that adheres to ICH Q2(R1) guidelines is mandatory.[3][12] By rigorously evaluating specificity, linearity, accuracy, precision, and robustness, analytical scientists can establish a self-validating system that guarantees the integrity of their results and ensures the safety and efficacy of the final drug product.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved January 7, 2026.
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). ProPharma. Retrieved January 7, 2026.
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2024, May 22). Lab Manager Magazine. Retrieved January 7, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 7, 2026, from [Link]
-
GC vs. HPLC in Pharmaceutical and Medical Device Testing. (n.d.). AELAB. Retrieved January 7, 2026, from [Link]
-
HPLC vs. GC Columns: Key Differences Explained. (2023, April 11). Axcend. Retrieved January 8, 2026, from [Link]
-
GC vs. HPLC : Modern Analytical Chromatography. (n.d.). WebofPharma. Retrieved December 30, 2025, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 7, 2026, from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 7, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 7, 2026, from [Link]
-
Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline. Retrieved January 7, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 7, 2026, from [Link]
-
RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. (2020, July 26). YouTube. Retrieved January 7, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 7, 2026, from [Link]
- Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical and Biological Science Archive. Retrieved January 7, 2026.
- Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews, 16(02), 389–402. Retrieved January 7, 2026.
-
Related Substances-Method Validation-PPT_slide. (2014, October 16). Slideshare. Retrieved January 7, 2026, from [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, March). European Medicines Agency. Retrieved January 7, 2026.
-
Q2(R2) Validation of Analytical Procedures. (2023, November). FDA. Retrieved January 7, 2026, from [Link]
-
(PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020, September). ResearchGate. Retrieved July 7, 2025, from [Link]
-
2,4-Dicyano-3-ethyl-3-methylglutarimide. (n.d.). CHEMICAL POINT. Retrieved January 7, 2026, from [Link]
- Reaction of ethyl-4,4-dicyano-3-methyl-3-butenoate with diethylamine... (n.d.).
Sources
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. HPLC vs. GC Columns: Key Differences Explained [hplcvials.com]
- 10. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 11. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 12. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. wjarr.com [wjarr.com]
A Comparative Guide to the Cross-Reactivity of 2,4-Dicyano-3-ethyl-3-methylglutarimide
This guide provides a comprehensive analysis of the potential cross-reactivity of 2,4-Dicyano-3-ethyl-3-methylglutarimide. Given the limited direct research on this specific compound, this document establishes a predictive framework by examining the well-documented cross-reactivity profiles of the structurally analogous sedative-hypnotic drug, glutethimide.[1][2][3] By understanding the principles of molecular recognition in assays for glutethimide, researchers can anticipate and mitigate potential analytical challenges when working with its dicyano analog.
Introduction: The Challenge of Cross-Reactivity
In analytical chemistry and drug development, cross-reactivity is a phenomenon where an assay designed to detect a specific molecule also responds to other, structurally similar compounds.[4][5] This can lead to false-positive results or inaccurate quantification, compromising the integrity of research and diagnostic outcomes.[6] Immunoassays are particularly susceptible to cross-reactivity due to the lock-and-key binding mechanism between an antibody and its target antigen.[4][5] Minor structural modifications on a molecule can either enhance or diminish its ability to bind to an antibody, leading to a spectrum of cross-reactivity.[4]
This guide will focus on predicting the cross-reactivity of 2,4-Dicyano-3-ethyl-3-methylglutarimide by using glutethimide as a reference compound. Both molecules share the same glutarimide core, making glutethimide an excellent model for this comparative analysis.
Structural Comparison: 2,4-Dicyano-3-ethyl-3-methylglutarimide vs. Glutethimide
The potential for cross-reactivity is fundamentally linked to molecular structure. Below is a comparison of the target compound with glutethimide and its active metabolite, 4-hydroxy-2-ethyl-2-phenylglutarimide.[7]
Table 1: Structural and Chemical Properties of Analyzed Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | (Structure not available in search results) | C10H11N3O2[8] | 205.21[8] | Glutarimide ring, two cyano groups, ethyl group, methyl group. |
| Glutethimide | (Structure available in PubChem) | C13H15NO2[2] | 217.26[2] | Glutarimide ring, ethyl group, phenyl group. |
| 4-Hydroxy-2-ethyl-2-phenylglutarimide | (Structure described in literature) | C13H15NO3 | 249.27 | Glutarimide ring, ethyl group, phenyl group, hydroxyl group.[7] |
The core glutarimide ring is the primary antigenic determinant for antibodies raised against glutethimide. However, the substituents on this ring play a crucial role in modulating the binding affinity. The replacement of the phenyl group in glutethimide with a methyl group and the addition of two cyano groups in 2,4-Dicyano-3-ethyl-3-methylglutarimide are significant alterations that would likely reduce its cross-reactivity in a glutethimide-specific assay.
Caption: Structural relationships between Glutethimide, its metabolite, and the target compound.
Predictive Cross-Reactivity Analysis
Based on the principles of immunoassay cross-reactivity, we can predict the behavior of 2,4-Dicyano-3-ethyl-3-methylglutarimide in an assay designed for glutethimide.
-
Reduced Affinity: The absence of the phenyl ring, a key feature of glutethimide, will likely lead to a significant decrease in binding affinity for glutethimide-specific antibodies.
-
Steric Hindrance: The presence of two cyano groups may introduce steric hindrance, further preventing the molecule from fitting into the antibody's binding site.
-
Low Expected Cross-Reactivity: Consequently, the cross-reactivity of 2,4-Dicyano-3-ethyl-3-methylglutarimide in a glutethimide assay is expected to be low. It is unlikely to produce a false-positive result unless present at very high concentrations.
Table 2: Predicted Cross-Reactivity in a Hypothetical Glutethimide Immunoassay
| Compound | Structural Similarity to Glutethimide | Predicted Cross-Reactivity (%) | Rationale |
| Glutethimide | 100% | 100% | Target analyte. |
| 4-Hydroxyglutethimide | High | 50-80% | Retention of core structure with minor modification. |
| 2,4-Dicyano-3-ethyl-3-methylglutarimide | Low | <1% | Significant differences in key functional groups. |
It is important to note that some immunoassays for barbiturates have shown minimal cross-reactivity with glutethimide, generally less than 1%, requiring concentrations greater than 25 mg/L to elicit a positive response.[1] This further supports the prediction of low cross-reactivity for the structurally dissimilar dicyano analog.
Experimental Protocol for Determining Cross-Reactivity
To empirically validate the predicted low cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.
Objective: To quantify the cross-reactivity of 2,4-Dicyano-3-ethyl-3-methylglutarimide in a glutethimide-specific competitive ELISA.
Materials:
-
Glutethimide-specific monoclonal antibody
-
Glutethimide-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a secondary antibody (e.g., goat anti-mouse IgG)
-
2,4-Dicyano-3-ethyl-3-methylglutarimide
-
Glutethimide standard
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Prepare Standards and Test Compound:
-
Prepare a serial dilution of the glutethimide standard (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a serial dilution of 2,4-Dicyano-3-ethyl-3-methylglutarimide over a broad concentration range (e.g., from 10 ng/mL to 10,000 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of the glutethimide standard or test compound to the appropriate wells.
-
Add 50 µL of the glutethimide-HRP conjugate to each well.
-
Add 50 µL of the glutethimide-specific monoclonal antibody to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the glutethimide standard.
-
Determine the concentration of glutethimide that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for 2,4-Dicyano-3-ethyl-3-methylglutarimide.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Glutethimide / IC50 of Test Compound) x 100
-
Caption: Workflow for experimental determination of cross-reactivity using competitive ELISA.
Conclusion and Recommendations
While direct experimental data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not currently available in the public domain, a comparative analysis based on the well-studied analog glutethimide provides a strong predictive framework. The significant structural differences, particularly the absence of the phenyl group and the addition of two cyano groups, strongly suggest that 2,4-Dicyano-3-ethyl-3-methylglutarimide will exhibit negligible cross-reactivity in immunoassays designed for glutethimide.
For researchers working with this novel compound, it is imperative to:
-
Experimentally Validate: Do not rely solely on predictions. Perform the described competitive ELISA to definitively quantify cross-reactivity.
-
Utilize Confirmatory Methods: When analyzing complex matrices, employ confirmatory analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure specificity and avoid potential interferences.[9][10][11]
-
Consider Metabolites: Be aware that metabolites of the target compound could potentially exhibit different cross-reactivity profiles.
By following these guidelines, researchers can ensure the accuracy and reliability of their analytical data when working with 2,4-Dicyano-3-ethyl-3-methylglutarimide and other novel chemical entities.
References
-
Kadar, D., & Kalow, W. (1972). A Method for Measuring Glutethimide (Doriden) in Human Serum After Intake of Therapeutic Doses. Journal of Chromatography A, 72(1), 21-7. [Link]
-
Grieveson, P. (1968). The assay of glutethimide in plasma. Journal of Chromatography A, 41, 28-33. [Link]
-
Aboul-Enein, H. Y., Schauberger, C. W., Hansen, A. R., & Fischer, L. J. (1975). Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties. Journal of Medicinal Chemistry, 18(7), 736-41. [Link]
-
Finkle, B. S. (1971). Determination of Glutethimide in Biological Fluids. Analytical Chemistry, 43(13), 1734-1736. [Link]
-
International Programme on Chemical Safety. (1996). Glutethimide (PIM 246). INCHEM. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3487, Glutethimide. PubChem. [Link]
-
Wikipedia contributors. (2023, December 1). Glutethimide. In Wikipedia, The Free Encyclopedia. [Link]
-
Swortwood, M. J., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of analytical toxicology, 38(9), 612-617. [Link]
-
Abbott. (n.d.). Cross Reactivity Summary. [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(3), 131-156. [Link]
-
Chemical Point. (n.d.). 2,4-Dicyano-3-ethyl-3-methylglutarimide. [Link]
-
Park, B. K., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Reactions: A Perspective. Chemical research in toxicology, 24(7), 969-1002. [Link]
-
Krasowski, M. D., et al. (2011). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC medical informatics and decision making, 11, 56. [Link]
-
Snyder, M. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 65(6), 783-792. [Link]
-
Krasowski, M. D., et al. (2012). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic drug monitoring, 34(3), 328-335. [Link]
Sources
- 1. Glutethimide (PIM 246) [inchem.org]
- 2. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glutethimide - Wikipedia [en.wikipedia.org]
- 4. content.veeabb.com [content.veeabb.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE [m.chemicalbook.com]
- 9. A method for measuring glutethimide (Doriden) in human serum after intake of therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The assay of glutethimide in plasma. (1969) | Phillida Grieveson | 12 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2,4-Dicyano-3-ethyl-3-methylglutarimide: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and development, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed protocol for the proper disposal of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a compound that, due to its chemical structure, requires careful handling and disposal to mitigate risks to personnel and the environment. As researchers, our responsibility extends beyond the discovery of novel therapeutics to ensuring the entire lifecycle of our chemical entities is managed with precision and foresight.
Understanding the Hazard Profile of 2,4-Dicyano-3-ethyl-3-methylglutarimide
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. 2,4-Dicyano-3-ethyl-3-methylglutarimide is a molecule that presents multiple hazard classifications. A review of its Safety Data Sheet (SDS) reveals the following critical information:
-
Acute Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[1]
-
Corrosivity: It is capable of causing severe skin burns and serious eye damage.[1]
-
Sensitization: It may cause an allergic skin reaction.[1]
-
Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.[1]
-
Environmental Hazard: The compound is very toxic to aquatic life with long-lasting effects.[1]
The presence of two cyano (-CN) groups is of particular concern. While these are organic nitriles and not free cyanide salts, they have the potential to release hydrogen cyanide (HCN) under certain conditions, such as in the presence of strong acids.[2][3] Therefore, all disposal procedures must be designed to prevent the generation of this highly toxic gas.
Regulatory Compliance: Classifying Your Waste
Proper disposal begins with correct classification of the waste stream. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4][5]
Given its toxic properties, 2,4-Dicyano-3-ethyl-3-methylglutarimide waste would likely be classified as a hazardous waste. The specific EPA waste code would need to be determined in consultation with your institution's Environmental Health & Safety (EH&S) department. It could potentially fall under a "P" or "U" list if it is a discarded commercial chemical product, or a "D" code if it exhibits the characteristic of toxicity.[6] All pharmaceutical waste must be disposed of as chemical waste through your institution's designated office.[7][8]
Table 1: Key Hazard Information for 2,4-Dicyano-3-ethyl-3-methylglutarimide
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity (Oral) | Harmful if swallowed. | ☠️ |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | ☠️ |
| Skin Corrosion | Causes severe skin burns. | corrosive |
| Eye Damage | Causes serious eye damage. | corrosive |
| Skin Sensitization | May cause an allergic skin reaction. | health hazard |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs. | health hazard |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects. | environment |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the compound's toxicity and corrosivity, a stringent PPE protocol is non-negotiable. Before handling any waste containing 2,4-Dicyano-3-ethyl-3-methylglutarimide, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected for integrity before use.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The primary goal for the disposal of 2,4-Dicyano-3-ethyl-3-methylglutarimide is to ensure it is collected in a properly labeled, sealed container for pickup by a licensed hazardous waste disposal company. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Segregation and Collection of Waste
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene - HDPE - container).
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,4-Dicyano-3-ethyl-3-methylglutarimide"
-
The primary hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
Solid Waste: Collect any solid waste, such as contaminated filter paper, weighing boats, or gloves, in the designated container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.
Decontamination of Glassware and Surfaces
-
Rinsing: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood.
-
Rinsate Collection: The first one or two rinses (rinsate) must be collected as hazardous waste.
-
Washing: After the initial rinses are collected as hazardous waste, the glassware can typically be washed with soap and water.
-
Surface Decontamination: Any surfaces that may have come into contact with the compound should be wiped down with a cloth dampened with a suitable solvent, and the cloth disposed of as solid hazardous waste.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Restrict Access: Prevent anyone from entering the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup: For a small spill, and only if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills: For large spills, or if you are ever in doubt, contact your institution's EH&S department or emergency response team immediately.
The Logic of Segregation and Professional Disposal
The rationale behind these stringent procedures is rooted in the chemical's reactivity and toxicity. The cyano groups, while part of an organic molecule, still present a significant hazard. The glutarimide ring, while more stable than a phthalimide ring, can undergo hydrolysis, especially under strong acidic or basic conditions.[9] The unpredictable nature of mixed chemical waste makes in-lab neutralization of a complex molecule like this ill-advised without specific, validated protocols.
Therefore, the most trustworthy and authoritative approach is to rely on the expertise of professional hazardous waste disposal services. These services have the capability to handle and dispose of such chemicals through high-temperature incineration or other advanced destruction technologies that ensure complete breakdown of the hazardous components.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of 2,4-Dicyano-3-ethyl-3-methylglutarimide, the following workflow diagram is provided.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.hach.com [cdn.hach.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. saltworkstech.com [saltworkstech.com]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 2,4-Dicyano-3-ethyl-3-methylglutarimide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 2,4-Dicyano-3-ethyl-3-methylglutarimide. As a Senior Application Scientist, this document is designed to synthesize technical accuracy with field-proven insights to ensure the highest standards of laboratory safety.
Hazard Assessment: Understanding the Risks
Potential Hazards:
-
Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritation: May cause severe skin, eye, and respiratory tract irritation.[2][4][5]
-
Cyanide Release: Contact with acids or strong oxidizing agents may release highly toxic hydrogen cyanide gas.[1]
Given these potential risks, a comprehensive personal protective equipment (PPE) and handling plan is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving 2,4-Dicyano-3-ethyl-3-methylglutarimide.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves (chemical-resistant)- Disposable Lab Coat- Safety Goggles and Face Shield- N95 Particulate Respirator | To prevent inhalation of fine powders and to protect skin and eyes from contact.[1][6] |
| Solution Preparation and Transfers | - Double Nitrile Gloves (chemical-resistant)- Chemical-Resistant Apron over Lab Coat- Safety Goggles and Face Shield- Work within a certified chemical fume hood | To protect against splashes and inhalation of vapors.[1][7] |
| General Laboratory Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with side shields | Standard laboratory practice to prevent incidental contact. |
Standard Operating Procedures: From Receipt to Disposal
A clear, step-by-step workflow is essential for safe handling.
Experimental Workflow for Safe Handling
Caption: Workflow for handling 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always handle 2,4-Dicyano-3-ethyl-3-methylglutarimide within a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Prepare a fresh decontamination solution (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate neutralization) for potential spills.
-
-
Handling:
-
When weighing the solid compound, use anti-static weigh paper or a container to prevent dispersal of dust.
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the apparatus is properly secured.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[7]
-
The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.
-
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.[1]
Disposal Plan:
All waste containing 2,4-Dicyano-3-ethyl-3-methylglutarimide, including contaminated labware and PPE, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
Conclusion
The safe handling of 2,4-Dicyano-3-ethyl-3-methylglutarimide requires a proactive and informed approach to laboratory safety. By understanding the potential hazards, utilizing the appropriate PPE, and adhering to strict handling and disposal protocols, researchers can minimize risks and maintain a safe laboratory environment.
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
CloudSDS. Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards. [Link]
-
Covestro. SAFETY DATA SHEET. [Link]
-
Alichem. SAFETY DATA SHEET. [Link]
-
Trihydro Corporation. Chemical PPE. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. angenechemical.com [angenechemical.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. Comprehensive Guide to Cyanogen (C₂N₂): Usage, Safety Measures, and Potential Hazards [cloudsds.com]
- 8. trihydro.com [trihydro.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
